1-Cyclopentene-1-carboxaldehyde
Description
Properties
IUPAC Name |
cyclopentene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-5-6-3-1-2-4-6/h3,5H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALDHUZFXJKFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210337 | |
| Record name | 1-Cyclopentene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6140-65-4 | |
| Record name | 1-Cyclopentene-1-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6140-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopentene-1-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006140654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopentene-1-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopent-1-ene-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Cyclopentene-1-carboxaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Cyclopentene-1-carboxaldehyde, a versatile α,β-unsaturated aldehyde, serves as a valuable building block in organic synthesis. Its unique structural framework, combining a five-membered ring with a reactive aldehyde and an alkene functionality, offers a gateway to a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound. Furthermore, it delves into its spectroscopic characterization and explores its emerging applications in the synthesis of bioactive molecules and drug discovery, offering field-proven insights for professionals in the chemical and pharmaceutical sciences.
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex target molecules. This compound (also known as cyclopent-1-ene-1-carbaldehyde) has emerged as a significant intermediate due to its inherent bifunctionality. The presence of a nucleophilically susceptible aldehyde group in conjugation with a reactive carbon-carbon double bond within a cyclic scaffold allows for a wide range of chemical transformations. This guide aims to provide a detailed exploration of this compound, from its fundamental properties to its practical applications, with a focus on the causal relationships that govern its chemical behavior.
Molecular Structure and Chemical Properties
This compound is an organic compound with the chemical formula C₆H₈O and a molecular weight of 96.13 g/mol .[1][2] Its structure features a five-membered cyclopentene ring with a carboxaldehyde group attached to one of the olefinic carbons.
Caption: 2D Structure of this compound.
The conjugation between the aldehyde's carbonyl group and the double bond of the cyclopentene ring significantly influences the molecule's electronic properties and reactivity. This delocalization of π-electrons results in a partial positive charge on both the carbonyl carbon and the β-carbon of the alkene, making them susceptible to nucleophilic attack.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | cyclopentene-1-carbaldehyde | [2] |
| CAS Number | 6140-65-4 | [2] |
| Molecular Formula | C₆H₈O | [2] |
| Molecular Weight | 96.13 g/mol | [2] |
| Boiling Point | 146 °C at 760 mmHg | [3] |
| Flash Point | 47 °C | [3] |
| Density | 1.11 g/cm³ | [3] |
| Refractive Index | 1.4897 (at 17 °C) | [3] |
| SMILES | C1CC=C(C1)C=O | [2] |
| InChIKey | RALDHUZFXJKFQB-UHFFFAOYSA-N | [2] |
Spectroscopic Characterization
The structural features of this compound are well-defined by various spectroscopic techniques.
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features | Reference |
| ¹H NMR (CDCl₃) | Signals for the aldehydic proton, vinylic proton, and allylic and aliphatic protons of the cyclopentene ring. | [4][5] |
| ¹³C NMR (CDCl₃) | Resonances for the carbonyl carbon, olefinic carbons, and sp³-hybridized ring carbons. | [2][4][6] |
| FTIR | Strong absorption band for the C=O stretching of the conjugated aldehyde, and a band for the C=C stretching. | [2] |
| Mass Spectrometry (GC-MS) | Molecular ion peak corresponding to its molecular weight. | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic strategies. A notable and mechanistically interesting approach involves the ring contraction of 2,3-epoxycyclohexanols.[7]
Ring Contraction of 2,3-Epoxycyclohexanols
This method provides an efficient route to this compound and its derivatives. The reaction proceeds via a Lewis acid-catalyzed rearrangement of the epoxy alcohol.
Caption: Conceptual workflow for the synthesis via ring contraction.
Experimental Protocol: Synthesis via Ring Contraction
-
Dissolution: Dissolve the 2,3-epoxycyclohexanol in an anhydrous, aprotic solvent such as dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.
-
Lewis Acid Addition: Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), dropwise to the stirred solution. The causality here is that the Lewis acid coordinates to the epoxide oxygen, facilitating its opening and the subsequent rearrangement.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. This step neutralizes the Lewis acid and any acidic byproducts.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same solvent. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
This self-validating protocol ensures that the reaction is driven to completion while minimizing side reactions, with clear steps for monitoring and purification to confirm the identity and purity of the product.
Chemical Reactivity and Synthetic Applications
The dual functionality of this compound dictates its rich and diverse reactivity, making it a valuable synthon in organic chemistry.
Reactions at the Aldehyde Group
The aldehyde functionality readily undergoes nucleophilic addition reactions.[8][9][10] Common transformations include:
-
Oxidation: Oxidation of the aldehyde group, for instance with reagents like silver oxide or chromic acid, yields 1-cyclopentene-1-carboxylic acid.[11][12][13]
-
Reduction: Selective reduction of the aldehyde to the corresponding alcohol, 1-cyclopentenylmethanol, can be achieved using mild reducing agents such as sodium borohydride.[12]
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl carbon produces secondary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into a new alkene.
Reactions Involving the Alkene Moiety
The electron-deficient nature of the double bond, due to conjugation with the aldehyde, makes it a good Michael acceptor and a dienophile in cycloaddition reactions.
-
Michael Addition: Conjugate addition of nucleophiles to the β-carbon is a key reaction for introducing substituents at this position.
-
Diels-Alder Reaction: As a dienophile, this compound can react with conjugated dienes to form bicyclic adducts, a powerful strategy for constructing complex polycyclic systems.[14][15] The endo product is typically favored due to secondary orbital interactions.
Caption: Diels-Alder reaction of this compound.
Role in Drug Discovery and Development
While direct applications of this compound in marketed drugs are not extensively documented, its saturated analog, cyclopentanecarboxaldehyde, is a known intermediate in the synthesis of various pharmaceutical agents.[16] For instance, it is utilized in the preparation of potent and selective oxytocin antagonists and dihydroquinazolinamines with anti-inflammatory activity.[16]
The unsaturated nature of this compound offers additional synthetic handles, making it a potentially valuable precursor for creating libraries of complex molecules for high-throughput screening in drug discovery programs. Its ability to participate in stereoselective transformations is particularly advantageous for the synthesis of chiral drug candidates. The cyclopentane ring is a common motif in many natural products and pharmaceuticals, and this compound provides a versatile platform for accessing this core structure with diverse functionalization.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its unique combination of a reactive aldehyde and a conjugated double bond within a five-membered ring allows for a multitude of chemical transformations. A thorough understanding of its chemical properties, synthesis, and reactivity, as detailed in this guide, is essential for researchers and scientists aiming to leverage this compound for the efficient synthesis of complex organic molecules, including those with potential therapeutic applications. The continued exploration of its synthetic utility is expected to unveil new and innovative applications in the fields of medicinal chemistry and materials science.
References
- 1. This compound, 2-(3-methyl-3-buten-1-ynyl)- (9CI) synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C6H8O | CID 138672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 15. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 16. Page loading... [guidechem.com]
A Spectroscopic Guide to 1-Cyclopentene-1-carboxaldehyde: NMR, IR, and MS Analysis
This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-Cyclopentene-1-carboxaldehyde, a valuable unsaturated aldehyde intermediate in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and validated experimental protocols.
Introduction
This compound, with the chemical formula C₆H₈O and a molecular weight of 96.13 g/mol , is a cyclic aldehyde featuring a conjugated system.[1][2] This structure imparts specific spectroscopic characteristics that are crucial for its identification and characterization. Understanding these spectral signatures is paramount for confirming its synthesis, assessing its purity, and predicting its reactivity in further chemical transformations. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering a robust framework for its unequivocal identification.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound throughout this guide.
References
IUPAC name and CAS number for cyclopentene-1-carbaldehyde
An In-Depth Technical Guide to Cyclopent-1-ene-1-carbaldehyde: Synthesis, Characterization, and Applications
Executive Summary
Cyclopent-1-ene-1-carbaldehyde is a versatile bifunctional organic molecule featuring a reactive α,β-unsaturated aldehyde system constrained within a five-membered ring. This structural motif makes it a valuable intermediate in organic synthesis, particularly for constructing complex molecular architectures relevant to medicinal chemistry and materials science. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's core properties, spectroscopic signature, validated synthesis protocols, and key applications, grounded in established chemical principles.
Chemical Identity and Core Properties
Cyclopent-1-ene-1-carbaldehyde, an α,β-unsaturated aldehyde, is a colorless to light yellow liquid. Its identity is unequivocally established by its IUPAC name and CAS number.
-
Common Synonyms : 1-Cyclopentene-1-carboxaldehyde, 1-Formyl-1-cyclopentene[1]
The strategic placement of a double bond in conjugation with the aldehyde group dictates the molecule's reactivity, creating electrophilic centers at both the carbonyl carbon and the β-carbon of the alkene.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₈O | [1][2][3] |
| Molecular Weight | 96.13 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 146 °C (at 760 mmHg) | [4] |
| Flash Point | 47 °C | [4] |
| Density | 1.11 g/cm³ | [4] |
| Solubility | Slightly soluble in water (8 g/L at 25 °C) | [3] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [4] |
Safety and Handling
As a reactive aldehyde, appropriate safety measures are mandatory. The compound is associated with the following hazard statements:
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Precautionary Protocol : Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is required. Store the compound under an inert atmosphere and at reduced temperatures (-20°C) to prevent polymerization and oxidation.[4]
Spectroscopic Characterization: A Self-Validating System
Confirming the identity and purity of cyclopent-1-ene-1-carbaldehyde is paramount. A combination of spectroscopic techniques provides a robust, self-validating system for quality control.
Table 2: Key Spectroscopic Data for Structural Verification
| Technique | Solvent/Method | Characteristic Signal & Interpretation |
| ¹³C NMR | CDCl₃ | ~193 ppm : Aldehyde carbon (C=O). ~150 ppm & ~145 ppm : Alkene carbons (C=C). ~30-20 ppm : Aliphatic carbons (CH₂). The downfield shift of the aldehyde and alkene carbons confirms the α,β-unsaturated system.[1][5] |
| ¹H NMR | CDCl₃ | ~9.8 ppm : Aldehyde proton (-CHO). ~6.8 ppm : Vinylic proton (=CH-). The chemical shifts are characteristic of a conjugated system. |
| Infrared (IR) | Vapor Phase | ~1680 cm⁻¹ : Strong C=O stretch. ~1640 cm⁻¹ : C=C stretch. The lower frequency of the C=O stretch compared to a saturated aldehyde (~1730 cm⁻¹) is definitive proof of conjugation with the double bond.[1] |
| Mass Spec. (MS) | GC-MS | m/z 96 : Molecular ion peak [M]⁺. Key fragments often include m/z 95 ([M-H]⁺) and m/z 67 ([M-CHO]⁺).[1] |
The causality behind this multi-faceted approach is that no single technique is sufficient. NMR confirms the carbon-hydrogen framework and conjugation, IR validates the key functional groups and their electronic environment, and MS confirms the molecular weight and fragmentation pattern. Together, they provide an unambiguous structural assignment.
Synthesis Methodology: Ring Contraction of 2,3-Epoxycyclohexanols
A well-established and mechanistically insightful method for preparing cyclopentene-1-carbaldehydes is through the acid-catalyzed rearrangement of 2,3-epoxycyclohexanols.[6] This process involves a semipinacol-type rearrangement, which is both efficient and stereochemically interesting.
Experimental Protocol
Objective : To synthesize cyclopent-1-ene-1-carbaldehyde via acid-catalyzed ring contraction.
Materials :
-
cis-2,3-Epoxycyclohexanol
-
Lewis acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂) or a protic acid
-
Anhydrous aprotic solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure :
-
Reaction Setup : A solution of cis-2,3-epoxycyclohexanol in anhydrous dichloromethane is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon) and cooled to 0 °C in an ice bath. Causality: Anhydrous conditions are critical to prevent quenching the Lewis acid catalyst.
-
Catalyst Addition : A catalytic amount of BF₃·OEt₂ is added dropwise to the stirred solution. The reaction is monitored by Thin Layer Chromatography (TLC). Causality: The Lewis acid coordinates to the epoxide oxygen, activating it for nucleophilic attack and subsequent rearrangement.
-
Reaction Quenching : Upon completion, the reaction is carefully quenched by the slow addition of saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Extraction & Drying : The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification : The crude product is purified by flash column chromatography on silica gel to yield pure cyclopent-1-ene-1-carbaldehyde.
Mechanism and Workflow Diagram
The underlying mechanism involves the Lewis acid activating the epoxide, leading to a ring-opening and a 1,2-hydride or alkyl shift, which facilitates the ring contraction from a six-membered to a five-membered ring, yielding the thermodynamically stable conjugated aldehyde.
Caption: High-level workflow for the synthesis of cyclopent-1-ene-1-carbaldehyde.
Chemical Reactivity and Synthetic Utility
The synthetic value of cyclopent-1-ene-1-carbaldehyde stems from its dual reactivity as both an aldehyde and a Michael acceptor. This allows for selective transformations at multiple sites.
-
1,2-Addition (Direct Addition) : Nucleophiles such as Grignard reagents or organolithium compounds will preferentially attack the electrophilic carbonyl carbon.[7] This is a kinetically controlled process favored by hard nucleophiles.
-
1,4-Addition (Conjugate Addition) : Softer nucleophiles, like cuprates, thiols, or enamines, will attack the β-carbon of the double bond in a Michael addition reaction. This is often the thermodynamically favored pathway.
-
Diels-Alder Reactions : The electron-deficient double bond can act as a dienophile in [4+2] cycloaddition reactions, providing a route to bicyclic systems.
-
Wittig and Related Olefinations : The aldehyde group readily undergoes olefination reactions to extend the carbon chain and introduce new functional groups.
Caption: Reactivity map of cyclopent-1-ene-1-carbaldehyde.
Applications in Research and Drug Development
The rigid cyclopentene scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs, including prostaglandins and their analogs. Chiral cyclopentenones and related derivatives are crucial intermediates in the asymmetric synthesis of these targets.[8]
Cyclopent-1-ene-1-carbaldehyde serves as an accessible starting material for these more complex structures. For example, derivatives of the related (1s)-cyclopent-2-ene-1-carboxylic acid have been investigated as:
The aldehyde functionality provides a synthetic handle for elaboration into carboxylic acids, esters, or other pharmacophoric groups, while the alkene allows for stereocontrolled functionalization to build up the molecular complexity required for potent and selective biological activity.
References
- 1. This compound | C6H8O | CID 138672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. lookchem.com [lookchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. write the reaction of cyclopentane carbaldehyde with ph mgbr/h + and nh2 .. [askfilo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Cyclopentene-1-carboxaldehyde: Properties, Reactivity, and Analysis
Introduction
1-Cyclopentene-1-carboxaldehyde is a cyclic, α,β-unsaturated aldehyde that serves as a versatile building block in organic synthesis. Its unique structural framework, featuring a reactive aldehyde conjugated with a cyclopentene ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including natural products and pharmaceutical intermediates. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its characteristic spectroscopic signature, its reactivity profile, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] It possesses a distinct aldehydic odor. The key identifiers and physical properties of this compound are summarized in the table below. It is worth noting that there are some discrepancies in the reported density values in the literature, which may be attributed to variations in measurement conditions or sample purity.
| Identifier | Value | Source |
| IUPAC Name | cyclopentene-1-carbaldehyde | PubChem[1] |
| CAS Number | 6140-65-4 | PubChem[1] |
| Molecular Formula | C₆H₈O | PubChem[1] |
| Molecular Weight | 96.13 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow/orange clear liquid | TCI[1] |
| Boiling Point | 168 °C | TCI[1] |
| Flash Point | 47 °C | TCI[1] |
| Density | 0.98 g/cm³ (at 20°C) 1.11 g/cm³ | TCI[1] LookChem[2] |
| Refractive Index | 1.4897 (at 17°C) | LookChem[2] |
| Solubility | Slightly soluble in water (8 g/L at 25°C) | Guidechem[3] |
| InChI Key | RALDHUZFXJKFQB-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1CC=C(C1)C=O | PubChem[1] |
Spectroscopic Characterization
The structural features of this compound give rise to a unique spectroscopic fingerprint, which is essential for its identification and characterization.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the aldehydic, vinylic, and allylic protons.
-
Aldehydic Proton (H1): A singlet or a narrow triplet (due to long-range coupling) is anticipated in the downfield region, typically around δ 9.5-10.0 ppm . This significant downfield shift is characteristic of protons attached to a carbonyl carbon.
-
Vinylic Proton (H2): A multiplet is expected in the region of δ 6.5-7.0 ppm . This proton is coupled to the adjacent allylic protons.
-
Allylic Protons (H3, H5): Multiplets for these protons would appear in the range of δ 2.4-2.7 ppm . These protons are coupled to the vinylic proton and the protons on the adjacent saturated carbon.
-
Aliphatic Protons (H4): A multiplet corresponding to these protons is expected further upfield, around δ 1.9-2.2 ppm .
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon skeleton. The expected chemical shifts are as follows:
-
Carbonyl Carbon (C1): The most downfield signal, typically in the range of δ 190-200 ppm .
-
Vinylic Carbons (C2, C6): These carbons will appear in the alkene region, with the carbon attached to the aldehyde group (C6) being more downfield (δ 140-150 ppm ) than the other vinylic carbon (C2, δ 130-140 ppm ).
-
Allylic Carbons (C3, C5): Resonances for these carbons are expected in the range of δ 25-35 ppm .
-
Aliphatic Carbon (C4): The most upfield signal, typically around δ 20-25 ppm .
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl and carbon-carbon double bonds.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~2950-2850 | C-H (sp³) | Alkane C-H stretching |
| ~3100-3010 | C-H (sp²) | Alkene C-H stretching |
| ~2830 and ~2720 | C-H (aldehyde) | Fermi doublet, characteristic of the aldehydic C-H stretch |
| ~1680-1660 | C=O | Carbonyl stretching of an α,β-unsaturated aldehyde |
| ~1640-1620 | C=C | Alkene C=C stretching |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), this compound will produce a molecular ion peak ([M]⁺) at m/z 96. The fragmentation pattern is expected to show characteristic losses:
-
[M-1]⁺ (m/z 95): Loss of the aldehydic hydrogen radical.
-
[M-29]⁺ (m/z 67): Loss of the formyl radical (•CHO). This is often a prominent peak.
-
Other fragments: Resulting from the cleavage of the cyclopentene ring.
Reactivity and Synthetic Applications
The presence of both an aldehyde and a conjugated double bond makes this compound a versatile synthon. It can undergo reactions at the carbonyl group, the double bond, or through concerted mechanisms involving both functionalities.
Diels-Alder Reaction
As a substituted alkene, this compound can act as a dienophile in Diels-Alder reactions.[2][4] The electron-withdrawing nature of the aldehyde group activates the double bond for [4+2] cycloaddition with a conjugated diene, leading to the formation of a six-membered ring fused to the cyclopentane core.
Caption: Diels-Alder reaction of this compound.
Nucleophilic Addition
The carbonyl group is susceptible to nucleophilic attack. Grignard reagents and organolithium compounds will primarily undergo 1,2-addition to the carbonyl carbon to form a secondary alcohol.[5][6] Softer nucleophiles, in the presence of a Lewis acid, can favor 1,4-conjugate addition to the double bond.
Caption: Nucleophilic addition of a Grignard reagent.
Wittig Reaction
The Wittig reaction provides a powerful method for converting the aldehyde functionality into an alkene, thereby extending the carbon chain.[7][8] The reaction with a phosphorus ylide (Wittig reagent) replaces the carbonyl oxygen with the alkylidene group from the ylide.
Caption: Wittig olefination of this compound.
Experimental Protocol: Synthesis of this compound via Oxidation of 1-Cyclopentene-1-methanol
This protocol describes a common method for the synthesis of this compound through the oxidation of the corresponding allylic alcohol. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation due to its mildness and selectivity.
Materials:
-
1-Cyclopentene-1-methanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 1-Cyclopentene-1-methanol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at room temperature. The reaction mixture will turn dark brown.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Wash the silica gel pad thoroughly with diethyl ether.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow liquid. Confirm the identity and purity of the product by NMR and IR spectroscopy.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is a flammable liquid and vapor.[1] It is also classified as a skin and eye irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.
References
- 1. This compound | C6H8O | CID 138672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Cyclopentanecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. "Write the reactions of cyclopentanecarbaldehyde with (i) phMgBr/H+ (ii) .. [askfilo.com]
- 6. write the reaction of cyclopentane carbaldehyde with ph mgbr/h + and nh2 .. [askfilo.com]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. www1.udel.edu [www1.udel.edu]
The Enduring Versatility of α,β-Unsaturated Aldehydes in Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: More Than Just a Bifunctional Building Block
In the vast toolkit of organic synthesis, few functional groups offer the versatility and predictable reactivity of α,β-unsaturated aldehydes. These motifs, characterized by a conjugated system of a carbon-carbon double bond and an aldehyde, are far more than simple intermediates.[1][2][3] They are powerful and tunable electrophiles that serve as linchpins in the construction of complex molecular architectures, from natural products to cutting-edge pharmaceuticals.[1][2][3][4] Their prevalence in industry as starting materials for dyes, pesticides, and drugs underscores their importance.[1][2] This guide provides a deep dive into the core principles governing their reactivity, explores their most powerful synthetic transformations, and highlights their application in modern chemical research and drug development.
Part 1: Foundational Principles: The Electronic Nature of Reactivity
The synthetic utility of α,β-unsaturated aldehydes is a direct consequence of their unique electronic structure. The conjugation of the C=C and C=O bonds creates a delocalized π-system that dictates how and where nucleophiles will react.
The Duality of Electrophilicity: Resonance and Reactivity
An analysis of the resonance structures of an α,β-unsaturated aldehyde reveals two primary electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4).[5] While the carbonyl carbon carries a partial positive charge due to the electronegativity of the oxygen atom, the delocalization of π-electrons extends this positive character to the β-carbon.[5][6]
This electronic distribution means that nucleophilic attack is possible at two distinct positions, a fundamental concept that governs the majority of this scaffold's chemistry.[5][7]
Caption: Resonance delocalization creates two electrophilic centers.
Navigating Reactivity: 1,2- (Direct) vs. 1,4- (Conjugate) Addition
The choice between a nucleophile attacking the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition) is not random; it is a predictable outcome based on the nature of the nucleophile and the reaction conditions.[5][8] This principle is a cornerstone of designing synthetic pathways using these substrates.
-
1,2-Addition (Direct Addition): This pathway is generally favored by "hard," highly reactive nucleophiles such as Grignard reagents and organolithium reagents. These reactions are typically irreversible and kinetically controlled, meaning the product that forms fastest is the major one.[8]
-
1,4-Addition (Conjugate Addition): This pathway is favored by "soft," less reactive, resonance-stabilized nucleophiles.[9] Examples include organocuprates, enolates, amines, and thiols. These reactions are often reversible and thermodynamically controlled, leading to the most stable product.[5][6][8] The initial 1,4-adduct is an enolate, which is then protonated at the α-carbon to yield the final saturated product.[6][10]
Caption: Comparison of 1,2- (direct) and 1,4- (conjugate) addition pathways.
| Nucleophile Type | Predominant Pathway | Controlling Factor | Representative Reagents |
| Hard Nucleophiles | 1,2-Addition | Kinetic | Grignard Reagents (RMgX), Organolithiums (RLi) |
| Soft Nucleophiles | 1,4-Addition | Thermodynamic | Organocuprates (R₂CuLi), Enolates, Amines, Thiols |
| Borderline | Mixture / Condition-Dependent | Varies | Cyanide (CN⁻), Hydrides (e.g., NaBH₄) |
Synthesis of α,β-Unsaturated Aldehydes
The accessibility of these building blocks is crucial to their widespread use. The aldol condensation is the most classic and widely taught method, involving the dehydration of the initial aldol addition product.[5][11] However, modern organic synthesis has introduced more sophisticated and efficient methods, including:
-
Visible-light-promoted organocatalytic aerobic oxidation of silyl enol ethers.[12]
-
Copper-catalyzed direct formylation of alkenyl C-H bonds.[13]
-
Carbonylation reactions , such as the hydroformylation of alkynes, which represent an atom-efficient route.[4]
Part 2: Key Synthetic Transformations
The predictable reactivity of α,β-unsaturated aldehydes allows for their participation in a host of powerful bond-forming reactions.
The Michael Addition: A Cornerstone of C-C Bond Formation
The Michael addition is the archetypal 1,4-conjugate addition of a stabilized carbanion (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[9][10][14] This reaction is one of the most reliable methods for forming C-C bonds in a mild and efficient manner.[10][14]
Asymmetric Organocatalytic Michael Addition: A significant advancement in this area is the development of asymmetric catalysis. Chiral secondary amines, such as diarylprolinol silyl ethers, can activate α,β-unsaturated aldehydes by reversibly forming a chiral iminium ion. This activation lowers the LUMO of the dienophile, facilitating attack by the nucleophile and controlling the stereochemical outcome with high enantioselectivity.[15][16] This approach has been successfully applied to the addition of ketones, aldehydes, and even electron-rich benzenes.[15][16][17]
Caption: Catalytic cycle for asymmetric Michael addition via iminium activation.
Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol is representative of an organocatalytic approach to generating chiral γ-nitro aldehydes, versatile synthetic intermediates.
Materials:
-
(E)-β-Nitrostyrene (Michael Acceptor)
-
Propanal (Michael Donor)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Organocatalyst)
-
Toluene (Solvent)
-
Silica Gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (E)-β-nitrostyrene (1.0 mmol, 1.0 eq).
-
Catalyst Addition: Add the chiral diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).
-
Solvent and Donor Addition: Dissolve the solids in toluene (2.0 mL). Cool the mixture to 0 °C in an ice bath. Add propanal (3.0 mmol, 3.0 eq) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the nitrostyrene by Thin Layer Chromatography (TLC) until complete (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess propanal.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired γ-nitro aldehyde product.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral HPLC analysis.
Causality and Self-Validation: The use of a chiral secondary amine catalyst is critical for facial selectivity. The catalyst forms a transient iminium ion with the aldehyde, creating a sterically defined environment that directs the incoming nucleophile (the nitroalkene) to one face of the molecule. The high enantiomeric excess observed via chiral HPLC validates the efficacy of the catalyst in controlling the stereochemistry of the newly formed C-C bond.
Cycloaddition Reactions: Building Rings with Precision
α,β-Unsaturated aldehydes are exceptional partners in cycloaddition reactions, providing a direct route to six-membered rings, which are ubiquitous in natural products and pharmaceuticals.
Diels-Alder Reaction ([4+2] Cycloaddition): In the classic Diels-Alder reaction, the α,β-unsaturated aldehyde serves as an electron-deficient "dienophile," reacting with an electron-rich conjugated diene.[18][19] The reaction is thermally allowed and proceeds through a concerted mechanism, forming two new sigma bonds and a cyclohexene ring in a single step.[18]
-
Catalysis: The reactivity and selectivity of the Diels-Alder reaction can be dramatically enhanced. Lewis acids activate the aldehyde by coordinating to the carbonyl oxygen. More recently, organocatalysis, using chiral imidazolidinones (MacMillan catalysts), has emerged as a premier method for achieving high enantioselectivity via iminium ion formation.[20]
Caption: Diels-Alder reaction proceeds via a concerted transition state.
Other Key Transformations
-
Asymmetric Epoxidation: Chiral pyrrolidine derivatives can catalyze the epoxidation of α,β-unsaturated aldehydes using environmentally benign oxidants like hydrogen peroxide. The mechanism involves the formation of an iminium ion, followed by nucleophilic attack of the peroxide and subsequent ring closure.[21]
-
Selective Reduction: The C=C and C=O bonds can be reduced selectively. Catalytic hydrogenation can reduce both, but conjugate reduction of the alkene is often achieved using copper hydride (CuH) catalysts. This method is particularly powerful when performed asymmetrically to generate β-chiral aldehydes from α,β-unsaturated carboxylic acids.[22][23]
Part 3: Applications in Drug Development and Complex Synthesis
The reactions described above are not mere academic exercises; they are routinely employed in the synthesis of molecules with significant biological activity.
The "Covalent Warhead" in Drug Discovery
The electrophilicity of the β-carbon makes the α,β-unsaturated carbonyl motif an effective "warhead" for targeted covalent inhibitors.[24] In this strategy, the drug is designed to position the unsaturated system near a nucleophilic amino acid residue (typically cysteine) in the target protein's active site. A rapid and irreversible Michael addition occurs, forming a covalent bond between the drug and the protein.[25] This approach has been successfully used to overcome drug resistance in cancer therapy.[24]
Building Blocks for Biologically Active Molecules
The ability to form C-C bonds and introduce stereocenters with high control makes α,β-unsaturated aldehydes invaluable precursors in the total synthesis of natural products and the development of new pharmaceutical agents.[1][2][3] For instance, the Robinson annulation, a powerful ring-forming sequence, begins with a Michael addition to an α,β-unsaturated ketone or aldehyde, followed by an intramolecular aldol condensation.[20] Furthermore, modified biopolymers like hyaluronic acid have been functionalized with α,β-unsaturated aldehydes to create biocompatible hydrogels for drug delivery, where the enhanced stability of the resulting imine conjugate is a key advantage.[26]
Conclusion and Outlook
α,β-Unsaturated aldehydes are a mature yet continually evolving class of reagents in organic synthesis. Their dual electrophilicity, when properly understood and controlled, provides chemists with a reliable platform for a vast array of synthetic transformations. The rise of asymmetric organocatalysis has breathed new life into classic reactions like the Michael addition and Diels-Alder reaction, enabling the construction of chiral molecules with unprecedented efficiency and precision. As the demand for more complex and stereochemically defined molecules grows in fields from medicine to materials science, the strategic application of α,β-unsaturated aldehydes will undoubtedly continue to be a cornerstone of innovative synthetic design.
References
- 1. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 6. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 7. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Michael Addition [organic-chemistry.org]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 15. Direct Asymmetric Michael Reaction of α,β-Unsaturated Aldehydes and Ketones Catalyzed by Two Secondary Amine Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Diels-Alder Reaction [organic-chemistry.org]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. α,β-Unsaturated aldehyde of hyaluronan--Synthesis, analysis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cyclopentenone Aldehyde Core: A Journey from Discovery to Advanced Synthesis and Therapeutic Promise
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The cyclopentenone aldehyde moiety, a key structural feature of a unique class of prostaglandins, represents a fascinating intersection of natural product chemistry, synthetic innovation, and therapeutic potential. This guide provides a comprehensive exploration of the discovery and historical synthesis of these powerful signaling molecules. We will traverse the timeline from their initial identification as dehydration byproducts of primary prostaglandins to the development of elegant and efficient synthetic strategies that have enabled their deeper study and application. This narrative emphasizes the causality behind experimental choices, highlighting how the limitations of earlier methods spurred the innovation of now-cornerstone reactions in organic synthesis. Detailed protocols for key synthetic transformations, comparative data on synthetic efficiency, and an examination of their diverse biological activities will provide researchers and drug development professionals with a thorough understanding of this important class of molecules.
The Serendipitous Discovery of a Bioactive Scaffold
The story of cyclopentenone prostaglandins begins not with their direct isolation, but as chemical curiosities arising from the instability of their more famous cousins, the primary prostaglandins. Prostaglandins, as a class of lipid compounds, were first discovered in the 1930s by Ulf von Euler, who identified a substance in seminal fluid that could elicit powerful physiological responses.[1][2][3] It wasn't until the pioneering work of Sune Bergström and Bengt Samuelsson in the 1960s and 70s that the structures of the primary prostaglandins, such as Prostaglandin E₂ (PGE₂) and Prostaglandin D₂ (PGD₂), were elucidated, an achievement for which they, along with John Vane, were awarded the Nobel Prize in Physiology or Medicine in 1982.[2][4]
During the characterization of these primary prostaglandins, it was observed that under acidic or basic conditions, they readily underwent dehydration, losing a molecule of water from the cyclopentane ring to form α,β-unsaturated ketones.[5] Specifically, PGE₂ and PGE₁ dehydrate to form PGA₂ and PGA₁, respectively, while PGD₂ rearranges and dehydrates to form the PGJ series, including PGJ₂, Δ¹²-PGJ₂, and 15-deoxy-Δ¹²,¹⁴-PGJ₂ (15d-PGJ₂).[5][6] Initially considered mere degradation products, it was later discovered that these cyclopentenone prostaglandins (cyPGs) possessed their own unique and potent biological activities, distinct from their precursors.[5]
This discovery shifted the perception of cyPGs from simple artifacts to a new class of bioactive lipids with significant therapeutic potential. Their biological activities are diverse, ranging from potent anti-inflammatory, anti-neoplastic, and anti-viral effects.[5][6] Unlike primary prostaglandins that often act on cell surface G-protein coupled receptors, many of the effects of cyPGs are mediated by the reactive α,β-unsaturated carbonyl group within the cyclopentenone ring, which can interact with cellular nucleophiles, including transcription factors like NF-κB.[5] Furthermore, 15d-PGJ₂ was identified as a high-affinity ligand for the nuclear receptor PPARγ, a key regulator of metabolism and inflammation.[5]
The recognition of their therapeutic potential, particularly in inflammation, cancer, and virology, created a significant demand for reliable and efficient methods to synthesize these molecules and their analogs, sparking decades of innovation in synthetic organic chemistry.
The Evolution of Synthesis: From Classical Cyclizations to Modern Marvels
The central challenge in synthesizing cyclopentenone prostaglandins lies in the construction of the substituted five-membered cyclopentenone core with precise control over stereochemistry. The historical progression of synthetic strategies reflects the broader evolution of organic chemistry, moving from classical condensation reactions to powerful, metal-mediated cycloadditions.
Early Approaches: Harnessing Intramolecular Condensations
Before the advent of more sophisticated methods, synthetic chemists relied on fundamental reactions of carbonyl chemistry to construct cyclic systems. Two such classical approaches that are relevant to the synthesis of the cyclopentenone core are the Dieckmann Condensation and the Intramolecular Aldol Condensation.
-
The Dieckmann Condensation: This intramolecular Claisen condensation of a diester provides a powerful method for forming cyclic β-keto esters.[7][8] For the synthesis of a cyclopentanone precursor, a 1,6-diester (e.g., an adipate) is treated with a strong base, such as sodium ethoxide. The base abstracts an α-proton to form an enolate, which then attacks the other ester group in an intramolecular nucleophilic acyl substitution to form a five-membered ring.[7][9] Subsequent hydrolysis and decarboxylation of the resulting β-keto ester yield a cyclopentanone. While effective for creating the basic ring structure, this method requires a multi-step sequence to introduce the unsaturation and the side chains characteristic of prostaglandins, and stereocontrol can be challenging.
-
Intramolecular Aldol Condensation: This reaction involves the base- or acid-catalyzed cyclization of a dicarbonyl compound. For the formation of a cyclopentenone, a 1,4-diketone is typically used.[10] Treatment with a base generates an enolate which then attacks the other carbonyl group intramolecularly. The resulting β-hydroxy ketone readily undergoes dehydration to afford the α,β-unsaturated cyclopentenone.[10][11] The stability of the five-membered ring product often drives the reaction to completion.[10] Like the Dieckmann condensation, this method provides a foundational approach to the cyclopentenone core but requires a suitable diketone precursor and may lack the stereocontrol needed for complex prostaglandin synthesis.
These classical methods, while fundamental, often suffered from limitations such as harsh reaction conditions, low yields, and a lack of stereoselectivity, particularly when applied to complex molecules like prostaglandins. These challenges spurred the development of more elegant and controlled synthetic strategies.
The Corey Synthesis: A Landmark in Strategic Synthesis
The total synthesis of prostaglandins F₂α and E₂ by E.J. Corey in 1969 stands as a monumental achievement in organic synthesis and provided a blueprint for the synthesis of many related natural products.[1][12][13] Corey's approach, often referred to as the "Corey lactone" or "bicycloheptane" approach, introduced a new level of strategic thinking and stereocontrol.[14][15]
The retrosynthetic analysis of Corey's strategy reveals a masterful disconnection of the complex prostaglandin structure to a much simpler, symmetrical starting material. The key was the use of a bicyclo[2.2.1]heptane intermediate, which served as a rigid scaffold to control the stereochemistry of multiple chiral centers on the cyclopentane ring.[15] This intermediate was then elaborated through a series of stereocontrolled reactions, including a Baeyer-Villiger oxidation to form the pivotal "Corey lactone," an iodolactonization to install key functional groups, and Wittig and Horner-Wadsworth-Emmons reactions to append the two side chains.[2][13][16]
The Corey synthesis was a paradigm shift because it demonstrated how a complex synthetic target could be approached logically and stereoselectively. While not a direct synthesis of a cyclopentenone aldehyde, the principles of stereocontrol and strategic bond formation established by Corey heavily influenced all subsequent work in the field.
Modern Powerhouses: The Nazarov Cyclization and Pauson-Khand Reaction
The limitations of earlier methods and the increasing demand for more efficient and versatile routes to cyclopentenones led to the development and refinement of powerful pericyclic and metal-mediated reactions. Two of the most significant are the Nazarov Cyclization and the Pauson-Khand Reaction.
First discovered by Ivan Nazarov in the 1940s, this reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone.[17] The reaction proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory cyclization to form an oxyallyl cation, followed by elimination to give the final product.[17]
The classical Nazarov cyclization often required stoichiometric amounts of strong acids and could suffer from poor regioselectivity in the elimination step. However, modern advancements have transformed this reaction into a highly versatile and powerful tool. The development of catalytic and asymmetric variants, using chiral Lewis acids or Brønsted acids, has enabled the synthesis of highly functionalized and enantioenriched cyclopentenones.[7][10]
Representative Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the divinyl ketone (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.03 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: To the stirred solution, slowly add a solution of a Lewis acid, such as SnCl₄ (1.0 M in DCM, 2.0 equiv), dropwise over several minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, monitoring the consumption of the starting material by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Stir the mixture vigorously for 15 minutes. Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired cyclopentenone.
Discovered in the early 1970s, the Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone.[18] The reaction is highly convergent, assembling the five-membered ring from three components in a single step.
The intramolecular version of the Pauson-Khand reaction, using an enyne as the substrate, has proven to be particularly powerful for the synthesis of complex polycyclic systems with excellent stereocontrol.[11] The development of catalytic versions of this reaction, using various transition metals such as rhodium and iridium, has further enhanced its utility and addressed the issue of using stoichiometric amounts of cobalt.[18]
Conceptual Experimental Workflow: Intramolecular Pauson-Khand Reaction
-
Complex Formation: The enyne substrate is first reacted with a cobalt carbonyl source, such as dicobalt octacarbonyl (Co₂(CO)₈), to form a stable alkyne-cobalt complex.
-
Cyclization: This complex is then heated in a suitable solvent, or treated with a promoter such as N-methylmorpholine N-oxide (NMO), to induce the cycloaddition with the tethered alkene and a molecule of carbon monoxide.
-
Decomplexation and Workup: The resulting cyclopentenone-cobalt complex is then oxidatively cleaved to release the free cyclopentenone product, which is subsequently purified by standard methods.
A Comparative Analysis of Synthetic Strategies
The choice of synthetic strategy for constructing a cyclopentenone aldehyde core depends on several factors, including the desired substitution pattern, stereochemical complexity, and scalability.
| Method | Precursor(s) | Key Transformation | Advantages | Disadvantages | Typical Yields | Stereocontrol |
| Dieckmann Condensation | 1,6-Diester | Intramolecular Claisen Condensation | Utilizes simple starting materials. | Requires multiple steps for unsaturation and side chains; harsh conditions. | Moderate to Good | Poor to Moderate |
| Intramolecular Aldol | 1,4-Diketone | Intramolecular Aldol Condensation | Direct formation of the enone. | Precursor synthesis can be complex; limited stereocontrol. | Moderate to Good | Poor |
| Corey Synthesis | Bicyclo[2.2.1]heptane derivative | Multi-step sequence with key lactone intermediate | Excellent stereocontrol; versatile for various prostaglandins. | Lengthy synthesis; multiple protection/deprotection steps. | Good (for individual steps) | Excellent |
| Nazarov Cyclization | Divinyl Ketone | 4π-Electrocyclization | Convergent; access to complex substitution patterns; catalytic and asymmetric variants. | Can have regioselectivity issues in elimination; substrate synthesis required. | Good to Excellent | Good to Excellent (with modern variants) |
| Pauson-Khand Reaction | Alkyne, Alkene, CO (or Enyne) | [2+2+1] Cycloaddition | Highly convergent; excellent for polycyclic systems (intramolecular). | Often requires stoichiometric toxic metals (classical); catalytic systems can be expensive. | Good to Excellent | Excellent (especially intramolecular) |
Biological Significance and Therapeutic Applications
The potent and diverse biological activities of cyclopentenone prostaglandins have made them attractive targets for drug discovery and development. Their mechanisms of action are often multifaceted, contributing to their broad therapeutic potential.
-
Anti-inflammatory Effects: CyPGs, particularly 15d-PGJ₂, are potent anti-inflammatory agents. They can inhibit the pro-inflammatory transcription factor NF-κB through multiple mechanisms, including direct covalent modification and through the activation of PPARγ.[5] This has led to their investigation for the treatment of various inflammatory diseases.
-
Anti-cancer Activity: Several cyPGs have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[5][6] They can induce cell cycle arrest and apoptosis, making them promising leads for the development of new anti-cancer therapies.
-
Anti-viral Properties: Cyclopentenone prostaglandins have been shown to inhibit the replication of a range of viruses, including influenza virus and HIV.[5] Their mode of action can involve the induction of heat shock proteins and the inhibition of viral protein synthesis.
-
Neuroprotection: Recent studies have suggested a neuroprotective role for certain cyclopentenone prostaglandins. For example, PGA₁ has been shown to activate the orphan nuclear receptor Nurr1, which is critical for the development and maintenance of dopaminergic neurons, offering a potential therapeutic avenue for Parkinson's disease.
The ability to synthesize a wide variety of cyclopentenone aldehyde analogs has been crucial for structure-activity relationship (SAR) studies, allowing for the fine-tuning of their biological activity and the development of more potent and selective therapeutic agents.
Future Outlook
The journey of cyclopentenone aldehydes from their discovery as chemical artifacts to their current status as important therapeutic targets is a testament to the power of curiosity-driven research and the relentless innovation in synthetic chemistry. The development of powerful synthetic methods like the asymmetric Nazarov cyclization and catalytic Pauson-Khand reaction has not only provided access to these complex molecules but has also enriched the toolbox of organic chemists for the synthesis of a wide range of other natural products and pharmaceuticals.
Future research in this area will likely focus on several key aspects:
-
Development of More Sustainable Synthetic Methods: A continuing trend in organic synthesis is the development of greener and more sustainable methods. This will involve the design of more efficient catalysts that can operate under milder conditions and the use of renewable starting materials.
-
Elucidation of Novel Biological Targets: While much is known about the interaction of cyPGs with NF-κB and PPARγ, it is likely that other cellular targets remain to be discovered. A deeper understanding of their mechanism of action will open up new therapeutic possibilities.
-
Design of Targeted Drug Analogs: With a greater understanding of their biological targets, it will be possible to design and synthesize novel cyclopentenone aldehyde analogs with improved potency, selectivity, and pharmacokinetic properties for the treatment of a wide range of diseases.
Visualization of Key Concepts
Biosynthetic Pathway of Cyclopentenone Prostaglandins
Caption: Formation of cyclopentenone prostaglandins from arachidonic acid.
Synthetic Approaches to the Cyclopentenone Core
Caption: Comparison of classical and modern cyclopentenone synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. synarchive.com [synarchive.com]
- 3. A new strategy for cyclopentenone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopentenone synthesis [organic-chemistry.org]
- 5. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 6. organicreactions.org [organicreactions.org]
- 7. fiveable.me [fiveable.me]
- 8. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Concise, scalable and enantioselective total synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. An alternative synthesis of the Corey prostaglandin aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape: A Comprehensive Guide to 1-Cyclopentene-1-carboxaldehyde Identifiers and Synonyms
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical research and drug development, precise identification of a molecule is paramount. Ambiguity in nomenclature can lead to costly errors, invalidate experimental results, and hinder scientific progress. This technical guide provides an in-depth exploration of the various synonyms and identifiers for the compound 1-Cyclopentene-1-carboxaldehyde, a valuable building block in organic synthesis. Understanding these identifiers is crucial for accurate database searching, regulatory compliance, and unambiguous communication within the scientific community.
The Importance of a Multi-faceted Identification Approach
Relying on a single name for a chemical compound is often insufficient and can be a source of confusion. Trivial names, systematic names, and company-specific catalog numbers can all refer to the same molecule. A robust identification strategy involves leveraging a combination of standardized and universally recognized identifiers. This ensures that researchers across different disciplines and geographical locations are referring to the exact same chemical entity. For a compound like this compound, which is utilized in the synthesis of more complex molecules, this precision is a non-negotiable aspect of research and development.
Core Identifiers for this compound
The following table summarizes the key identifiers for this compound, each serving a distinct purpose in its characterization and management.
| Identifier Type | Value | Significance and Application |
| IUPAC Name | cyclopent-1-ene-1-carbaldehyde[1] | The systematic and unambiguous name assigned by the International Union of Pure and Applied Chemistry. It is based on the compound's structure and is the gold standard for chemical nomenclature. |
| CAS Registry Number | 6140-65-4[1][2][3][4][5] | A unique numerical identifier assigned by the Chemical Abstracts Service to every chemical substance. It is a critical tool for database searching and regulatory information retrieval, as it is independent of any naming convention. |
| Molecular Formula | C₆H₈O[1][2][4] | Represents the elemental composition of the molecule. While not unique, it is a fundamental piece of information for mass spectrometry and elemental analysis. |
| Molecular Weight | 96.13 g/mol [1] | The mass of one mole of the substance. Essential for stoichiometric calculations in chemical reactions. |
| InChI | InChI=1S/C6H8O/c7-5-6-3-1-2-4-6/h3,5H,1-2,4H2[1][2][4] | The IUPAC International Chemical Identifier, a textual representation of the molecular structure that is machine-readable and allows for easy searching and linking of chemical information across databases. |
| InChIKey | RALDHUZFXJKFQB-UHFFFAOYSA-N[1][2][4] | A hashed, fixed-length version of the InChI, primarily used for searching chemical structures on the web and in databases. |
| SMILES | C1CC=C(C1)C=O[1] | A line notation for describing the structure of chemical species using short ASCII strings. It is widely used in cheminformatics. |
| EC Number | 848-540-3[1][6] | The European Community number, used for regulatory purposes within the European Union. |
| PubChem CID | 138672[1] | A unique identifier for the compound in the PubChem database, a major public repository of chemical information. |
A Curated List of Synonyms
Beyond the core identifiers, this compound is known by several other names. This list has been compiled from various chemical databases and supplier catalogs to provide a comprehensive, albeit not exhaustive, collection of its synonyms. Awareness of these alternative names is vital for conducting thorough literature and database searches.
-
1-Cyclopentene-1-carbaldehyde[1]
-
1-Cyclopentenecarbaldehyde[1]
-
1-Formylcyclopentene[5]
-
2-Cyclopentenecarboxaldehyde[5]
Logical Relationships of Chemical Identifiers
The following diagram illustrates the hierarchical and interconnected nature of the various identifiers for a chemical compound like this compound. This visualization helps in understanding how different pieces of information relate to and complement each other, forming a complete chemical identity.
Caption: Interconnectivity of chemical identifiers for this compound.
Conclusion
The accurate identification of this compound is a foundational requirement for its effective and safe use in research and development. This guide has provided a detailed overview of its key identifiers and a comprehensive list of its synonyms. By utilizing this information, researchers can ensure clarity in their work, facilitate collaboration, and contribute to the advancement of science with a higher degree of confidence and precision. The adoption of a multi-identifier approach is a best practice that mitigates ambiguity and enhances the integrity of scientific data.
References
- 1. This compound | C6H8O | CID 138672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Cyclopent-1-ene-1-carbaldehyde | 6140-65-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound [webbook.nist.gov]
- 5. CAS 6140-65-4: this compound [cymitquimica.com]
- 6. lookchem.com [lookchem.com]
Molecular weight and formula of 1-Cyclopentene-1-carboxaldehyde
An In-Depth Technical Guide to 1-Cyclopentene-1-carboxaldehyde: Properties, Synthesis, and Applications
Introduction
This compound is a cyclic organic compound featuring a five-membered ring with a conjugated aldehyde functional group. This α,β-unsaturated aldehyde is a versatile synthetic intermediate, valued by researchers and chemists for its dual reactivity. The electrophilic nature of both the carbonyl carbon and the β-vinylic carbon allows for a wide array of chemical transformations, making it a key building block in the synthesis of more complex molecular architectures, including natural products and pharmaceutical agents. This guide provides a comprehensive overview of its core properties, spectroscopic signature, synthesis, reactivity, and applications, tailored for professionals in chemical research and drug development.
Core Molecular Profile
The fundamental identity and physical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | cyclopent-1-ene-1-carbaldehyde | [1] |
| Synonyms | 1-Formyl-1-cyclopentene | |
| CAS Number | 6140-65-4 | [1][2][3] |
| Molecular Formula | C₆H₈O | [1][2][3] |
| Molecular Weight | 96.13 g/mol | [1] |
| Monoisotopic Mass | 96.1271 Da | [2] |
| Appearance | Colorless to light yellow/orange clear liquid | |
| Storage Conditions | Store in freezer (-20°C) under an inert atmosphere | |
| InChI Key | RALDHUZFXJKFQB-UHFFFAOYSA-N | [2] |
| SMILES | C1CC=C(C1)C=O |[1] |
Spectroscopic Characterization
Accurate structural confirmation of this compound relies on standard spectroscopic techniques. The combination of its alkene and aldehyde functionalities results in a distinct spectral signature.
-
¹H NMR Spectroscopy : The proton NMR spectrum is characterized by several key signals: a downfield singlet for the aldehydic proton (CHO), a signal in the vinylic region for the C=CH proton, and multiple signals in the aliphatic region corresponding to the two allylic protons and the two saturated methylene protons of the cyclopentene ring.
-
¹³C NMR Spectroscopy : The carbon spectrum will prominently feature a signal for the carbonyl carbon of the aldehyde at the low-field end.[4] Additional signals will correspond to the two sp²-hybridized carbons of the double bond and the two distinct sp³-hybridized carbons of the ring.[4]
-
Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band will be observed for the C=O stretching vibration of the conjugated aldehyde. Another characteristic band will appear for the C=C stretching of the alkene.
-
Mass Spectrometry (MS) : In mass spectrometry, the molecule will show a molecular ion peak corresponding to its molecular weight.[1] Common fragmentation patterns may include the loss of the formyl radical (CHO) or other small neutral molecules.
Synthesis and Mechanism
While several methods exist for the synthesis of cyclopentene derivatives, a notable and mechanistically insightful route to this compound involves the acid-catalyzed ring contraction of 2,3-epoxycyclohexanols.[5] This transformation proceeds via a semipinacol-type rearrangement and provides an efficient pathway to the target compound from readily available starting materials.
Conceptual Workflow: Synthesis via Ring Contraction
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
-
Reaction Setup : To a solution of cis-2,3-epoxycyclohexanol in a suitable solvent (e.g., diethyl ether or THF) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of a Lewis or Brønsted acid (e.g., BF₃·OEt₂ or p-toluenesulfonic acid) at 0°C.
-
Reaction Execution : Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup : Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from the reactivity of its α,β-unsaturated aldehyde moiety. This system has three primary electrophilic sites, allowing for selective chemical attack by various nucleophiles.
Caption: Key electrophilic sites and modes of nucleophilic attack.
-
1,2-Addition : Hard, non-stabilized nucleophiles such as Grignard reagents or organolithium compounds preferentially attack the highly electrophilic carbonyl carbon. Subsequent workup yields allylic alcohols. Reductants like sodium borohydride also reduce the aldehyde to the corresponding alcohol.
-
1,4-Conjugate (Michael) Addition : Softer, stabilized nucleophiles, including Gilman cuprates, enolates, amines, and thiols, favor addition to the β-carbon. This reaction is fundamental for carbon-carbon and carbon-heteroatom bond formation, extending the molecular framework.
-
Cycloaddition Reactions : The electron-deficient double bond can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex bicyclic systems.
Applications in Research and Drug Development
While this compound itself may not be a final drug product, its structural motif is of significant interest to medicinal chemists. The rigid cyclopentene ring serves as a valuable scaffold for orienting functional groups in three-dimensional space to interact with biological targets.
The saturated analog, cyclopentanecarboxaldehyde, is a known intermediate in the synthesis of potent therapeutic agents, such as JAK inhibitors for myeloproliferative diseases and diketopiperazines that act as selective oxytocin antagonists.[6] Similarly, derivatives of cyclopentene carboxylic acid have been investigated as thromboxane A2 receptor antagonists and voltage-gated sodium channel inhibitors.[7] The α,β-unsaturated system in this compound offers additional synthetic handles for covalent modification of protein targets or for building further molecular complexity, positioning it as a powerful starting material for the discovery of new bioactive molecules.
Safety and Handling
This compound is a reactive chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Pictogram | Code | Hazard Statement |
|---|---|---|
| H226 | Flammable liquid and vapor | |
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
(Source: Aggregated GHS information from multiple suppliers)[1]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Handling : Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[8] Avoid inhalation of vapors and contact with skin and eyes.[8]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, typically in a freezer under an inert atmosphere to prevent polymerization and oxidation.
References
- 1. This compound | C6H8O | CID 138672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
A Technical Guide to 1-Cyclopentene-1-carboxaldehyde: Sourcing, Characterization, and Application for Drug Development Professionals
Abstract
1-Cyclopentene-1-carboxaldehyde is a pivotal unsaturated cyclic aldehyde that serves as a versatile building block in organic synthesis, particularly within the pharmaceutical industry. Its unique structural combination of an aldehyde and a cyclopentene ring makes it a valuable precursor for creating complex molecular architectures found in numerous therapeutic agents. This guide provides an in-depth analysis of its commercial availability, recommended protocols for quality verification, safe handling procedures, and a practical overview of its application in synthetic workflows. It is intended to equip researchers, chemists, and drug development professionals with the critical information needed to effectively source and utilize this important chemical intermediate.
Introduction to this compound
This compound, identified by CAS Registry Number 6140-65-4, is an organic compound featuring a five-membered ring with a double bond conjugated to a formyl (aldehyde) group.[1] This arrangement of functional groups imparts significant reactivity, making it a key intermediate in various chemical transformations.
1.1 Chemical Properties
| Property | Value | Source |
| IUPAC Name | cyclopent-1-ene-1-carbaldehyde | [2][3] |
| CAS Number | 6140-65-4 | [1][2] |
| Molecular Formula | C₆H₈O | [1][2] |
| Molecular Weight | 96.13 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Boiling Point | 146 °C at 760 mmHg | [6] |
| Flash Point | 47 °C | [6] |
| Density | ~1.11 g/cm³ | [6] |
1.2 Significance in Organic Synthesis and Drug Discovery
The electrophilic nature of the carbonyl carbon, combined with the reactivity of the conjugated double bond, allows this compound to participate in a wide array of reactions. These include nucleophilic additions, cycloadditions, and conjugate additions, which are fundamental to the construction of complex molecules.[5] Its derivatives, such as cyclopentane carboxylic acids, are being explored as potent and selective inhibitors for biological targets like the NaV1.7 voltage-gated sodium channel, which is implicated in pain pathways.[7] The cyclopentene scaffold is a recurring motif in natural products and synthetic drugs, valued for the conformational rigidity it imparts on a molecule, often leading to improved binding affinity with biological targets.
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. However, purity, available quantities, and lead times can vary significantly.
2.1 Supplier Landscape Overview
Key global suppliers include large chemical conglomerates and specialized niche providers. Researchers can procure this aldehyde in quantities ranging from milligrams to kilograms.
2.2 Supplier Comparison
| Supplier | Example Product Number | Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | Not explicitly listed, but available via Ambeed on their platform | 95% | Custom | Storage under inert atmosphere at -20°C is recommended.[3] |
| Tokyo Chemical Industry (TCI) | C4065 | >98.0% (GC) | 200mg, 1g | Offered as a colorless to light yellow clear liquid.[4] |
| Ambeed | A30885 | 95+% | 1g, 5g, 10g | Marketed for research and development. |
| Biosynth Carbosynth | Not explicitly listed | N/A | 10mg, 25mg, 50mg, 100mg, 250mg | Available in small screening quantities.[6] |
| CymitQuimica | Multiple | 97% | 1g | Aggregates products from various manufacturers.[5] |
Note: Pricing and availability are subject to change. It is recommended to consult the supplier's website for the most current information.
2.3 Procurement Considerations
-
Purity: For applications in drug discovery, high purity (>97%) is crucial to avoid side reactions from impurities. The most common analytical method for purity assessment by suppliers is Gas Chromatography (GC).[4]
-
Stabilizers: Some related aldehydes, like Cyclopentanecarboxaldehyde, are supplied with stabilizers such as hydroquinone to prevent polymerization or oxidation.[8] While not always specified for this compound, it is a critical factor to consider, especially for long-term storage.
-
Lead Times: For larger quantities, lead times can be several weeks. It is advisable to plan procurement well in advance of scheduled synthetic work.
Quality Control and In-House Verification
While suppliers provide a Certificate of Analysis (CoA), independent verification of the material's identity and purity is a cornerstone of good laboratory practice, ensuring the reliability and reproducibility of experimental results.
3.1 Standard Analytical Techniques
The structure and purity of this compound can be confirmed using a suite of standard analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure. Spectral data is available on public databases like SpectraBase for comparison.[2][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and identifying any volatile impurities. The NIST Mass Spectrometry Data Center provides reference spectra.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the C=O stretch of the aldehyde and the C=C stretch of the alkene.[2]
3.2 Recommended In-House Verification Protocol
Upon receiving a new batch of this compound, the following step-by-step protocol is recommended:
-
Documentation Review: Cross-reference the supplier's CoA with the product label to ensure the correct material has been received. Note the purity, lot number, and any specified storage conditions.
-
Visual Inspection: Observe the physical appearance. The compound should be a colorless to pale yellow liquid.[4][5] Any significant deviation in color or the presence of solids may indicate degradation or impurity.
-
Sample Preparation: Under an inert atmosphere (e.g., nitrogen or argon), carefully prepare a dilute sample in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis and a separate dilute sample in a volatile solvent (e.g., dichloromethane) for GC-MS.
-
Spectroscopic Analysis:
-
Acquire ¹H and ¹³C NMR spectra. Compare the observed chemical shifts and coupling constants with literature values or reference spectra to confirm the molecular structure.
-
Run a GC-MS analysis. The primary peak should correspond to the molecular weight of the compound (96.13 g/mol ).[2] The purity can be estimated from the relative peak area of the main component.
-
-
Data Interpretation and Archiving: Analyze the data to confirm that the identity and purity meet the requirements for the intended application. Archive all spectra and the CoA with the specific batch number for future reference.
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity of this compound and to ensure laboratory safety.
4.1 Material Safety and Hazards
This compound is classified as a flammable liquid and vapor.[4] It is also known to cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.[4]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
4.2 Recommended Storage Conditions
To prevent degradation through oxidation, polymerization, or other reactions, this compound should be stored under stringent conditions. The recommended storage is in a freezer at temperatures under -20°C, under an inert atmosphere (e.g., nitrogen or argon).[3][6] Containers should be tightly sealed to prevent moisture ingress.
Application in Synthesis: A Workflow Example
The utility of this compound is best illustrated through a synthetic workflow. Its derivatives are key intermediates in the synthesis of various complex molecules. For instance, it can be a starting material for creating substituted cyclopentenes, which are valuable in medicinal chemistry.[10][11]
5.1 Workflow for Procurement and Use in Synthesis
The following diagram, generated using DOT language, illustrates a logical workflow from sourcing the starting material to its use in a synthetic protocol.
Caption: A typical workflow from identifying the need for this compound to its final use in synthesis.
Conclusion
This compound is a commercially accessible and highly valuable reagent for chemical synthesis in the field of drug discovery. Its successful application hinges on careful sourcing from reputable suppliers, rigorous in-house quality verification, and adherence to strict safety and storage protocols. By following the guidelines outlined in this technical guide, researchers and scientists can confidently incorporate this versatile building block into their synthetic strategies, paving the way for the discovery of novel therapeutic agents.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C6H8O | CID 138672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Cyclopentene-1-carbaldehyde | 6140-65-4 [sigmaaldrich.com]
- 4. Cyclopent-1-ene-1-carbaldehyde | 6140-65-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. CAS 6140-65-4: this compound [cymitquimica.com]
- 6. lookchem.com [lookchem.com]
- 7. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. シクロペンタンカルボキシアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: The Diels-Alder Reaction of 1-Cyclopentene-1-carboxaldehyde
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, offers a powerful and elegant method for the construction of six-membered rings.[1][2][3] First detailed by Otto Diels and Kurt Alder in 1928, this [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne) to generate a cyclohexene derivative.[3] Its profound impact on synthetic chemistry, recognized with the 1950 Nobel Prize in Chemistry, stems from its reliability, high stereospecificity, and the ability to rapidly build molecular complexity.[3]
This guide focuses on the mechanistic nuances and practical application of the Diels-Alder reaction using 1-Cyclopentene-1-carboxaldehyde as the dienophile. As a cyclic α,β-unsaturated aldehyde, this substrate is particularly reactive due to the electron-withdrawing nature of the formyl group, which activates the double bond for cycloaddition.[1][4] Understanding this reaction is critical for researchers in drug development and materials science, where the resulting bicyclic aldehyde adducts serve as versatile building blocks for complex target molecules.[5][6][7]
Part 1: Mechanistic Deep Dive
The Diels-Alder reaction is a concerted, pericyclic reaction, meaning all bond-breaking and bond-forming events occur in a single, cyclic transition state without the formation of intermediates.[2][3][8] This concerted nature is responsible for the reaction's high degree of stereospecificity.[9][10]
Frontier Molecular Orbital (FMO) Theory
The reactivity and selectivity of the Diels-Alder reaction are best rationalized by Frontier Molecular Orbital (FMO) theory, which focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants.[11][12]
In a "normal electron-demand" Diels-Alder reaction, the key interaction occurs between the HOMO of the electron-rich diene and the LUMO of the electron-poor dienophile.[1][4] The aldehyde group (-CHO) on this compound is strongly electron-withdrawing. This effect lowers the energy of the dienophile's π* antibonding orbital, which constitutes its LUMO.[1] A smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a stronger orbital interaction, a more stable transition state, and consequently, a faster reaction rate.[1]
Caption: FMO diagram for a normal-demand Diels-Alder reaction.
Stereoselectivity: The Endo Rule
When a cyclic diene (like cyclopentadiene) reacts with a dienophile, two diastereomeric products can be formed: endo and exo.[13][14]
-
Endo Product: The substituent on the dienophile (the aldehyde group) is oriented on the same face as the larger bridge of the newly formed bicyclic system (pointing "in").[14][15]
-
Exo Product: The substituent on the dienophile is oriented on the opposite face of the larger bridge (pointing "out").[14][15]
According to the Alder Endo Rule , the endo product is typically the major, kinetically favored product, even though the exo product is often more sterically stable.[14][16][17] This preference is attributed to secondary orbital interactions in the transition state. In the endo transition state, the p-orbitals of the electron-withdrawing carbonyl group of the aldehyde can overlap favorably with the developing π-system of the diene.[16][18] This additional electronic stabilization lowers the activation energy of the endo pathway, making it form faster.[17]
The Role of Catalysis
The rate and selectivity of the Diels-Alder reaction can be significantly enhanced by the use of a Lewis acid catalyst.[19] Lewis acids, such as boron trifluoride (BF₃) or aluminum chloride (AlCl₃), coordinate to the lone pair of electrons on the carbonyl oxygen of the aldehyde.[20][21] This coordination makes the aldehyde group even more electron-withdrawing, which further lowers the energy of the dienophile's LUMO.[19][20] This results in a dramatic acceleration of the reaction rate and can also increase the endo:exo selectivity.[22]
Part 2: Application Notes and Experimental Protocols
General Considerations
-
Diene Selection: Cyclic dienes such as cyclopentadiene are exceptionally reactive because their cyclic structure locks the double bonds in the required s-cis conformation for the reaction to occur.[9][13] Acyclic dienes must adopt this less stable conformation before reacting.
-
Solvent: The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. Common choices include toluene, dichloromethane (DCM), or diethyl ether. For catalyzed reactions, non-coordinating solvents are preferred.
-
Temperature: The Diels-Alder reaction is reversible at high temperatures (retro-Diels-Alder). Lower temperatures (e.g., 0 °C to room temperature) are typically employed to favor the formation of the kinetic endo product and prevent cycloreversion.[16][17]
Representative Protocol: Reaction of this compound with Cyclopentadiene
This protocol describes the synthesis of the bicyclo[2.2.1]hept-5-ene-2-carbaldehyde adduct.
Materials & Equipment:
-
This compound
-
Dicyclopentadiene
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flasks
-
Distillation apparatus
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Preparation of Cyclopentadiene: Cyclopentadiene exists as its dimer, dicyclopentadiene, at room temperature and must be "cracked" back to the monomer before use.
-
Set up a fractional distillation apparatus.
-
Gently heat ~20 mL of dicyclopentadiene to ~180 °C.
-
Collect the cyclopentadiene monomer, which distills at 40-42 °C, in a receiver flask cooled in an ice bath. Caution: Use freshly distilled cyclopentadiene immediately, as it will re-dimerize over time.
-
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 1.0 eq) in 30 mL of anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
-
Cycloaddition:
-
Slowly add the freshly distilled cyclopentadiene (1.1 eq) to the stirred dienophile solution over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
-
Reaction Monitoring:
-
Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
-
Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product via silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient to separate the desired adduct from any unreacted starting material or byproducts. The endo and exo isomers may be separable by careful chromatography.
-
Characterization of Adducts
Confirming the structure and stereochemistry of the Diels-Alder adducts is crucial.
| Technique | Expected Observations for the Bicyclo[2.2.1]hept-5-ene-2-carbaldehyde Adduct |
| ¹H NMR | Disappearance of dienophile olefinic proton signal. Appearance of new olefinic protons on the norbornene ring (~6.0-6.5 ppm). Appearance of bridgehead proton signals and signals for the aldehyde proton (~9.5-10.0 ppm). The coupling constants between protons on the bicyclic core are distinct for endo and exo isomers.[23] |
| ¹³C NMR | Appearance of new sp² carbons for the norbornene double bond and new sp³ carbons for the bicyclic framework. A signal for the carbonyl carbon will be present at ~200 ppm. |
| 2D NMR (COSY/NOESY) | COSY helps assign proton connectivity. NOESY is critical for stereochemical assignment; for the endo isomer, a spatial correlation (NOE) is expected between the aldehyde proton and the nearby olefinic or bridgehead protons of the norbornene core.[24][25] |
| IR Spectroscopy | Strong C=O stretch for the aldehyde group (~1720 cm⁻¹). C=C stretch for the double bond in the product (~1640 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the combined mass of the diene and dienophile (C₁₁H₁₂O). |
Part 3: Workflow and Data Summary
Experimental Workflow Diagram
References
- 1. Diels-Alder Reaction [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Molecular Orbitals in the Diels-Alder Reaction [people.chem.ucsb.edu]
- 5. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Diels-Alder reaction: A powerful tool for the design of drug delivery systems and biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ethz.ch [ethz.ch]
- 9. Video: Diels–Alder Reaction Forming Cyclic Products: Stereochemistry [jove.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 14. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. stereoelectronics.org [stereoelectronics.org]
- 19. ias.ac.in [ias.ac.in]
- 20. static.sched.com [static.sched.com]
- 21. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. summit.sfu.ca [summit.sfu.ca]
- 25. Synthesis and Characterization of a Novel Diels – Alder Adduct of Codeine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Cyclopentene-1-carboxaldehyde as a Versatile Dienophile in Cycloaddition Reactions
Introduction: The Strategic Value of 1-Cyclopentene-1-carboxaldehyde in Complex Synthesis
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] The strategic selection of the diene and dienophile is paramount in dictating the efficiency, regioselectivity, and stereoselectivity of this [4+2] cycloaddition. This compound emerges as a highly valuable dienophile, offering a unique combination of reactivity and structural features. As an α,β-unsaturated aldehyde, the electron-withdrawing nature of the formyl group activates the dienophile for reaction with electron-rich dienes.[1] Its cyclic structure pre-organizes the molecule, influencing the stereochemical outcome of the cycloaddition and leading to the formation of bicyclo[4.3.0]nonene frameworks. This structural motif is a key component in a variety of natural products and pharmacologically active compounds, making this compound a critical building block for drug development and complex molecule synthesis.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a dienophile in Diels-Alder reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols for both thermal and Lewis acid-catalyzed cycloadditions, and discuss the critical factors governing the stereochemical outcome of these transformations.
Mechanistic Insights: Frontier Molecular Orbitals and the Role of Catalysis
The facility of the Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1] In the case of this compound, the conjugated aldehyde functionality significantly lowers the energy of its LUMO, making it more susceptible to nucleophilic attack by the HOMO of a diene.
Lewis Acid Catalysis:
To further enhance the reactivity of this compound, Lewis acids are frequently employed as catalysts. Lewis acids coordinate to the carbonyl oxygen of the aldehyde, which further withdraws electron density from the double bond.[2] This coordination dramatically lowers the energy of the dienophile's LUMO, accelerating the reaction rate and often allowing the reaction to proceed at lower temperatures.[2] Common Lewis acids for this purpose include boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and zinc chloride (ZnCl₂).
Stereoselectivity: Controlling the Endo and Exo Pathways
A key stereochemical consideration in the Diels-Alder reaction is the formation of endo and exo products. The "endo rule" generally predicts that the dienophile's electron-withdrawing substituent will orient itself under the π-system of the diene in the transition state, leading to the endo isomer as the major product. This preference is often attributed to favorable secondary orbital interactions between the substituent and the diene.
However, the choice of diene, dienophile, and reaction conditions, particularly the use of bulky Lewis acids, can influence the endo/exo selectivity. In some cases, the thermodynamically more stable exo product can be favored, especially at higher reaction temperatures where the reaction becomes reversible. For cyclic dienophiles like this compound, steric hindrance can also play a significant role in determining the facial selectivity of the diene's approach.
Experimental Protocols
Safety and Handling of this compound
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. It is a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Store in a cool, dry place away from ignition sources.
Protocol 1: Thermal Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene
This protocol describes a representative procedure for the thermal cycloaddition of this compound.
Materials:
-
This compound (96.13 g/mol )
-
2,3-Dimethyl-1,3-butadiene (82.15 g/mol )
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 10.4 mmol).
-
Add anhydrous toluene (20 mL) to dissolve the aldehyde.
-
Add 2,3-dimethyl-1,3-butadiene (1.28 g, 15.6 mmol, 1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate) to afford the bicyclo[4.3.0]non-3-ene product.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Isoprene
This protocol details a Lewis acid-catalyzed cycloaddition, which often proceeds at a faster rate and under milder conditions.
Materials:
-
This compound (96.13 g/mol )
-
Isoprene (68.12 g/mol )
-
Dichloromethane (DCM), anhydrous
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 g, 10.4 mmol) in anhydrous dichloromethane (30 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add boron trifluoride diethyl etherate (1.3 mL, 10.4 mmol, 1.0 equivalent) dropwise to the stirred solution.
-
After stirring for 15 minutes, add isoprene (1.06 g, 15.6 mmol, 1.5 equivalents) dropwise over 10 minutes.
-
Allow the reaction to stir at -78 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired bicyclo[4.3.0]non-3-ene product.
Data Presentation
Table 1: Representative Reaction Parameters and Outcomes
| Diene | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) | Major Stereoisomer |
| 2,3-Dimethyl-1,3-butadiene | None (Thermal) | 110 (reflux) | 12-24 | 60-75 | endo |
| Isoprene | BF₃·OEt₂ | -78 | 4-6 | 75-90 | endo |
| Cyclopentadiene | AlCl₃ | -78 to 0 | 2-4 | 80-95 | endo |
Visualizing the Process
Reaction Mechanism
Caption: Generalized Diels-Alder reaction mechanism.
Experimental Workflow
Caption: Lewis Acid-Catalyzed Diels-Alder Workflow.
Conclusion
This compound serves as a potent and versatile dienophile for the construction of complex bicyclic systems via the Diels-Alder reaction. Its inherent reactivity, augmented by Lewis acid catalysis, allows for efficient cycloadditions with a range of dienes under controlled conditions. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore the synthetic utility of this valuable building block in their own research endeavors, particularly in the fields of natural product synthesis and medicinal chemistry. Careful consideration of reaction parameters, especially temperature and catalyst choice, will enable the selective synthesis of desired stereoisomers.
References
Application of 1-Cyclopentene-1-carboxaldehyde in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Cyclopentene Scaffold
In the landscape of modern pharmaceutical synthesis, the cyclopentane and cyclopentene ring systems are recognized as privileged scaffolds.[1] Their inherent conformational flexibility and the capacity to present substituents in precise three-dimensional arrangements make them ideal core structures for a diverse array of therapeutic agents.[2] 1-Cyclopentene-1-carboxaldehyde, a bifunctional molecule featuring both an α,β-unsaturated aldehyde, stands out as a versatile and reactive building block for the construction of these valuable motifs. This guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis, with a particular focus on the preparation of antiviral carbocyclic nucleoside analogues. Detailed protocols and the underlying chemical principles are presented to empower researchers in their drug discovery and development endeavors.
Core Application: Synthesis of Antiviral Carbocyclic Nucleosides
Carbocyclic nucleosides are a class of antiviral agents where the furanose ring of a natural nucleoside is replaced by a cyclopentane or cyclopentene ring.[3] This structural modification imparts enhanced metabolic stability by rendering the molecule resistant to cleavage by phosphorylases and hydrolases, which are common degradation pathways for natural nucleosides.[3] Prominent examples of carbocyclic nucleoside drugs include Abacavir and Entecavir, which are cornerstones in the treatment of HIV and Hepatitis B, respectively. The chiral cyclopentenol moiety is a critical intermediate in the synthesis of these and other carbocyclic nucleosides.[4]
The strategic importance of this compound lies in its potential to be transformed into these key chiral cyclopentenol intermediates through asymmetric reduction. This transformation establishes the necessary stereochemistry early in the synthetic sequence, a crucial aspect of efficient and enantioselective drug synthesis.
Logical Workflow for Carbocyclic Nucleoside Synthesis
The synthesis of carbocyclic nucleosides from this compound can be conceptualized through the following workflow:
Caption: Synthetic workflow from this compound to carbocyclic nucleosides.
Key Synthetic Transformations and Protocols
The conversion of this compound into valuable pharmaceutical intermediates involves several key chemical transformations. The following sections detail the principles and provide exemplary protocols for these critical steps.
Asymmetric Reduction to Chiral Cyclopentenols
The enantioselective reduction of the aldehyde functionality in this compound is a pivotal step that sets the stereochemistry for the final drug molecule. This can be achieved through various methods, including enzymatic reductions and chiral catalyst-mediated hydrogenations.
Protocol: Enzymatic Asymmetric Reduction
This protocol describes a representative enzymatic reduction to produce a chiral cyclopentenol. The choice of enzyme and reaction conditions are critical for achieving high enantioselectivity.
Materials:
-
This compound
-
Carbonyl reductase (e.g., from Saccharomyces cerevisiae)
-
NADPH or a suitable cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.
-
Add the carbonyl reductase and the NADPH cofactor regeneration system.
-
Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral cyclopentenol by silica gel column chromatography.
Expected Outcome: This procedure is expected to yield the corresponding chiral 1-cyclopentene-1-methanol with high enantiomeric excess. The specific enantiomer obtained will depend on the choice of the carbonyl reductase.
| Parameter | Typical Value |
| Substrate Concentration | 10-50 mM |
| Enzyme Loading | 1-5 mg/mL |
| Reaction Time | 12-48 hours |
| Enantiomeric Excess (ee) | >95% |
| Yield | 70-90% |
Functionalization and Coupling with Nucleobases
Once the chiral cyclopentenol is obtained, it undergoes further functionalization to enable coupling with a desired nucleobase. This typically involves activation of the hydroxyl group (e.g., as a leaving group) or conversion to an amine for a convergent synthetic approach.
Protocol: Mitsunobu Reaction for Nucleobase Coupling
The Mitsunobu reaction is a powerful method for the direct coupling of the chiral cyclopentenol with a nucleobase.
Materials:
-
Chiral 1-cyclopentene-1-methanol
-
Desired nucleobase (e.g., a purine or pyrimidine derivative)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the chiral 1-cyclopentene-1-methanol and the nucleobase in anhydrous THF under an inert atmosphere (e.g., argon).
-
Add triphenylphosphine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the protected carbocyclic nucleoside.
Caption: Key components of the Mitsunobu reaction for nucleobase coupling.
Expanding the Synthetic Utility: Michael Additions and Diels-Alder Reactions
The reactivity of the α,β-unsaturated aldehyde in this compound also opens avenues for its use in other important synthetic transformations, such as Michael additions and Diels-Alder reactions, to construct complex molecular architectures.
Michael Addition
The conjugated system in this compound makes it an excellent Michael acceptor.[5] This allows for the 1,4-addition of a wide range of nucleophiles, including enolates, amines, and thiols, to introduce functionality at the β-position of the cyclopentene ring.[6] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Diels-Alder Reaction
As a dienophile, this compound can participate in [4+2] cycloaddition reactions with conjugated dienes to form bicyclic systems.[7] The Diels-Alder reaction is renowned for its high stereospecificity and is a cornerstone in the synthesis of complex natural products and pharmaceuticals.[8]
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its primary application lies in the stereoselective synthesis of chiral cyclopentenol intermediates, which are crucial for the production of life-saving antiviral carbocyclic nucleosides. The ability to undergo asymmetric reduction to establish key stereocenters underscores its strategic importance. Furthermore, its reactivity in Michael additions and Diels-Alder reactions expands its utility for the construction of a wide range of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the creative application of readily available and reactive synthons like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Synthesis of (R)- and (S)-4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir. | Semantic Scholar [semanticscholar.org]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-Cyclopentene-1-carboxaldehyde
Introduction: The Versatility of 1-Cyclopentene-1-carboxaldehyde in Heterocyclic Synthesis
This compound is a versatile α,β-unsaturated aldehyde that serves as a valuable C6 building block in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, including a reactive aldehyde group, a nucleophilic double bond, and a five-membered ring, offer multiple reaction sites for the construction of complex molecular architectures. This guide provides detailed application notes and protocols for the synthesis of pyrazoles, dihydropyrimidines, and dihydropyridines, which are key scaffolds in medicinal chemistry and drug development, using this compound as a readily available starting material.
The protocols outlined herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the necessary tools to explore the synthetic potential of this versatile reagent. Each protocol is accompanied by a detailed explanation of the underlying reaction mechanism, key experimental considerations, and expected outcomes, ensuring a comprehensive understanding of the synthetic transformations.
I. Synthesis of Cyclopentapyrazoles via Reaction with Hydrazine Derivatives
The reaction of α,β-unsaturated aldehydes with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles and their partially saturated analogs, pyrazolines.[1] In the case of this compound, this reaction provides a direct route to indeno[1,2-c]pyrazole derivatives, which are of interest for their potential biological activities.
Causality Behind Experimental Choices
The choice of hydrazine derivative (e.g., hydrazine hydrate or substituted hydrazines) allows for the introduction of various substituents at the N1 position of the pyrazole ring, influencing the physicochemical and pharmacological properties of the final compound. The reaction is typically carried out in a protic solvent, such as ethanol, to facilitate the initial condensation and subsequent cyclization steps. The use of an acid or base catalyst can influence the reaction rate and regioselectivity, although in many cases, the reaction proceeds efficiently without a catalyst upon heating.
Experimental Protocol: Synthesis of 2,3,3a,4,5,6-Hexahydroindeno[1,2-c]pyrazole
This protocol describes the synthesis of the fused pyrazoline ring system from this compound and hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol (0.2 M solution)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol to create a 0.2 M solution.
-
Slowly add hydrazine hydrate (1.2 eq) to the stirred solution at room temperature. The addition may be slightly exothermic.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2,3,3a,4,5,6-hexahydroindeno[1,2-c]pyrazole.
Reaction Mechanism Workflow
References
The Versatile Virtuoso: 1-Cyclopentene-1-carboxaldehyde as a Strategic Building Block in Natural Product Synthesis
Introduction: Unveiling the Potential of a Humble Aldehyde
In the intricate tapestry of natural product synthesis, the strategic selection of starting materials is paramount to the success and elegance of a synthetic route. Among the myriad of available building blocks, 1-cyclopentene-1-carboxaldehyde has emerged as a potent and versatile precursor for the construction of complex molecular architectures, particularly those bearing the ubiquitous cyclopentane moiety. This α,β-unsaturated aldehyde, with its inherent reactivity and stereochemical potential, provides a powerful platform for a diverse array of chemical transformations, enabling chemists to forge intricate carbocyclic and heterocyclic frameworks with remarkable efficiency and control.
This comprehensive guide delves into the multifaceted applications of this compound in the synthesis of natural products. We will explore its strategic deployment in key bond-forming reactions, dissect the mechanistic underpinnings that govern its reactivity, and provide detailed, field-proven protocols for its successful implementation in the laboratory. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic power of this invaluable building block.
Core Applications: A Gateway to Molecular Complexity
The unique structural attributes of this compound, namely the conjugated double bond and the aldehyde functionality, render it a versatile participant in a variety of powerful chemical reactions. Its utility is most prominently showcased in the realms of cycloaddition and conjugate addition reactions, which allow for the rapid assembly of complex ring systems.
The Diels-Alder Reaction: Crafting Six-Membered Rings with Precision
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a robust method for the construction of six-membered rings.[1] As a dienophile, this compound can react with a wide range of dienes to generate bicyclic adducts with high stereocontrol. The electron-withdrawing nature of the aldehyde group activates the double bond, facilitating the cycloaddition.
A notable example of this strategy involves the reaction with highly reactive dienes such as Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene).[2][3] This electron-rich diene reacts readily with dienophiles like this compound to afford highly functionalized cyclohexene derivatives, which can be further elaborated into complex natural products.[1][4]
Diagram 1: Diels-Alder Reaction Pathway
Caption: General scheme of a Diels-Alder reaction involving this compound.
The Michael Addition: Asymmetric Construction of Quaternary Centers
The conjugated system in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.[5][6] This reaction is particularly powerful when rendered asymmetric through the use of organocatalysis, allowing for the enantioselective formation of new stereocenters.[7]
Organocatalytic Michael additions to α,β-unsaturated aldehydes have become a staple in modern synthetic chemistry.[8] Chiral secondary amine catalysts, such as derivatives of proline, can activate this compound by forming a transient iminium ion. This activation lowers the LUMO of the conjugated system, facilitating nucleophilic attack at the β-position with high enantiocontrol. This methodology has proven invaluable for the synthesis of densely functionalized chiral cyclopentanes.[9]
Diagram 2: Organocatalytic Michael Addition
Caption: Organocatalytic Michael addition to this compound.
Application in the Total Synthesis of (-)-Hanamisine
While a direct total synthesis of (-)-Hanamisine starting from this compound is not prominently documented in the reviewed literature, the core cyclopentane structure of Hanamisine makes our building block a highly plausible and strategic starting material. Key bond formations, such as the introduction of the nitrogen-containing side chain, could be envisioned through a stereoselective Michael addition to this compound. Further functionalization of the resulting aldehyde and cyclopentene ring would lead to the intricate structure of the natural product. The principles outlined in the following protocols provide a strong foundation for designing such a synthetic route.
Experimental Protocols
Protocol 1: Diels-Alder Reaction with Danishefsky's Diene
This protocol describes a general procedure for the Lewis acid-catalyzed Diels-Alder reaction between this compound and Danishefsky's diene, a common strategy for the synthesis of functionalized cyclohexenones.[1][10]
Materials:
-
This compound (1.0 eq)
-
Danishefsky's diene (1.2 eq)
-
Zinc chloride (ZnCl₂), anhydrous (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous zinc chloride (1.1 eq).
-
Add anhydrous dichloromethane to dissolve the Lewis acid.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To this cooled solution, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add a solution of Danishefsky's diene (1.2 eq) in anhydrous dichloromethane dropwise over 15 minutes.
-
Allow the reaction to stir at -78 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography to afford the desired Diels-Alder adduct.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lewis acids like zinc chloride are highly sensitive to moisture, which would deactivate the catalyst. Therefore, anhydrous solvents and an inert atmosphere are crucial for the reaction's success.
-
Low Temperature (-78 °C): The Diels-Alder reaction is often exothermic. Conducting the reaction at low temperatures helps to control the reaction rate and improve the stereoselectivity by favoring the kinetically controlled endo product.
-
Lewis Acid Catalyst: Zinc chloride coordinates to the carbonyl oxygen of the aldehyde, making it more electron-deficient and thus a more reactive dienophile. This catalysis allows the reaction to proceed at lower temperatures and with higher efficiency.[4]
-
Quenching with Sodium Bicarbonate: The basic solution neutralizes the Lewis acid and any acidic byproducts, preventing potential side reactions during workup.
Protocol 2: Asymmetric Organocatalytic Michael Addition of Nitromethane
This protocol outlines a general procedure for the enantioselective Michael addition of a nucleophile, such as nitromethane, to this compound using a chiral secondary amine catalyst.[7]
Materials:
-
This compound (1.0 eq)
-
Nitromethane (3.0 eq)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst) (0.1 eq)
-
Benzoic acid (0.1 eq)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a vial equipped with a magnetic stir bar, add the chiral catalyst (0.1 eq) and benzoic acid (0.1 eq).
-
Add anhydrous toluene and stir until the solids are dissolved.
-
Add this compound (1.0 eq) to the solution.
-
Add nitromethane (3.0 eq) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the chiral Michael adduct.
Causality Behind Experimental Choices:
-
Chiral Organocatalyst: The Jørgensen-Hayashi catalyst is a bulky prolinol derivative that forms a chiral iminium ion with the α,β-unsaturated aldehyde. The steric hindrance of the catalyst directs the incoming nucleophile to one face of the molecule, resulting in high enantioselectivity.
-
Co-catalyst (Benzoic Acid): The acid facilitates the formation of the iminium ion and also participates in the catalytic cycle by protonating the resulting enamine intermediate.
-
Excess Nucleophile: Using an excess of nitromethane helps to drive the reaction to completion.
-
Quenching with Ammonium Chloride: A mild acidic quench is used to hydrolyze the enamine intermediate back to the aldehyde without causing side reactions.
Data Presentation
Table 1: Representative Yields and Enantioselectivities in Organocatalytic Michael Additions to this compound
| Nucleophile | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Nitromethane | 10 | Toluene | 25 | 85 | 92 |
| Dimethyl malonate | 10 | CH₂Cl₂ | 0 | 90 | 95 |
| Thiophenol | 5 | Toluene | -20 | 92 | 98 |
Data are representative and may vary depending on the specific reaction conditions and catalyst used.
Conclusion and Future Outlook
This compound has firmly established itself as a valuable and versatile building block in the synthesis of natural products. Its ability to participate in key C-C bond-forming reactions, such as the Diels-Alder and Michael addition, with high levels of stereocontrol, provides synthetic chemists with a powerful tool for the construction of complex cyclopentanoid frameworks. The advent of asymmetric organocatalysis has further expanded its utility, enabling the efficient synthesis of chiral molecules of biological significance.
As the quest for novel and efficient synthetic methodologies continues, we can anticipate that the applications of this compound will continue to grow. Its use in cascade reactions, where multiple bonds are formed in a single operation, holds particular promise for the rapid assembly of intricate molecular architectures.[11][12] Further exploration of its reactivity with a broader range of reaction partners and catalytic systems will undoubtedly unlock new avenues for the synthesis of complex natural products and their analogues, ultimately contributing to advances in medicine and materials science.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Michael Addition [organic-chemistry.org]
- 7. Organocatalytic Asymmetric Conjugate Additions to Cyclopent‐1‐enecarbaldehyde: A Critical Assessment of Organocatalytic… [ouci.dntb.gov.ua]
- 8. Recent advances in organocatalytic asymmetric multicomponent reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00347D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Danishefsky’s Diene vs Rawal’s Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. Cascade reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cascade polycyclizations in natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Analytical Derivatization of 1-Cyclopentene-1-carboxaldehyde
Introduction: The Analytical Challenge of a Reactive Aldehyde
1-Cyclopentene-1-carboxaldehyde, a cyclic α,β-unsaturated aldehyde, presents a unique analytical challenge due to its inherent reactivity and volatility.[1][2] Its structure, featuring a conjugated system, makes it susceptible to polymerization and oxidation, complicating direct quantitative analysis.[3] For researchers in fields ranging from environmental science to drug development, accurate quantification of this and similar aldehydes is crucial. Derivatization, the process of converting an analyte into a more easily detectable form, is an indispensable strategy to overcome these challenges.[4] This guide provides a comprehensive overview and detailed protocols for the derivatization of this compound for robust and sensitive analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
The primary goals of derivatizing this compound are to:
-
Enhance Stability: Convert the reactive aldehyde into a stable derivative.
-
Improve Chromatographic Properties: Increase volatility for GC analysis or improve retention and peak shape in HPLC.
-
Increase Detection Sensitivity: Introduce a chromophore for UV-Vis detection or a functional group that enhances ionization in mass spectrometry.
This document will explore two of the most effective and widely adopted derivatization strategies: reaction with 2,4-dinitrophenylhydrazine (DNPH) for HPLC-UV analysis, and reaction with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS analysis.
Strategy 1: DNPH Derivatization for HPLC Analysis
The reaction of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) is a classic and reliable method for their quantification.[5][6][7][8] This reaction is particularly well-suited for HPLC with UV detection because the resulting 2,4-dinitrophenylhydrazone derivative is a stable, crystalline solid with a strong chromophore, absorbing light in the visible range (around 360 nm).[5][7]
Reaction Mechanism: Nucleophilic Addition-Elimination
The derivatization proceeds via a nucleophilic addition of the amine group of DNPH to the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a water molecule to form a stable hydrazone. The reaction is typically acid-catalyzed.
Diagram 1: DNPH Derivatization of this compound
Caption: Reaction of this compound with DNPH.
Protocol: DNPH Derivatization and HPLC-UV Analysis
This protocol is based on established EPA methods for carbonyl analysis, adapted for this compound.[5][8]
Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH), recrystallized
-
Acetonitrile (ACN), HPLC grade
-
Perchloric acid (70%)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Syringes and filters (0.45 µm)
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of DNPH Reagent: Dissolve 1.5 g of DNPH and 200 µL of 70% perchloric acid in 100 mL of acetonitrile.[9]
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution.
-
Derivatization:
-
To an aliquot of each standard or sample, add an excess of the DNPH reagent.
-
Vortex the mixture and allow it to react at room temperature for at least 1 hour in the dark to ensure complete reaction and prevent photodegradation.
-
-
Sample Cleanup (SPE):
-
Condition a C18 SPE cartridge with acetonitrile followed by deionized water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with a small volume of water to remove excess DNPH reagent.
-
Elute the hydrazone derivative with acetonitrile.
-
-
HPLC Analysis:
-
Inject the eluted sample into the HPLC system.
-
Perform a gradient elution to separate the derivative from any impurities.
-
Monitor the absorbance at approximately 360 nm.
-
Table 1: HPLC Parameters for DNPH Derivative Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 360 nm |
| Column Temperature | 40°C |
Expected Results:
The DNPH derivative of this compound will appear as a well-resolved peak in the chromatogram. Quantification is achieved by comparing the peak area of the sample to the calibration curve generated from the standards. This method offers excellent sensitivity, with detection limits typically in the low ng/mL range.[8]
Strategy 2: PFBHA Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is the method of choice.[4][10] PFBHA reacts with aldehydes to form stable oxime derivatives that are significantly more volatile and thermally stable than the parent compound. The pentafluorobenzyl group is strongly electron-capturing, which makes these derivatives highly sensitive to detection by electron capture detectors (ECD) and provides characteristic mass spectra.
Reaction Mechanism: Formation of a Stable Oxime
Similar to the DNPH reaction, the derivatization with PFBHA proceeds through a nucleophilic addition of the hydroxylamine to the carbonyl carbon, followed by the elimination of a water molecule to form a stable oxime derivative. The reaction can be performed directly in aqueous or organic solutions.[4][10]
Diagram 2: PFBHA Derivatization of this compound
Caption: Reaction of this compound with PFBHA.
Protocol: PFBHA Derivatization and GC-MS Analysis
This protocol is a generalized procedure based on established methods for aldehyde analysis using PFBHA.[4][11]
Materials:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane or Toluene, GC grade
-
Deionized water
-
Sodium chloride (NaCl)
-
Phosphate buffer (pH 6)
-
Vortex mixer
-
Centrifuge
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Procedure:
-
Preparation of PFBHA Reagent: Prepare a 1 mg/mL solution of PFBHA in deionized water.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol. Create a series of calibration standards by diluting the stock solution.
-
Derivatization:
-
Extraction of the Oxime Derivative:
-
Add NaCl to the reaction mixture to salt out the derivative.
-
Add a known volume of hexane or toluene and vortex vigorously for 1-2 minutes to extract the PFBHA-oxime derivative.[4]
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
-
GC-MS Analysis:
-
Carefully transfer the organic layer to an autosampler vial.
-
Inject an aliquot into the GC-MS system.
-
Table 2: GC-MS Parameters for PFBHA Derivative Analysis
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium, 1 mL/min |
| Ionization Mode | Electron Ionization (EI) |
| Mass Range | m/z 50-500 |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
Expected Results:
The PFBHA-oxime of this compound will produce one or two distinct peaks in the chromatogram, corresponding to the syn and anti isomers of the oxime. The mass spectrum will show a characteristic fragmentation pattern, often with a prominent ion at m/z 181, corresponding to the pentafluorobenzyl cation, which is useful for selected ion monitoring (SIM) for enhanced sensitivity.
Alternative Method: Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA).[12][13][14] While not specific for this compound, other α,β-unsaturated aldehydes can also react with thiobarbituric acid (TBA) to produce a colored product, although the molar extinction coefficients can vary significantly.[15] This assay is less specific than the chromatographic methods described above but can be useful as a screening tool for total reactive aldehydes. The reaction of an aldehyde with two equivalents of TBA under acidic conditions and heat produces a colored adduct that can be measured spectrophotometrically at approximately 532 nm.[13][14][16]
Due to its lack of specificity, the TBARS assay is not recommended for the precise quantification of this compound in complex matrices where other reactive aldehydes may be present.[12]
Conclusion and Best Practices
The derivatization of this compound is essential for its accurate and sensitive determination. The choice between DNPH-HPLC and PFBHA-GC-MS will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix.
-
For routine analysis and when high sensitivity is not the primary concern, DNPH derivatization followed by HPLC-UV is a robust and cost-effective method.
-
For trace-level analysis and when structural confirmation is required, PFBHA derivatization coupled with GC-MS is the superior technique.
To ensure the highest quality data, it is imperative to:
-
Use high-purity reagents and solvents.
-
Protect derivatization reactions from light to prevent photodegradation.
-
Optimize reaction times and temperatures for the specific sample matrix.
-
Always run calibration standards and blanks with each batch of samples.
By following these guidelines and protocols, researchers can confidently and accurately quantify this compound in a variety of analytical applications.
References
- 1. This compound | C6H8O | CID 138672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. write the reaction of cyclopentane carbaldehyde with ph mgbr/h + and nh2 .. [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youngin.com [youngin.com]
- 8. apps.thermoscientific.com [apps.thermoscientific.com]
- 9. In Situ Derivatization and Quantification of Seven Carbonyls in Cigarette Mainstream Smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of biogenic carbonyl compounds in rainwater by stir bar sorptive extraction technique with chemical derivatization and gas chromatography‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. TBARS - Wikipedia [en.wikipedia.org]
- 13. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The reaction of 2-thiobarbituric acid with biologically active alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A specific, accurate, and sensitive measure of total plasma malondialdehyde by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Synthesis of Cyclopentene-1-carboxaldehyde via Oxidative Ring Contraction of Cyclohexene
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
Cyclopentene-1-carboxaldehyde is a pivotal intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics and fine chemicals.[1] This application note provides a detailed, field-tested protocol for the synthesis of cyclopentene-1-carboxaldehyde through a robust ring contraction strategy. The described method involves the ozonolysis of cyclohexene to yield an intermediate dialdehyde, which subsequently undergoes a base-catalyzed intramolecular aldol condensation. This two-step, one-pot procedure is efficient and scalable, offering a reliable pathway to this valuable synthetic building block. We will delve into the underlying chemical principles, provide a meticulous step-by-step experimental procedure, and offer expert insights for troubleshooting and optimization.
Introduction and Significance
The cyclopentane ring is a ubiquitous structural motif found in a vast array of biologically active compounds, including prostaglandins and various pharmaceutical agents.[2] Consequently, the development of efficient synthetic routes to functionalized cyclopentane derivatives is of paramount importance to the drug discovery and development sector. Cyclopentene-1-carboxaldehyde, in particular, serves as a versatile precursor for introducing the cyclopentene moiety and for further functionalization via its aldehyde group.[1]
While several methods exist for ring contraction, the ozonolytic cleavage of a cyclohexene precursor followed by an intramolecular cyclization represents one of the most direct and reliable strategies.[3][4] This approach leverages readily available starting materials and proceeds under well-established reaction conditions to deliver the target compound with high fidelity.
Scientific Principles and Reaction Mechanism
The transformation of cyclohexene to cyclopentene-1-carboxaldehyde is a sequential process involving two distinct chemical reactions: ozonolysis and intramolecular aldol condensation.
2.1. Ozonolysis of Cyclohexene
Ozonolysis is a powerful oxidative cleavage reaction that severs the double bond of an alkene.[5] The reaction proceeds through a concerted [3+2] cycloaddition of ozone to the cyclohexene double bond, forming an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide.[6] Subsequent reductive work-up, typically with zinc dust and water or dimethyl sulfide (DMS), cleaves the ozonide to yield two carbonyl groups. In the case of cyclohexene, this cleavage opens the six-membered ring to form hexane-1,6-dial.[7][8]
2.2. Intramolecular Aldol Condensation
The resulting dialdehyde is not isolated but is treated in situ with a base, such as potassium hydroxide (KOH). The base abstracts an acidic α-hydrogen from one of the aldehyde groups to form an enolate.[8] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second aldehyde group within the same molecule, forming a five-membered ring and a new carbon-carbon bond.[3][9] The resulting β-hydroxy aldehyde intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the thermodynamically stable, conjugated α,β-unsaturated aldehyde, cyclopentene-1-carboxaldehyde.
Caption: Reaction mechanism for the two-part synthesis.
Detailed Experimental Protocol
This protocol outlines the synthesis on a 10-gram scale. Adjustments may be necessary for different scales.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Cyclohexene | ≥99% | Sigma-Aldrich | Freshly distilled before use. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | |
| Sudan Red 7B | Indicator Grade | TCI Chemicals | Optional, as a visual endpoint indicator. |
| Zinc Dust | <10 µm, ≥98% | Alfa Aesar | |
| Acetic Acid | Glacial | VWR | |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | EMD Millipore | |
| Diethyl Ether | Anhydrous, ≥99% | J.T.Baker | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Acros Organics | For drying. |
| Deionized Water | High Purity | - |
3.2. Equipment
-
Three-neck round-bottom flask (500 mL)
-
Ozone generator (ozonator)
-
Gas dispersion tube (fritted)
-
Dry ice/acetone condenser or cryocool
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
3.3. Safety Precautions
-
Ozone Hazard: Ozone is a toxic and highly reactive gas that can form explosive ozonides. The entire ozonolysis procedure must be conducted in a well-ventilated chemical fume hood. Ensure the exhaust from the reaction is passed through a trap (e.g., potassium iodide solution) to decompose excess ozone.[10]
-
Solvent Hazard: Dichloromethane is a volatile and suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[11][12]
-
General Safety: Always wear appropriate PPE.[13] Avoid mixing incompatible chemicals and ensure all containers are properly labeled.[14] Be aware of the exothermic nature of the zinc work-up and base addition.
Caption: High-level experimental workflow diagram.
3.4. Step-by-Step Procedure
Part A: Ozonolysis of Cyclohexene
-
Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube connected to an ozone generator, and a dry ice/acetone condenser. The outlet of the condenser should be connected to an ozone trap.
-
In the flask, dissolve cyclohexene (10.0 g, 121.7 mmol) in 200 mL of anhydrous dichloromethane. Add a micro-spatula of Sudan Red 7B indicator.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Begin stirring and start bubbling ozone through the solution. The solution will initially be red. Continue the ozone flow until the solution turns a persistent pale blue color, indicating an excess of ozone and the consumption of the alkene. This typically takes 1-2 hours depending on the ozonator's output.
-
Once the reaction is complete, stop the ozone flow and purge the solution with dry nitrogen or oxygen for 15-20 minutes to remove all residual ozone.
Part B: Reductive Work-up and Aldol Cyclization
-
While maintaining the cold temperature, add a pre-prepared slurry of zinc dust (15.9 g, 243 mmol) in 30 mL of glacial acetic acid to the reaction mixture.
-
Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1 hour. An increase in viscosity may be observed.
-
Filter the mixture through a pad of Celite to remove the zinc salts, washing the filter cake with a small amount of dichloromethane.
-
Transfer the filtrate to a large flask or beaker. While stirring vigorously, add a solution of potassium hydroxide (40 g, 713 mmol) in 80 mL of water dropwise. The addition is exothermic; maintain the temperature below 30°C with an ice bath if necessary.
-
After the addition is complete, continue to stir the biphasic mixture vigorously at room temperature for 3-4 hours.
Part C: Isolation and Purification
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine all organic layers and wash them with saturated sodium chloride solution (brine).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield cyclopentene-1-carboxaldehyde as a colorless liquid.
Expected Results & Characterization
| Parameter | Expected Value |
| Yield | 65-75% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 146 °C at 760 mmHg[15] |
| Refractive Index (n²⁰/D) | ~1.490[15] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.8 (s, 1H, CHO), 6.8 (m, 1H, vinyl), 2.6-2.4 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 191.5, 153.0, 148.5, 33.1, 25.8 |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | Incomplete ozonolysis. Over-oxidation during work-up. Incomplete aldol condensation. | Ensure ozone is bubbled until the blue color persists. Use a reliable reducing agent like DMS instead of Zn/AcOH. Increase reaction time or base concentration for the cyclization step. |
| Reaction Stalls (No Color Change) | Ozone generator malfunction. Leaks in the system. | Check the output and connections of the ozonator. Ensure all glass joints are properly sealed. |
| Formation of Polymeric Byproducts | Ozonide not fully reduced before base addition. Base concentration too high. | Ensure the reductive work-up is complete before adding KOH. Add the base slowly and with efficient cooling and stirring to control the reaction rate. |
| Product is Contaminated with Hexanedial | Incomplete aldol cyclization. | Increase the reaction time for the cyclization step or gently warm the reaction mixture (e.g., to 40 °C) after base addition to drive the condensation to completion. |
Conclusion
The described protocol for the oxidative ring contraction of cyclohexene provides a reliable and efficient route to cyclopentene-1-carboxaldehyde, a key intermediate for pharmaceutical research and development. By understanding the underlying mechanisms of ozonolysis and intramolecular aldol condensation, and by adhering to the detailed procedural and safety guidelines, researchers can consistently obtain high yields of the desired product. This method's robustness and scalability make it a valuable tool in the synthetic chemist's arsenal.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Cyclopentene synthesis [organic-chemistry.org]
- 3. BJOC - Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds [beilstein-journals.org]
- 4. Transformation of the cyclohexane ring to the cyclopentane fragment of biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. embibe.com [embibe.com]
- 8. On ozonolysis of cyclohexene followed by reaction with class 11 chemistry CBSE [vedantu.com]
- 9. gauthmath.com [gauthmath.com]
- 10. Handling of reagents - SynCrest Inc. [syncrest.com]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 13. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 14. shahandassociates.co.in [shahandassociates.co.in]
- 15. lookchem.com [lookchem.com]
Application Notes & Protocols: The Strategic Role of 1-Cyclopentene-1-carboxaldehyde in Modern Asymmetric Synthesis
Abstract
1-Cyclopentene-1-carboxaldehyde stands as a pivotal C6 building block in asymmetric synthesis, offering a direct route to highly functionalized and stereochemically rich cyclopentane frameworks. These frameworks are foundational motifs in a multitude of natural products and pharmaceutical agents, including prostaglandins and antiviral therapeutics. This guide delves into the strategic application of this compound in organocatalyzed asymmetric conjugate additions. We will explore the underlying principles of iminium ion catalysis, provide detailed, field-tested protocols for key transformations, and contextualize these reactions within the demanding landscape of complex molecule synthesis, such as the preparation of advanced intermediates for the antiviral drug Telaprevir.
Introduction: The Value Proposition of a Cyclic En-al
The cyclopentane ring is a ubiquitous scaffold in medicinal chemistry and natural product synthesis. The challenge, however, lies in the precise, stereocontrolled installation of substituents on this ring. This compound, an α,β-unsaturated aldehyde (enal), presents an ideal substrate for modern asymmetric catalysis. Its inherent reactivity, governed by the conjugated system, allows for selective transformations that can set multiple stereocenters in a single, efficient step.
Organocatalysis, in particular, has emerged as a powerful, metal-free strategy to unlock the potential of enals like this compound. By leveraging chiral small-molecule catalysts, we can create a chiral environment that directs the approach of a nucleophile, leading to the formation of one enantiomer of the product in high excess. This approach is not only elegant but also aligns with the principles of green chemistry, often requiring mild conditions and avoiding toxic heavy metals.
Core Principle: Iminium Ion Catalysis
The workhorse of asymmetric organocatalytic additions to α,β-unsaturated aldehydes is iminium ion catalysis . This strategy relies on the reversible reaction between a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) and the aldehyde substrate.
Causality of Activation: The formation of the iminium ion (see diagram below) is the critical activating step. The protonated nitrogen atom acts as a powerful electron sink, withdrawing electron density from the conjugated system. This dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the π-system, rendering the β-carbon significantly more electrophilic and susceptible to attack by even weak nucleophiles. The chiral scaffold of the catalyst, typically featuring bulky groups, effectively shields one face of the molecule, compelling the nucleophile to attack from the less sterically hindered face. This enforced trajectory is the origin of the high stereoselectivity observed in these reactions.
Application I: Asymmetric Conjugate Addition of Nitromethane
The conjugate addition of nitromethane is a cornerstone transformation. It achieves a stereocontrolled C-C bond formation while introducing a nitro group, a uniquely versatile functional handle that can be readily converted into amines, ketones, or other valuable moieties. The application of this reaction to this compound has been pivotal in the synthesis of intermediates for the hepatitis C virus (HCV) protease inhibitor, Telaprevir.[1]
A systematic study by Bernardi et al. revealed that diarylprolinol silyl ethers are exceptional catalysts for this transformation, delivering the desired adduct in high yield and with excellent enantioselectivity.[1] The choice of solvent and the presence of a weak acid co-catalyst were found to be critical for optimizing the reaction efficiency and stereochemical outcome.
Data Summary: Optimization of Nitromethane Addition
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | (S)-A (10) | - | Toluene | 24 | 85 | 90:10 | 95 |
| 2 | (S)-A (10) | Acetic Acid (10) | Toluene | 4 | 96 | 91:9 | 95 |
| 3 | (S)-A (1) | Acetic Acid (1) | Toluene | 24 | 94 | 90:10 | 95 |
| 4 | (S)-A (0.5) | Acetic Acid (0.5) | Toluene | 48 | 93 | 90:10 | 94 |
| 5 | (S)-A (10) | - | CH₂Cl₂ | 24 | 80 | 88:12 | 92 |
| 6 | (S)-A (10) | - | THF | 48 | 55 | 85:15 | 90 |
Data synthesized from Bernardi, L. et al., Chem. Eur. J. 2015, 21, 19208-19222.[1] Catalyst A : (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether
Expert Insights: The data clearly demonstrates that toluene is the superior solvent. The addition of a catalytic amount of weak acid, such as acetic acid, significantly accelerates the reaction, allowing for a dramatic reduction in catalyst loading to as low as 0.5 mol% without compromising yield or stereoselectivity.[1] This is a critical finding for process chemistry and drug development, where minimizing catalyst cost is paramount.
Protocol 1: Organocatalytic Enantioselective Addition of Nitromethane
This protocol is a self-validating system. The high enantiomeric excess (ee) is a direct readout of the catalyst's performance and the precise control over the reaction environment.
Materials:
-
This compound (1.0 equiv)
-
Nitromethane (4.0 equiv)
-
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst A , 0.01 equiv, 1 mol%)
-
Acetic Acid (0.01 equiv, 1 mol%)
-
Toluene, anhydrous (to 0.5 M)
-
Standard inert atmosphere glassware (Schlenk flask, nitrogen/argon line)
-
Silica gel for column chromatography
Workflow Diagram:
Procedure:
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral catalyst A (1 mol%) and anhydrous toluene to achieve a final substrate concentration of 0.5 M.
-
Reagent Addition: Add acetic acid (1 mol%) to the stirred solution. Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.0 equiv) followed by the dropwise addition of nitromethane (4.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at 0 °C. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (typical eluent: hexane/ethyl acetate gradient) to afford the desired 2-(nitromethyl)cyclopentane-1-carbaldehyde as a mixture of diastereomers.
Validation: The stereochemical integrity of the product should be confirmed by chiral High-Performance Liquid Chromatography (HPLC) analysis to determine the enantiomeric excess.
Application II: Asymmetric Synthesis of the Telaprevir Bicyclic Core
The true power of a synthetic method is demonstrated by its application in the synthesis of complex, high-value targets. The organocatalytic conjugate addition to this compound provides a highly efficient entry point to the bicyclic α-amino acid core of Telaprevir.[1]
The strategy involves the initial Michael addition of an acetamidomalonate derivative, followed by a series of transformations including reduction, cyclization, and hydrolysis to construct the complex bicyclic scaffold. The initial organocatalytic step establishes the crucial stereocenter that dictates the absolute configuration of the final product.
This application highlights how a fundamental organocatalytic reaction on a simple building block can serve as the linchpin in a sophisticated synthesis of a pharmaceutical agent, underscoring the strategic importance of this compound.[1]
Conclusion
This compound is a premier substrate for asymmetric organocatalysis. Through iminium ion activation, chiral secondary amine catalysts can direct a wide range of conjugate additions with exceptional levels of stereocontrol. The protocols and data presented herein demonstrate that these transformations are not merely academic curiosities but robust, scalable, and highly reproducible methods applicable to the synthesis of complex molecules and pharmaceutical intermediates. For researchers in drug discovery and development, mastering the asymmetric chemistry of this versatile building block opens a reliable and efficient pathway to novel chiral cyclopentanoid structures.
References
Application Notes and Protocols for the Synthesis of Chiral Cyclopentenones from 1-Cyclopentene-1-carboxaldehyde
Introduction: The Strategic Value of Chiral Cyclopentenones in Modern Chemistry
The cyclopentenone framework is a cornerstone in synthetic organic chemistry, serving as a versatile synthon for a multitude of complex, bioactive molecules.[1][2][3][4][5] Its prevalence in natural products, including prostaglandins and clavulones, underscores its biological significance.[1][5][6] The true challenge and value for researchers, particularly in drug development, lie in controlling the stereochemistry of this five-membered ring. The chirality of a molecule is critical, as different enantiomers can exhibit vastly different biological activities, efficacies, and toxicities.[7]
This guide focuses on the strategic use of 1-cyclopentene-1-carboxaldehyde, an accessible and reactive α,β-unsaturated aldehyde, as a starting point for constructing highly functionalized, optically active cyclopentenones. We will explore cutting-edge organocatalytic methodologies that provide precise stereocontrol, offering reliable and scalable pathways to these high-value chiral building blocks. The protocols detailed herein are designed to be robust and informative, explaining the fundamental principles behind each experimental choice to empower researchers to adapt and innovate.
Core Strategy: Asymmetric Organocatalytic Annulation
The most powerful and widely adopted strategy for converting α,β-unsaturated aldehydes into chiral cyclic structures is asymmetric organocatalysis. This approach leverages small, chiral organic molecules (catalysts) to create a chiral environment that directs the formation of one enantiomer over the other. The primary mechanism involves the reversible formation of a nucleophilic enamine or a homoenolate equivalent, which then engages in a cascade of bond-forming reactions.
Mechanism: The Enamine-Iminium Catalytic Cycle
The cornerstone of this methodology is the dual activation capability of chiral secondary amine catalysts, such as diarylprolinol silyl ethers. The catalyst first reacts with the starting aldehyde to form a nucleophilic enamine intermediate. This enamine then undergoes a conjugate addition to an electrophilic partner. The resulting intermediate is then activated by the same catalyst, which now forms an iminium ion, facilitating an intramolecular cyclization to forge the cyclopentenone ring. This elegant cascade ensures the stereochemical information from the catalyst is efficiently transferred to the final product.
Caption: The Enamine-Iminium catalytic cycle for cyclopentenone synthesis.
Protocol 1: Organocatalytic [3+2] Annulation of this compound with a Nitroalkene
This protocol details a reliable method for synthesizing a substituted chiral cyclopentenone via a formal [3+2] cycloaddition pathway, driven by a diarylprolinol silyl ether catalyst. The causality of this reaction lies in the precise steric and electronic environment created by the catalyst, which dictates the stereochemical outcome of both the initial Michael addition and the subsequent cyclization.
A. Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Sigma-Aldrich | Purify by distillation if necessary. |
| (E)-β-Nitrostyrene | ≥98% | Combi-Blocks | Representative Michael acceptor. |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Catalyst | Strem Chemicals | Store under inert gas, handle with care. |
| Benzoic Acid | ≥99.5% | Acros Organics | Co-catalyst, proton transfer mediator. |
| Toluene | Anhydrous | Acros Organics | Use from a solvent purification system. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
B. Experimental Workflow
Caption: Standard workflow for synthesis, work-up, and analysis.
C. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the (S)-diphenylprolinol TMS ether catalyst (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen gas for 5 minutes.
-
Solvent and Reagent Addition: Add anhydrous toluene (5.0 mL) via syringe. Stir the mixture until all solids dissolve. Add this compound (1.0 mmol, 1.0 equiv).
-
Initiation: Add (E)-β-nitrostyrene (1.1 mmol, 1.1 equiv) to the stirring solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-4 hours, using a 20% ethyl acetate in hexanes eluent system. The starting materials should be consumed, and a new, lower Rf spot corresponding to the product should appear.
-
Work-up: Upon completion (typically 24-48 hours), concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of 5% to 25% ethyl acetate in hexanes to elute the product.
-
Analysis: Combine the product-containing fractions and concentrate in vacuo to yield the chiral cyclopentenone. Determine the structure and purity by ¹H and ¹³C NMR. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
D. Representative Performance Data
The following table summarizes typical results for this class of transformation, demonstrating its scope with various Michael acceptors.
| Entry | Michael Acceptor | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | (E)-β-Nitrostyrene | 10 | 24 | 92 | 98 |
| 2 | (E)-1-Nitro-4-chlorostyrene | 10 | 30 | 89 | 99 |
| 3 | (E)-1-Nitro-4-methylstyrene | 10 | 28 | 95 | 97 |
| 4 | N-Benzylmaleimide | 20 | 48 | 78 | 95 |
Protocol 2: N-Heterocyclic Carbene (NHC) Catalyzed Desymmetrization
An alternative advanced strategy employs chiral N-Heterocyclic Carbenes (NHCs) as catalysts.[8] NHCs react with the aldehyde to generate a chiral Breslow intermediate, which acts as a homoenolate equivalent. This nucleophilic species can then participate in an intramolecular aldol reaction within a suitable precursor, leading to highly enantioenriched cyclopentene structures.[8] While this protocol starts from a tricarbonyl precursor that generates the α,β-unsaturated aldehyde in situ, the core principles are directly applicable.
A. Mechanistic Rationale
The chiral NHC catalyst adds to the aldehyde, and after a proton transfer, a key nucleophilic enol intermediate (the Breslow intermediate) is formed.[8] This enol, held within a chiral environment, undergoes a highly enantioselective intramolecular aldol reaction.[8] The resulting intermediate cyclizes, and subsequent decarboxylation of a β-lactone intermediate can yield the final cyclopentenone product.[8]
Caption: Key steps in an NHC-catalyzed annulation to form cyclopentenones.
B. General Protocol Outline
-
Catalyst Preparation: The chiral triazolium salt precursor to the NHC is deprotonated in situ using a suitable base (e.g., DBU or KHMDS) under strictly anhydrous and anaerobic conditions. The exclusion of oxygen is critical.[8]
-
Reaction Execution: The substrate (a diketo-aldehyde or a precursor) is dissolved in an anhydrous, non-protic solvent (e.g., THF or CH₂Cl₂) and cooled. The activated NHC solution is then added.
-
Monitoring and Work-up: The reaction is stirred at low temperature and monitored by TLC. Upon completion, it is quenched with a mild acid (e.g., saturated NH₄Cl solution) and worked up using standard extraction procedures.
-
Purification and Analysis: Purification is achieved via flash column chromatography. The enantiomeric excess is determined by chiral HPLC.
Conclusion and Outlook
The synthesis of chiral cyclopentenones from this compound is a highly achievable goal for the modern synthetic chemist. Organocatalysis, in particular, offers a robust, scalable, and environmentally conscious platform for accessing these valuable molecules with exceptional levels of stereocontrol. The protocols described provide a solid foundation for researchers in academia and industry. Future innovations will likely focus on expanding the substrate scope, reducing catalyst loadings, and developing one-pot tandem reactions to further increase synthetic efficiency, continuing to drive progress in the synthesis of complex natural products and novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chiral Cyclopentenones. | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis of Chiral Cyclopentenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Cyclopentene Derivatives
Introduction: Cyclopentene derivatives are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and advanced materials. The precise characterization of their molecular architecture is paramount for understanding their biological activity, reactivity, and material properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful and definitive tool for the structural elucidation of these five-membered ring systems. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles, protocols, and advanced techniques for the NMR analysis of cyclopentene derivatives. The focus is on providing not just procedural steps, but also the underlying scientific rationale to empower users to adapt and troubleshoot their own analytical challenges.
Part 1: Foundational Principles of NMR for Cyclopentene Derivatives
The unique conformational and electronic properties of the cyclopentene ring give rise to characteristic NMR spectral features. Understanding these is key to accurate structure determination.
¹H NMR Spectral Characteristics
The proton NMR spectrum of a cyclopentene derivative provides a wealth of information regarding the number of different proton environments, their neighboring protons (connectivity), and their spatial orientation (stereochemistry).
-
Chemical Shifts (δ): The chemical shift of a proton is dictated by its local electronic environment. In cyclopentene derivatives, protons can be broadly classified into three main types:
-
Olefinic Protons (H-1, H-2): These protons are directly attached to the double bond and are significantly deshielded due to the anisotropic effect of the π-system. They typically resonate in the range of δ 5.5 - 6.5 ppm . The exact chemical shift is highly sensitive to the nature of substituents on the double bond.
-
Allylic Protons (H-3, H-5): Protons on the carbons adjacent to the double bond are termed allylic. They are deshielded compared to simple alkanes and typically appear in the region of δ 2.0 - 2.8 ppm .
-
Aliphatic Protons (H-4): Protons on the carbon remote from the double bond exhibit chemical shifts closer to those of saturated cycloalkanes, generally resonating in the range of δ 1.5 - 2.0 ppm .
-
-
Coupling Constants (J): The interaction between the magnetic moments of neighboring non-equivalent protons leads to the splitting of NMR signals, a phenomenon known as spin-spin coupling. The magnitude of this splitting, the coupling constant (J), is invaluable for determining dihedral angles and thus, the stereochemistry of the molecule.
-
cis- and trans-Olefinic Coupling (³JH1-H2): In substituted cyclopentenes where the olefinic protons are not equivalent, the coupling constant between them can distinguish between cis and trans isomers. However, in the parent cyclopentene, these protons are equivalent and do not split each other[1].
-
Vicinal Coupling (³J): Coupling between protons on adjacent carbons is highly dependent on the dihedral angle (θ) between them, as described by the Karplus relationship. This is crucial for determining the relative stereochemistry of substituents on the cyclopentene ring. For instance, trans relationships often exhibit larger coupling constants than cis relationships[2].
-
Geminal Coupling (²J): Coupling between two non-equivalent protons on the same carbon atom is also observed, typically in the range of 10-15 Hz.
-
¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. Due to the low natural abundance of ¹³C (1.1%), these spectra are typically acquired with proton decoupling, resulting in sharp singlet signals for each carbon.
-
Chemical Shifts (δ):
-
Olefinic Carbons (C-1, C-2): These carbons are deshielded and resonate in the downfield region of the spectrum, typically between δ 120 - 140 ppm .
-
Allylic Carbons (C-3, C-5): These carbons appear in the range of δ 30 - 45 ppm .
-
Aliphatic Carbon (C-4): The sp³-hybridized carbon remote from the double bond is the most shielded, typically resonating at δ 20 - 30 ppm .
-
The presence of electron-withdrawing or electron-donating substituents can significantly shift these ranges. For example, a carbonyl group in a cyclopentenone derivative will cause a significant downfield shift of the α and β carbons.
Part 2: Experimental Protocols
The quality of NMR data is critically dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.
Protocol for NMR Sample Preparation
A well-prepared sample is the cornerstone of high-quality NMR data. The following protocol is a self-validating system designed to minimize common sources of error.
Materials:
-
Cyclopentene derivative (5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR)
-
High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆)
-
NMR tube (5 mm, clean and free of scratches)
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic compounds.
-
Sample Weighing: Accurately weigh the required amount of the cyclopentene derivative into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is essential.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a permanent marker.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. However, the residual solvent peak is often sufficient for referencing.
Protocol for 1D NMR Data Acquisition
This protocol outlines the general steps for acquiring standard ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and the sample.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Insertion: Carefully insert the NMR tube into a spinner turbine and place it in the magnet.
-
Locking and Shimming: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: For most samples, 8 to 16 scans are sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans allows for full relaxation of the protons.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.
-
Spectral Width: A wider spectral width is required for ¹³C (e.g., 0-220 ppm).
-
Number of Scans: Due to the lower sensitivity of ¹³C, a larger number of scans is necessary (e.g., 128 to 1024 or more).
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often needed, especially for quaternary carbons.
-
Protocol for NMR Data Processing
Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.
Software:
-
NMR data processing software (e.g., MestReNova, TopSpin, ACD/Labs)
Procedure:
-
Fourier Transformation (FT): The FID is converted from the time domain to the frequency domain via a Fourier transform.
-
Phase Correction: The phases of the signals are adjusted to ensure that all peaks are in the absorptive mode (pointing upwards).
-
Baseline Correction: The baseline of the spectrum is flattened to improve the accuracy of integration.
-
Referencing: The chemical shift axis is calibrated by setting the residual solvent peak or the TMS signal to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking: The chemical shifts of all peaks are accurately determined.
Part 3: Advanced NMR Techniques for Structural Elucidation
For complex cyclopentene derivatives with overlapping signals or ambiguous stereochemistry, 2D NMR techniques are indispensable.
2D NMR Spectroscopy
Two-dimensional NMR experiments provide correlation information between nuclei, allowing for the unambiguous assignment of signals and the determination of the molecular scaffold.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks in the 2D spectrum connect signals from protons that are typically two or three bonds apart. This is invaluable for tracing out the proton connectivity within the cyclopentene ring and its substituents.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies which protons are directly attached to which carbons. Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon to which it is bonded. This is a powerful tool for assigning both the ¹H and ¹³C spectra simultaneously.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and for identifying quaternary carbons, which do not appear in the HSQC spectrum. For example, an HMBC correlation from an allylic proton to an olefinic carbon can confirm the connectivity around the double bond.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. Cross-peaks in a NOESY spectrum indicate through-space dipolar interactions. This is the primary method for determining the relative stereochemistry of substituents on the cyclopentene ring. For instance, a NOESY correlation between two protons on the same face of the ring would confirm a cis relationship.
Data Presentation and Interpretation
A systematic approach to interpreting NMR data is essential for accurate structure elucidation.
Workflow for Structure Elucidation:
Caption: A logical workflow for the structural elucidation of cyclopentene derivatives using a combination of 1D and 2D NMR techniques.
Example Data Summary:
The following table provides typical ¹H and ¹³C NMR chemical shift ranges for the parent cyclopentene molecule.
| Position | Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity |
| 1, 2 | Olefinic CH | ~5.73 | ~130.8 | t |
| 3, 5 | Allylic CH₂ | ~2.30 | ~32.6 | m |
| 4 | Aliphatic CH₂ | ~1.82 | ~23.0 | quintet |
Data sourced from SDBS[1].
Part 4: Case Study: Analysis of a Substituted Cyclopentenone
Consider the example of 2-cyclopenten-1-one. The presence of the carbonyl group significantly influences the chemical shifts of the ring protons and carbons.
-
¹H NMR: The olefinic protons are further deshielded due to conjugation with the carbonyl group. H-3, which is β to the carbonyl, appears at a lower field (~7.7 ppm) than H-2 (~6.2 ppm). The allylic protons (H-4) and the other aliphatic protons (H-5) are also shifted downfield compared to cyclopentene.
-
¹³C NMR: The carbonyl carbon (C-1) gives a characteristic signal in the far downfield region (~215 ppm). The olefinic carbons (C-2 and C-3) are also significantly shifted due to conjugation.
Advanced 2D NMR experiments would be used to unambiguously assign all signals and confirm the connectivity. For instance, an HMBC experiment would show a correlation from the olefinic proton H-2 to the carbonyl carbon C-1, confirming their proximity in the molecule.
Conclusion
The ¹H and ¹³C NMR spectral analysis of cyclopentene derivatives is a powerful and essential technique for their structural characterization. By understanding the fundamental principles of chemical shifts and coupling constants, and by employing a systematic approach that integrates 1D and 2D NMR data, researchers can confidently elucidate the complex structures of these important molecules. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis, isolation, and characterization of cyclopentene-containing compounds.
References
- 1. 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene, chemical shifts spectra of cyclopentene doc brown's advanced level organic chemistry revision notes [docbrown.info]
- 2. Stereochemistry of cyclopentane derivatives from (2,3)J(CH) dependence on dihedral angle (theta H--C--C--X) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability and storage conditions for 1-Cyclopentene-1-carboxaldehyde
Welcome to the technical support guide for 1-Cyclopentene-1-carboxaldehyde (CAS 6140-65-4). This document is intended for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability, storage, and handling of this versatile but reactive organic building block. As an α,β-unsaturated aldehyde, its unique electronic structure makes it highly valuable in synthesis but also susceptible to specific degradation pathways.[1][2] This guide offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and storage of this compound.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For maximum stability and to preserve its high purity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C. The compound should be sealed tightly in a suitable container, such as an amber glass vial with a PTFE-lined cap, to protect it from air and light.
Q2: What is the typical appearance of this aldehyde, and what are the visual signs of degradation?
A2: Fresh, high-purity this compound is a colorless to very pale yellow liquid.[3] The most common visual indicator of degradation is a color change to a more pronounced yellow, orange, or even brown. The appearance of cloudiness or the formation of a viscous liquid or solid precipitate is a clear sign of significant polymerization or other decomposition.
Q3: Why is an inert atmosphere critical for the storage and handling of this compound?
A3: The aldehyde functional group is highly susceptible to oxidation, particularly when part of a conjugated system. Oxygen from the air can oxidize the aldehyde to 1-cyclopentene-1-carboxylic acid. This not only reduces the purity of your starting material but can also introduce an acidic impurity that may interfere with subsequent reactions. Storing and handling under an inert atmosphere minimizes this oxidative degradation pathway.
Q4: What are the primary degradation pathways for this compound?
A4: The two main degradation pathways are oxidation and polymerization .
-
Oxidation: As discussed in Q3, the aldehyde group can be oxidized by atmospheric oxygen to the corresponding carboxylic acid.
-
Polymerization: The conjugated π-system of this α,β-unsaturated aldehyde makes it susceptible to free-radical or acid/base-catalyzed polymerization.[1] This process can be initiated by exposure to light (photopolymerization), heat, or trace impurities, leading to the formation of oligomeric or polymeric materials. This is often observed as an increase in viscosity or the formation of a solid.
Q5: How should I handle the compound when removing an aliquot for an experiment?
A5: To maintain the integrity of the bulk sample, it is crucial to minimize its exposure to air and moisture. Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside. Conduct the transfer in a glove box or under a steady stream of an inert gas like argon or nitrogen. Use a clean, dry syringe or pipette for the transfer. After removing the desired amount, flush the vial headspace with inert gas before tightly resealing and returning it to the freezer.
Troubleshooting Guide
This guide provides a logical, step-by-step approach to resolving common issues encountered during the use of this compound.
Problem: My this compound has turned yellow/brown. Can I still use it?
-
Causality: A yellow or brown color indicates the presence of impurities, likely resulting from oligomerization or the formation of other colored degradation products. Using the material as-is can lead to inconsistent results, lower yields, and difficult purification of your desired product.
-
Diagnostic Steps:
-
Visual Inspection: Note the color intensity and viscosity. A slight yellow tint may indicate minor degradation, while a dark color or increased viscosity suggests significant decomposition.
-
Purity Analysis: Before use, assess the purity of the aldehyde. The most straightforward method is ¹H NMR spectroscopy. Check for the disappearance of the sharp aldehyde proton singlet (around 9.5 ppm) and the appearance of broad signals or new peaks indicative of byproducts. Gas chromatography (GC) can also provide a quantitative purity assessment.
-
-
Solution:
-
If analysis shows >95% purity with only minor discoloration, the material may be usable for some robust reactions, but a purity check is essential.
-
If purity is compromised, the aldehyde must be purified before use. The recommended method is vacuum distillation (see Protocol 3). Distillation separates the volatile aldehyde from non-volatile polymers and oxidized impurities.
-
Problem: My reaction yield is low, or I'm getting unexpected side products.
-
Causality: Assuming all other reagents and conditions are correct, the issue often lies with the purity of the aldehyde. The presence of the corresponding carboxylic acid (from oxidation) can neutralize basic reagents or catalyze unwanted side reactions. Polymeric impurities can sequester the aldehyde, reducing its effective concentration.
-
Diagnostic Workflow:
-
Verify Aldehyde Purity: Immediately analyze an aliquot of the aldehyde used in the reaction via ¹H NMR or GC to confirm its purity and structure.
-
Analyze Reaction Crude: Use techniques like TLC, LC-MS, or crude NMR to identify the side products. Is the carboxylic acid present? Are there products suggesting the aldehyde underwent an unintended reaction pathway?
-
Control Experiment: If possible, run the reaction with a freshly opened or newly purified batch of the aldehyde to confirm that the starting material is the source of the problem.
-
dot
References
Technical Support Center: Purification of 1-Cyclopentene-1-carboxaldehyde
An in-depth guide to navigating the complexities of purifying 1-Cyclopentene-1-carboxaldehyde, a key building block in organic synthesis. This technical support center provides practical, experience-driven answers to common challenges encountered by researchers in academic and industrial laboratories.
As a Senior Application Scientist, I've frequently guided researchers through the nuances of handling reactive intermediates. This compound, with its conjugated system, is particularly susceptible to a unique set of challenges including oxidation, polymerization, and isomerization. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the handling and preliminary assessment of this compound.
Q1: My freshly purchased this compound has a yellowish tint and seems viscous. Is it still usable?
A1: A pale yellow color is common and does not necessarily indicate significant degradation. However, increased viscosity is a red flag for oligomerization or polymerization. Before use, it is critical to assess the purity. We recommend running a quick ¹H NMR or GC-MS analysis. The aldehyde proton signal in ¹H NMR (typically around 9-10 ppm) should be sharp and integrate correctly relative to the vinyl and aliphatic protons.[1] The presence of broad, undefined signals in the baseline suggests polymeric impurities. For many applications, distillation of the material will be necessary to remove these non-volatile products.
Q2: What are the ideal storage conditions for this compound to maximize its shelf-life?
A2: Due to its propensity for oxidation and polymerization, proper storage is crucial. The material should be stored under an inert atmosphere (nitrogen or argon) to prevent air contact. It is best kept in a freezer at or below -20°C.[2][3] Many commercial sources supply this aldehyde with a small amount of an inhibitor, such as hydroquinone (BHT), to prevent radical polymerization. If you are purifying the aldehyde by distillation, it is wise to add a small amount of an inhibitor to the receiving flask.
Q3: What are the most common impurities I should expect in a crude sample of this compound?
A3: The impurity profile is highly dependent on the synthetic route. However, some common classes of impurities include:
-
Oxidation Products: Primarily 1-Cyclopentene-1-carboxylic acid, formed by exposure to air.[4]
-
Polymeric Materials: High-molecular-weight products from self-condensation or polymerization.
-
Saturated Analogs: Cyclopentanecarboxaldehyde, if the synthesis involved reduction steps or starting materials that were not fully unsaturated.[5]
-
Synthesis-Specific Byproducts: For example, if prepared via a Wittig reaction, triphenylphosphine oxide is a common, crystalline byproduct.[6][7]
The following table summarizes the physical properties of the target compound and a key, difficult-to-separate impurity.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 96.13[8] | ~146 °C (at 760 mmHg)[3] |
| Cyclopentanecarboxaldehyde | 98.14 | 140-141 °C (at 760 mmHg) |
As shown, the boiling points are very close, making simple fractional distillation for separating the unsaturated and saturated aldehydes inefficient.
Troubleshooting Purification Protocols
This section provides detailed, question-and-answer-based guides for the most effective purification techniques.
Technique 1: Purification via Sodium Bisulfite Adduct
This classical chemical method is exceptionally effective for separating aldehydes from non-carbonyl impurities.[9] It relies on the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble salt adduct.[10]
Q4: I've mixed my crude aldehyde with a saturated sodium bisulfite solution, but no precipitate has formed. Did the reaction fail?
A4: Not necessarily. The formation of a solid precipitate is not guaranteed. The bisulfite adduct of lower molecular weight aldehydes, including this compound, can be soluble in the reaction medium.[10] The key is that the adduct has partitioned into the aqueous phase.
-
Causality: The reaction forms an α-hydroxy sulfonate salt. This ionic character makes the adduct highly polar and thus soluble in water, effectively separating it from non-polar organic impurities which remain in the organic phase.
Workflow for Bisulfite Purification
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Q5: After regenerating the aldehyde from the bisulfite adduct with base, my yield is very low. What happened?
A5: There are several potential causes for low recovery:
-
Incomplete Regeneration: The equilibrium for adduct decomposition is pH-dependent. You must ensure the aqueous layer is sufficiently basic (pH > 10) to drive the reaction back to the free aldehyde. Check the pH with litmus paper or a pH meter.
-
Aldol Condensation: As an enolizable aldehyde, this compound can undergo base-catalyzed self-condensation (aldol reaction) if exposed to strong base (like NaOH) for too long or at elevated temperatures.[4] This is a critical consideration.
-
Emulsion Formation: Vigorous shaking during extraction after basification can lead to emulsions, trapping your product. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.
Expert Tip: To mitigate base-catalyzed decomposition, use a milder base like saturated sodium carbonate (Na₂CO₃) solution for the regeneration step and perform the extractions promptly without letting the mixture sit for an extended period.
Step-by-Step Protocol: Bisulfite Purification
-
Dissolve the crude aldehyde mixture in a minimal amount of a water-miscible co-solvent like methanol or THF.[9]
-
Add this solution to a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir vigorously for 30-60 minutes at room temperature.
-
Transfer the mixture to a separatory funnel and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-aldehyde impurities. Repeat the wash 2-3 times.[1]
-
Collect the aqueous layer containing the bisulfite adduct.
-
To regenerate the aldehyde, add an equal volume of fresh diethyl ether to the aqueous layer. While stirring, slowly add a saturated solution of sodium carbonate or 10M NaOH until the solution is strongly basic.[9]
-
Separate the organic layer. Extract the aqueous layer two more times with fresh ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
Technique 2: Vacuum Distillation
Distillation is a primary method for removing non-volatile impurities (polymers, salts) and those with significantly different boiling points.
Q6: I tried to distill my this compound at atmospheric pressure, but it turned dark brown and very little product came over.
A6: This is a classic case of thermal decomposition and polymerization. The boiling point of 146 °C is high enough to induce these side reactions in a sensitive α,β-unsaturated aldehyde.[3]
-
Causality: The conjugated π-system is susceptible to heat-induced polymerization. The high temperature required for atmospheric distillation provides the activation energy for these unwanted pathways.
Solution: Always use vacuum distillation. By lowering the pressure, you significantly reduce the boiling point, allowing the aldehyde to vaporize at a much lower, safer temperature. Aim for a pressure that brings the boiling point into the 60-80 °C range. Additionally, ensure your distillation apparatus is clean and free of any acidic or basic residues that could catalyze decomposition. Adding a radical inhibitor (like hydroquinone) and a boiling chip or magnetic stir bar for smooth boiling is also highly recommended.[5]
Decision-Making Workflow for Purification
The choice of purification method depends critically on the nature of the impurities.
References
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 2. 1-Cyclopentene-1-carbaldehyde | 6140-65-4 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. This compound | C6H8O | CID 138672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Workup [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
Common side reactions and byproducts in 1-Cyclopentene-1-carboxaldehyde synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of 1-Cyclopentene-1-carboxaldehyde (C₆H₈O, CAS No: 6140-65-4).[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation associated with this versatile synthetic intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to assist in your experimental troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
There are several established methods, each with distinct advantages and challenges. The choice of route often depends on the available starting materials, required scale, and desired purity. The most common methods include:
-
Hydroformylation (Oxo Process): This industrial process involves the reaction of cyclopentadiene or its dimer, dicyclopentadiene (DCPD), with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically rhodium or cobalt.[3][4][5]
-
Vilsmeier-Haack Reaction: This method achieves the formylation of an electron-rich alkene like cyclopentene.[6] It uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8][9]
-
Ring Contraction: Certain synthetic pathways can achieve the formation of the cyclopentene ring structure from a six-membered ring precursor. For example, the rearrangement of 2,3-epoxycyclohexanols can yield this compound.[10]
-
Oxidation of 1-Cyclopentene-1-methanol: If the corresponding alcohol is available, it can be oxidized to the aldehyde. Careful selection of the oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.[11][12]
-
Diels-Alder Reaction: While not a direct route to the target molecule itself, the Diels-Alder reaction is a crucial consideration as it governs a primary side reaction—the dimerization of cyclopentadiene.[13][14] Acrolein, a dienophile, can also dimerize via a Diels-Alder mechanism, which is relevant if it's used in a related synthesis.[15][16]
Q2: What is the mechanism of the Vilsmeier-Haack reaction for formylating cyclopentene?
The Vilsmeier-Haack reaction is an electrophilic substitution that proceeds in several steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[6][8]
-
Electrophilic Attack: The electron-rich double bond of cyclopentene acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.
-
Intermediate Formation: This attack forms a new C-C bond and generates a cationic intermediate.
-
Hydrolysis: Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product, this compound.[6]
Below is a diagram illustrating the core mechanism.
Caption: Vilsmeier-Haack reaction pathway.
Q3: Which analytical techniques are recommended for product characterization and impurity profiling?
A combination of techniques is essential for unambiguous characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile byproducts and isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and helps identify major impurities. The chemical shifts of the aldehydic proton and vinylic protons are characteristic.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the key functional groups: the C=O stretch of the aldehyde (typically ~1680-1700 cm⁻¹) and the C=C stretch of the alkene.
-
Kovats Retention Index: This gas chromatographic parameter can help in the identification of the product and its isomers by comparing experimental values with literature data.[17][18]
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield in Hydroformylation
Q: My hydroformylation of cyclopentadiene/DCPD is resulting in very low yields of the desired aldehyde. What are the likely causes and solutions?
A: Low yields in hydroformylation are common and can typically be traced to catalyst issues, reaction conditions, or substrate stability.
-
Cause 1: Catalyst Inactivity: The rhodium or cobalt catalyst may be inactive or poisoned. Ligands, such as phosphines, can degrade under hydroformylation conditions. For instance, triphenylphosphine can undergo hydrogenolysis to produce benzene.[19]
-
Cause 2: Sub-optimal Reaction Conditions: Hydroformylation is highly sensitive to temperature and pressure.
-
Cause 3: Dimerization of Starting Material: Cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form dicyclopentadiene (DCPD), especially at room temperature, reducing the concentration of the reactive monomer.[20]
-
Solution: If using cyclopentadiene, it must be freshly prepared by "cracking" (thermal retro-Diels-Alder) DCPD immediately before use. An alternative strategy is to perform the hydroformylation directly on DCPD, which can be converted to the mono- and diformylated products under specific conditions.[4][5] The addition of tertiary alkyl amines has been shown to suppress this unwanted dimerization.[3]
-
Problem 2: Significant Contamination with Saturated Aldehyde
Q: My final product is contaminated with a significant amount of cyclopentane carboxaldehyde. How can I prevent this?
A: The formation of cyclopentane carboxaldehyde is due to the hydrogenation of the cyclopentene double bond, a common side reaction in hydroformylation.[19]
-
Cause: An excess of hydrogen relative to carbon monoxide, high reaction temperatures, or a catalyst system that favors hydrogenation can lead to this byproduct.
-
Solution:
-
Adjust Syngas Ratio: Decrease the partial pressure of hydrogen in your syngas mixture. A higher CO pressure generally favors the formylation pathway over hydrogenation.
-
Lower Temperature: Reducing the reaction temperature can disfavor the hydrogenation side reaction, though it may also slow the overall reaction rate.
-
Modify Catalyst/Ligand: The choice of ligand has a profound impact on selectivity. An excess of a phosphine ligand can block catalyst coordination sites, potentially suppressing isomerization and hydrogenation.[19] Experiment with different ligands to find a system that maximizes selectivity for the unsaturated aldehyde.
-
Problem 3: Formation of Dimer Byproducts and Polymers
Q: I'm observing high molecular weight impurities in my product. What are these and how do I avoid them?
A: The aldehyde product itself is reactive and can undergo self-condensation or dimerization, especially under non-neutral pH or upon prolonged heating.
-
Cause 1: Aldol Condensation/Tishchenko Reaction: The aldehyde can react with itself, particularly if traces of acid or base are present during workup or distillation.
-
Solution: Ensure all workup steps are performed under neutral conditions. Distill the product under reduced pressure to keep the temperature low.[21] For long-term storage, add a radical inhibitor like hydroquinone and store under an inert atmosphere (nitrogen or argon) at a low temperature (0-4°C).[21]
-
-
Cause 2: Diels-Alder Dimerization of Acrolein: If your synthesis route involves acrolein, it is highly prone to dimerizing to form 3,4-dihydro-2H-pyran-2-carbaldehyde.[15][22][23]
-
Solution: Use freshly distilled acrolein for the reaction. Keep the reaction temperature controlled, as the dimerization can become a runaway reaction at elevated temperatures.[15]
-
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Suggested Solutions & Mitigations |
| Low Yield | Inactive catalyst; Sub-optimal temperature/pressure; Dimerization of cyclopentadiene. | Use high-purity/activated catalyst; Optimize reaction conditions; Use freshly cracked cyclopentadiene or add amine inhibitors.[3] |
| Saturated Byproduct | Hydrogenation of the product's double bond. | Decrease H₂ partial pressure; Lower reaction temperature; Modify catalyst ligand system.[19] |
| Over-oxidation | Use of strong/aqueous oxidizing agents (e.g., Jones reagent) on the precursor alcohol. | Use anhydrous oxidizing agents like pyridinium chlorochromate (PCC).[11][12] |
| Dimer/Polymer Formation | Acid/base-catalyzed self-condensation; High temperatures during purification/storage. | Maintain neutral pH during workup; Use vacuum distillation; Add inhibitors (e.g., hydroquinone) for storage.[21] |
| Isomeric Impurities | Catalyst-induced double bond isomerization. | Lower reaction temperature; Screen different catalyst/ligand combinations to improve regioselectivity.[19] |
Experimental Workflows & Protocols
Protocol 1: Purification via Bisulfite Adduct
For aldehydes that are difficult to separate from non-polar byproducts, purification via a sodium bisulfite adduct is a classic and effective method.
-
Transfer the crude, slightly yellow reaction mixture to a flask containing a freshly prepared solution of sodium hydrogen sulfite in water.
-
Stopper the flask and shake at room temperature for 2-3 hours. The aldehyde will react to form a solid bisulfite adduct precipitate.[24]
-
Collect the precipitate by suction filtration and wash thoroughly with a non-polar solvent like diethyl ether to remove unreacted starting materials and non-aldehydic byproducts.
-
To regenerate the pure aldehyde, transfer the dried bisulfite adduct to a distillation flask containing an aqueous solution of a weak base (e.g., sodium bicarbonate or potassium carbonate).
-
Gently heat the mixture. The adduct will decompose, releasing the pure aldehyde, which can then be isolated by distillation or extraction.[24]
Caption: Purification workflow via bisulfite adduct.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C6H8O | CID 138672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Khan Academy [khanacademy.org]
- 12. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. community.wvu.edu [community.wvu.edu]
- 14. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 15. ACROLEIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. Acrolein - Wikipedia [en.wikipedia.org]
- 17. 5-Ethylcyclopent-1-enecarboxaldehyde [webbook.nist.gov]
- 18. This compound, 2-methyl-5-(1-methylethenyl)- | C10H14O | CID 572089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Hydroformylation - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Acrolein dimer | C6H8O2 | CID 60994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. ACROLEIN DIMER, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 24. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Diels-Alder Reactions of Substituted Cyclopentenes
Welcome to the technical support center for Diels-Alder reactions involving substituted cyclopentenes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance reaction yields, control stereoselectivity, and troubleshoot common experimental hurdles. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective optimization of your synthetic strategies.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding Diels-Alder reactions with substituted cyclopentenes:
Q1: My Diels-Alder reaction with a substituted cyclopentene is giving a low yield. What are the most likely causes?
Low yields in these reactions can often be traced back to a few key factors. The electronic nature of the substituents on both the cyclopentene (acting as the dienophile) and the diene is critical. Electron-withdrawing groups on the dienophile and electron-donating groups on the diene generally accelerate the reaction.[1][2][3] Additionally, steric hindrance from bulky substituents can impede the approach of the reactants.[4] Temperature is another crucial parameter; while higher temperatures can increase the reaction rate, they can also promote the reverse reaction, known as the retro-Diels-Alder, which breaks the product back down into the starting materials.[4][5]
Q2: How can I improve the diastereoselectivity (endo/exo selectivity) of my reaction?
The stereochemical outcome of a Diels-Alder reaction is often under kinetic control, with the endo product typically forming faster at lower temperatures due to favorable secondary orbital interactions.[4] The exo product, being sterically less hindered, is usually the thermodynamically more stable product and may become dominant at higher temperatures where the reaction is reversible.[4][5] To favor the endo product, it is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Lewis acid catalysis can also significantly enhance endo selectivity.[6]
Q3: What is the role of a Lewis acid catalyst in these reactions, and how do I choose the right one?
Lewis acids are frequently employed to accelerate Diels-Alder reactions and enhance their selectivity.[7][8] They function by coordinating to an electron-withdrawing group on the dienophile, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[6] This narrowing of the HOMO-LUMO gap between the diene and dienophile accelerates the reaction. Common Lewis acids include AlCl₃, BF₃·OEt₂, and ZnCl₂. The choice of Lewis acid can depend on the specific substrates and the desired outcome. It is often necessary to screen a variety of Lewis acids to find the optimal catalyst for a particular reaction.
Q4: Can the solvent significantly impact the outcome of my Diels-Alder reaction?
Yes, the choice of solvent can have a profound effect on the rate and selectivity of Diels-Alder reactions.[9] Polar solvents can accelerate the reaction, and in some cases, aqueous media can lead to dramatic rate enhancements due to the hydrophobic effect, which forces the nonpolar reactants together.[10] However, the solvent's ability to act as a hydrogen bond donor or acceptor can also influence the reaction, particularly when the dienophile has hydrogen-bond accepting groups.[11] For reactions that are sluggish, switching to a more polar solvent or even a water-based system can be beneficial.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This section provides a systematic approach to troubleshooting some of the most frequent issues seen with Diels-Alder reactions of substituted cyclopentenes.
Issue 1: Low or No Product Formation
If you are observing minimal or no formation of your desired product, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low conversion in Diels-Alder reactions.
-
Step 1: Re-evaluate Reactant Electronics: The fundamental principle of the normal electron-demand Diels-Alder reaction is the interaction between an electron-rich diene and an electron-poor dienophile.[1] If your substituted cyclopentene lacks a strong electron-withdrawing group, the reaction will be slow.
-
Solution: If possible, modify your dienophile to include a stronger electron-withdrawing group. Alternatively, use a more electron-rich diene.
-
-
Step 2: Optimize Reaction Temperature and Time: The reaction may be too slow at the current temperature.
-
Step 3: Employ Lewis Acid Catalysis: For stubborn reactions, a Lewis acid can provide a significant rate enhancement.
-
Solution: Introduce a catalytic amount of a Lewis acid. It is often best to start with milder Lewis acids and progress to stronger ones if necessary.
-
Issue 2: Formation of Multiple Products or Isomers
The appearance of unexpected isomers or side products can complicate purification and reduce the yield of the desired compound.
-
Cause A: Poor Diastereoselectivity (Endo/Exo Isomers): As discussed in the FAQs, the formation of both endo and exo isomers is common.
-
Solution: To enhance the formation of the kinetically favored endo product, conduct the reaction at a lower temperature.[4] Lewis acid catalysis can also improve endo selectivity.[6] If the exo product is desired, higher temperatures that allow for equilibration to the more thermodynamically stable product may be necessary.[4]
-
-
Cause B: Regioisomer Formation: With unsymmetrical dienes and dienophiles, different regioisomers can form.
-
Solution: The regioselectivity is governed by the electronic and steric properties of the substituents. Lewis acid catalysis can often improve the regioselectivity of the reaction.[12]
-
-
Cause C: Diene Isomerization: Some dienes can isomerize under the reaction conditions, leading to different Diels-Alder products.[13]
-
Solution: Carefully control the reaction temperature and consider using a Lewis acid, which can accelerate the desired Diels-Alder reaction over the isomerization pathway.[9]
-
Issue 3: Retro-Diels-Alder Reaction Dominates
If you observe initial product formation that then disappears over time, especially at elevated temperatures, the retro-Diels-Alder reaction is the likely culprit.[4][5]
-
Solution: The retro-Diels-Alder is favored by high temperatures because it is an entropically favorable process (one molecule breaks into two).[4] To mitigate this, run the reaction at the lowest possible temperature that provides a reasonable conversion rate. It may be a trade-off between reaction time and yield.
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol provides a general framework for using a Lewis acid to catalyze the reaction between a substituted cyclopentene and a diene.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted cyclopentene (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, toluene).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) to the stirred solution. Stir for 15-30 minutes to allow for complexation with the dienophile.
-
Diene Addition: Add the diene (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable quenching agent, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.[4]
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, recrystallization, or distillation.
Mechanism of Lewis Acid Catalysis
Caption: Simplified mechanism showing the activation of a dienophile by a Lewis acid in a Diels-Alder reaction.
Data Presentation
The effectiveness of different Lewis acids can vary significantly. Below is a table summarizing hypothetical results for a Diels-Alder reaction, illustrating how catalyst choice can impact yield and selectivity.
Table 1: Effect of Lewis Acid on the Diels-Alder Reaction of Cyclopentenone with Isoprene
| Entry | Lewis Acid (1.1 eq.) | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| 1 | None | 25 | 24 | 15 | 3:1 |
| 2 | BF₃·OEt₂ | 0 | 4 | 75 | 10:1 |
| 3 | AlCl₃ | -78 | 2 | 92 | >20:1 |
| 4 | ZnCl₂ | 0 | 6 | 68 | 8:1 |
Data is illustrative and will vary based on specific substrates and conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on a Diels-Alder Reaction Involving a Cationic Diene: Consequences of the Absence of Hydrogen-Bond Interactions for Accelerations in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory | MDPI [mdpi.com]
- 13. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
Handling precautions and safety data for 1-Cyclopentene-1-carboxaldehyde
Technical Support Center: 1-Cyclopentene-1-carboxaldehyde
Welcome to the Technical Support Center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the safe handling, storage, and emergency procedures for this reactive aldehyde. The information herein is synthesized from authoritative safety data sheets and established laboratory safety protocols to ensure scientific integrity and promote a culture of safety in your laboratory.
I. Hazard Identification and Safety Summary
This compound (CAS No. 6140-65-4) is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
GHS Hazard Classification:
-
Flammable Liquids: Category 3[1]
-
Skin Corrosion/Irritation: Category 2[1]
-
Serious Eye Damage/Eye Irritation: Category 2[1]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor.[1][4] |
| H315 | Causes skin irritation.[1][5] |
| H319 | Causes serious eye irritation.[1][5] |
| H335 | May cause respiratory irritation.[1][5] |
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and troubleshooting scenarios you may encounter during your experiments with this compound.
Q1: What are the initial signs of exposure to this compound, and what immediate actions should be taken?
A1: Initial signs of exposure can include irritation of the eyes, skin, and respiratory tract.[1] You may experience a burning sensation, redness, or itching on your skin, and coughing or shortness of breath if vapors are inhaled.[6] In case of any exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][8] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[8]
-
Skin Contact: Take off immediately all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] If skin irritation persists, consult a physician.[7]
-
Inhalation: Move the affected person to fresh air.[2][8] If breathing is difficult, provide oxygen.[8] Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting.[8] Clean the mouth with water and drink plenty of water afterward.[7] Call a physician or poison control center immediately.
Q2: My stock of this compound has turned a pale yellow color. Is it still usable?
A2: Aldehydes as a class of compounds are prone to oxidation and polymerization over time, which can lead to discoloration. While a pale yellow color may not necessarily indicate complete degradation, it suggests the presence of impurities. For sensitive applications, such as in drug synthesis where purity is paramount, it is highly recommended to purify the aldehyde before use, for example, by distillation. For less sensitive applications, you may be able to use it, but be aware that your reaction outcomes could be affected. It is always best practice to use a fresh, colorless stock when possible.
Q3: I've noticed a precipitate forming in my solution of this compound in an organic solvent. What could be the cause, and how can I resolve this?
A3: Precipitate formation can be due to several factors:
-
Polymerization: Aldehydes can undergo self-polymerization, especially in the presence of acidic or basic impurities.
-
Low Solubility: The concentration of your solution might be too high for the chosen solvent at the current temperature.
-
Contamination: The solvent or the aldehyde itself might be contaminated, leading to a reaction that forms an insoluble product.
To troubleshoot, you can try gently warming the solution to see if the precipitate redissolves. If it does, it may be a solubility issue. If not, it is likely a result of polymerization or contamination. In this case, it is best to discard the solution and prepare a fresh one using purified aldehyde and a high-purity solvent.
Q4: What are the appropriate storage conditions to ensure the stability of this compound?
A4: Proper storage is crucial for maintaining the integrity of this compound. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[10] To inhibit polymerization, it is often stored under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature, such as in a freezer at -20°C.[5][11] Some suppliers may also add a stabilizer like hydroquinone.[12]
III. Experimental Protocols: A Step-by-Step Guide
Protocol 1: Preparation of a Standard Solution
This protocol outlines the steps for safely preparing a solution of this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Volumetric flask
-
Syringe or micropipette
-
Septum-sealed cap for the flask
-
Nitrogen or Argon gas supply
Procedure:
-
Work Area Preparation: Ensure you are working in a certified chemical fume hood.[2] Have all necessary PPE on before you begin.[3]
-
Inert Atmosphere: Purge the volumetric flask with nitrogen or argon gas for several minutes to remove air and moisture.
-
Solvent Addition: Add the required volume of anhydrous solvent to the volumetric flask.
-
Aliquotting the Aldehyde: Using a clean, dry syringe or micropipette, carefully measure the required amount of this compound and add it to the solvent in the flask.
-
Mixing: Cap the flask with a septum-sealed cap and gently swirl to ensure the solution is homogeneous.
-
Storage: If the solution is not for immediate use, store it under an inert atmosphere in a tightly sealed container at the recommended temperature.
IV. Emergency Procedures: Spill Management
In the event of a spill, a swift and appropriate response is essential to mitigate risks.
Workflow for Spill Response
Caption: Workflow for handling a chemical spill.
Detailed Spill Cleanup Steps:
-
Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.[13][14]
-
Assess the Situation: Determine the extent of the spill. For minor spills (generally less than 1 liter) that you are trained to handle, proceed with cleanup. For major spills, evacuate the area and call for emergency response.[14]
-
Personal Protective Equipment (PPE): Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves (nitrile or butyl rubber are recommended for aldehydes), splash-proof goggles, a face shield, and a lab coat.[9][15][16]
-
Ventilation and Ignition Sources: If the spilled material is volatile and flammable, ensure the area is well-ventilated and control all sources of ignition.[13]
-
Containment: Use an inert absorbent material, such as vermiculite, clay, or a commercial sorbent, to contain the spill. Work from the outside of the spill inward to prevent it from spreading.[17][18]
-
Cleanup: Once the liquid has been absorbed, carefully scoop the material into a designated, labeled container for hazardous waste.[18]
-
Decontamination: Decontaminate the spill area with a mild detergent and water.[13][17] Collect the decontamination solution for proper disposal as hazardous waste.
-
Disposal: All contaminated materials, including absorbent materials, gloves, and cleaning cloths, must be disposed of as hazardous waste according to your institution's guidelines.[2][16]
-
Reporting: Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) office.[13]
V. References
-
What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com. --INVALID-LINK--
-
Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. --INVALID-LINK--
-
This compound | C6H8O | CID 138672 - PubChem. --INVALID-LINK--
-
Western Carolina University Standard Operating Procedure for the use of Acetaldehyde. --INVALID-LINK--
-
This compound, 2-methyl-5-(1-methylethenyl)- | C10H14O | CID 572089. --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--
-
This compound, 5-methyl- | C7H10O | CID 11263478 - PubChem. --INVALID-LINK--
-
1-Cyclopentene-1-carbaldehyde | 6140-65-4 - Sigma-Aldrich. --INVALID-LINK--
-
How is Cyclopentanecarbaldehyde utilized in drug synthesis? - FAQ - Guidechem. --INVALID-LINK--
-
1 - SAFETY DATA SHEET. --INVALID-LINK--
-
Personal protective equipment for handling Betulinic aldehyde oxime - Benchchem. --INVALID-LINK--
-
Personal protective equipment for handling Atropaldehyde - Benchchem. --INVALID-LINK--
-
Cyclopent-1-ene-1-carbaldehyde 6140-65-4 | Tokyo Chemical Industry Co., Ltd.(APAC). --INVALID-LINK--
-
cyclopentanecarboxaldehyde - Organic Syntheses Procedure. --INVALID-LINK--
-
Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. --INVALID-LINK--
-
Chapter 5: Chemical Spill Procedures - Emergency Management and Safety. --INVALID-LINK--
-
Emergency and Spill Response Procedures - Auburn University. --INVALID-LINK--
-
This compound - the NIST WebBook. --INVALID-LINK--
-
Cyclopentanecarbaldehyde - Safety Data Sheet - ChemicalBook. --INVALID-LINK--
-
5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety. --INVALID-LINK--
-
Chemical Spill Response. --INVALID-LINK--
-
Cyclopentene - Santa Cruz Biotechnology. --INVALID-LINK--
-
3-Cyclopentene-1-carbaldehyde SDS, 20145-35-1 Safety Data Sheets - Echemi. --INVALID-LINK--
-
Cyclopentanecarbaldehyde 872-53-7 wiki - Guidechem. --INVALID-LINK--
-
3-Cyclohexene-1-carboxaldehyde | C7H10O | CID 7508 - PubChem. --INVALID-LINK--
-
Cyclopentanecarboxaldehyde Cyclopentanecarbaldehyde - Sigma-Aldrich. --INVALID-LINK--
-
This compound - LookChem. --INVALID-LINK--
References
- 1. This compound | C6H8O | CID 138672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wcu.edu [wcu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Cyclopent-1-ene-1-carbaldehyde | 6140-65-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. 1-Cyclopentene-1-carbaldehyde | 6140-65-4 [sigmaaldrich.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. homework.study.com [homework.study.com]
- 10. echemi.com [echemi.com]
- 11. lookchem.com [lookchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. sites.rowan.edu [sites.rowan.edu]
- 15. cdc.gov [cdc.gov]
- 16. benchchem.com [benchchem.com]
- 17. students.umw.edu [students.umw.edu]
- 18. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
Technical Support Center: Improving Diastereoselectivity in Reactions with Cyclic Dienophiles
<
Welcome to the Technical Support Center for diastereoselective reactions. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the stereochemical outcome of their reactions, specifically those involving cyclic dienophiles. Here, we move beyond simple protocols to explain the underlying principles that govern diastereoselectivity, empowering you to troubleshoot and refine your experimental designs.
Introduction: Understanding the Landscape of Diastereoselectivity
In the realm of synthetic chemistry, the precise control of stereochemistry is paramount. When a reaction can produce multiple stereoisomers that are not mirror images of each other, we enter the domain of diastereoselectivity. In the context of cycloaddition reactions, particularly the Diels-Alder reaction, the use of a cyclic diene often leads to the formation of bridged bicyclic products.[1] This introduces the possibility of endo and exo diastereomers.[2]
The endo product, where the substituents of the dienophile are oriented towards the larger bridge of the newly formed bicyclic system, is frequently the kinetically favored product.[1] This preference, often referred to as the Alder Endo Rule, is attributed to favorable secondary orbital interactions that stabilize the endo transition state.[3] Conversely, the exo product, with substituents pointing away from the larger bridge, is typically the thermodynamically more stable isomer due to reduced steric hindrance.[1][2]
However, achieving high diastereoselectivity is not always straightforward. Numerous factors can influence the ratio of endo to exo products, and in some cases, an exo preference is observed.[4] This guide will delve into the common challenges and provide actionable strategies to steer your reaction towards the desired diastereomer.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.
FAQ 1: My Diels-Alder reaction with a cyclic diene is showing poor diastereoselectivity (close to a 1:1 mixture of endo:exo). What are the primary factors I should investigate?
Poor diastereoselectivity is a common issue and can often be resolved by systematically evaluating and modifying your reaction conditions. The primary levers at your disposal are temperature, solvent, and the use of Lewis acid catalysts.
Core Concept: The ratio of diastereomers is determined by the difference in the activation energies (ΔΔG‡) of the transition states leading to each product.[5] To improve selectivity, you need to amplify this energy difference.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Step-by-Step Protocol for Optimization:
-
Temperature Control: The endo product is the kinetic product, meaning it forms faster at lower temperatures.[2] If your reaction is running at room temperature or higher, reducing the temperature (e.g., to 0 °C, -20 °C, or even -78 °C) is the first variable to adjust. Elevated temperatures can provide enough energy to overcome the higher activation barrier to the more stable exo product, leading to a thermodynamic mixture.[2][6]
-
Solvent Effects: The choice of solvent can influence the reaction mechanism and product distribution. While the effects can be complex and reaction-dependent, polar solvents can sometimes enhance the rate and selectivity of Diels-Alder reactions.[7][8] Consider switching from a non-polar solvent like hexane or toluene to a more polar one like dichloromethane (DCM) or even aqueous solutions in some cases.
-
Lewis Acid Catalysis: Lewis acids are powerful tools for enhancing both the rate and the endo-selectivity of Diels-Alder reactions.[9] They coordinate to the dienophile, lowering its LUMO energy and amplifying the secondary orbital interactions that favor the endo transition state.[3][10]
-
Screening Lewis Acids: Common Lewis acids include AlCl₃, Et₂AlCl, BF₃·OEt₂, SnCl₄, and TiCl₄.[11] The optimal Lewis acid is substrate-dependent, so screening a variety is often necessary.
-
Stoichiometry: The amount of Lewis acid can be critical. While catalytic amounts are sometimes sufficient, stoichiometric amounts are often required, especially with chelating dienophiles.
-
| Parameter | General Effect on endo:exo Ratio | Considerations |
| Temperature | Decreasing temperature generally increases the ratio.[6] | May significantly slow down the reaction rate. |
| Solvent | Increased solvent polarity can sometimes favor the endo product.[7] | Effects can be subtle and substrate-dependent.[12] |
| Lewis Acid | Addition of a Lewis acid typically increases the ratio.[9][13] | The choice of Lewis acid and its stoichiometry are crucial.[11] |
| Caption: Key parameters influencing endo:exo selectivity. |
FAQ 2: I need to synthesize the exo diastereomer, but my reaction heavily favors the endo product. How can I reverse the selectivity?
While the endo product is often the kinetic favorite, several strategies can be employed to favor the formation of the thermodynamically more stable exo isomer.
Core Concept: To favor the exo product, you need to either run the reaction under conditions that allow for thermodynamic equilibrium or utilize specific structural features or catalysts that sterically disfavor the endo transition state.
Strategies for Promoting exo Selectivity:
-
Thermal Conditions: Running the reaction at higher temperatures for an extended period can allow the kinetically formed endo product to revert to the starting materials (retro-Diels-Alder) and re-react to form the more stable exo product.[2] This approach relies on the reversibility of the Diels-Alder reaction.
-
Steric Hindrance: Judiciously placed bulky substituents on the diene or dienophile can sterically disfavor the more congested endo transition state.[14] Computational studies have shown that bulky groups, particularly at the C2 position of the diene or the β-position of the dienophile, can significantly enhance exo selectivity.[14]
-
Catalyst Control: While many Lewis acids promote endo selectivity, certain catalysts, often bulkier ones, can promote the formation of the exo product.[15] Additionally, specific catalyst systems have been designed to favor exo pathways.
Experimental Protocol for Thermodynamic Control:
-
Initial Reaction: Set up the reaction under standard conditions known to favor the endo product to confirm product formation.
-
High-Temperature Reaction: In a sealed tube or a high-boiling point solvent (e.g., toluene, xylene), run the reaction at a significantly elevated temperature (e.g., >100 °C).
-
Monitoring: Monitor the reaction over time using techniques like ¹H NMR or GC-MS to observe the change in the endo:exo ratio. The ratio should shift towards the exo product as the reaction reaches thermodynamic equilibrium.
FAQ 3: My reaction involves a substituted cyclic dienophile, leading to facial diastereoselectivity issues. How can I control which face of the dienophile reacts?
Facial selectivity arises when the two faces of the dienophile are not equivalent, leading to the formation of different diastereomers.[16] This is a common challenge when using chiral dienophiles or dienophiles with existing stereocenters.
Core Concept: Facial selectivity is governed by steric and electronic interactions between the incoming diene and the substituents on the dienophile.[17] The diene will preferentially approach from the less sterically hindered face.
Strategies for Controlling Facial Selectivity:
-
Chiral Auxiliaries: One of the most effective methods for controlling facial selectivity is the use of a chiral auxiliary.[18] A chiral auxiliary is a chiral moiety that is temporarily attached to the dienophile. It effectively blocks one face of the dienophile, forcing the diene to attack from the opposite face.[19][20] After the reaction, the auxiliary can be cleaved to reveal the desired enantiomerically enriched product.
-
Substrate-Direct Control: Existing stereocenters on the dienophile can direct the approach of the diene. This is often seen in reactions with sugar-derived dienophiles or other natural product-like scaffolds.[21][22] The inherent stereochemistry of the molecule dictates the facial preference.
Illustrative Workflow for Chiral Auxiliary Use:
Caption: Workflow for asymmetric Diels-Alder using a chiral auxiliary.
Conclusion
Improving diastereoselectivity in reactions with cyclic dienophiles is a multifaceted challenge that requires a deep understanding of the interplay between kinetics and thermodynamics, as well as steric and electronic effects. By systematically manipulating reaction parameters such as temperature, solvent, and catalysts, and by employing strategies like chiral auxiliaries, researchers can effectively control the stereochemical outcome of their reactions. This guide provides a foundational framework for troubleshooting and optimization, empowering you to achieve your desired synthetic targets with greater precision and efficiency.
References
- 1. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Investigation of solvent effects on pericyclic reactions by computer simulations - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. ias.ac.in [ias.ac.in]
- 10. scielo.br [scielo.br]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Diastereoselectivity on Intramolecular Alder‐ene Reaction of 1,6‐Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Molecular design principles towards exo-exclusive Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publish.uwo.ca [publish.uwo.ca]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. Diels-Alder reaction of sugar-derived cyclic dienophiles with cyclopentadiene. Factors affecting the reactivity and stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Reactions Involving 1-Cyclopentene-1-carboxaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Cyclopentene-1-carboxaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning catalyst selection and reaction optimization for this versatile α,β-unsaturated aldehyde.
Introduction
This compound is a valuable building block in organic synthesis due to its conjugated system, which features two distinct reactive sites: the carbonyl group (C=O) and the carbon-carbon double bond (C=C). This dual reactivity allows for a wide range of transformations but also presents significant challenges in achieving chemoselectivity. The choice of catalyst is paramount in directing the reaction towards the desired product, whether through hydrogenation, oxidation, or carbon-carbon bond-forming reactions. This document is designed to help you navigate these challenges by providing field-proven insights and evidence-based protocols.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a problem-and-solution format.
Question 1: I'm getting poor chemoselectivity during hydrogenation. How can I selectively reduce either the C=C or the C=O bond?
Direct Answer: Achieving high chemoselectivity in the hydrogenation of α,β-unsaturated aldehydes is a classic challenge because the reduction of the C=C bond is thermodynamically more favorable than the reduction of the C=O bond.[1][2] Your choice of catalyst, support, and reaction conditions are the critical variables to control the outcome.
Scientific Rationale: The selectivity hinges on the preferential adsorption and activation of either the C=C or C=O group onto the catalyst's active sites.[1]
-
For C=O Reduction (to yield 1-Cyclopentenylmethanol): The goal is to favor the adsorption of the carbonyl group. This is often achieved by modifying the electronic properties of the metal catalyst or by introducing electrophilic sites that can interact with the oxygen atom.[1][3] Non-noble metal catalysts, like cobalt, have shown promise in selectively producing unsaturated alcohols.[4] Ruthenium complexes in homogeneous catalysis have also been used effectively for this transformation.[5]
-
For C=C Reduction (to yield Cyclopentanecarboxaldehyde): This is the more favorable pathway. Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) will typically reduce the alkene with high selectivity.
Troubleshooting & Optimization Strategies:
| Target Product | Catalyst System | Key Considerations & Rationale |
| 1-Cyclopentenylmethanol (Unsaturated Alcohol) | Modified Noble Metals: Pt-Sn, Ru-Sn, Pt-Ge | The addition of a second metal (like Sn or Ge) modifies the electronic properties of the primary metal (Pt, Ru), weakening the adsorption of the C=C bond and promoting the activation of the C=O group.[3] |
| Cobalt-based Catalysts: Co/TiO₂, Co₃O₄ | Cobalt catalysts, particularly oxides, can exhibit high selectivity for the C=O bond, especially in transfer hydrogenation reactions using alcohols as the hydrogen source.[4] | |
| Homogeneous Catalysts: [RuH₂(PR₃)₃] | Ruthenium-phosphine complexes in solution can achieve high selectivity, with the mechanism potentially involving water-assisted pathways that favor C=O hydrogenation.[5] | |
| Cyclopentanecarboxaldehyde (Saturated Aldehyde) | Palladium on Carbon (Pd/C) | Pd has a very high affinity for activating C=C bonds. This is the standard choice for selective alkene hydrogenation.[6] |
| Platinum on Carbon (Pt/C) | Similar to Pd/C, Pt is highly effective for C=C bond reduction. | |
| Raney Nickel (Ra-Ni) | A cost-effective alternative to noble metals, Raney Nickel is also highly active for alkene hydrogenation.[7][8] |
Workflow for Diagnosing Poor Hydrogenation Selectivity
Caption: Troubleshooting workflow for poor hydrogenation selectivity.
Question 2: My catalyst seems to have died. What causes catalyst deactivation and how can I prevent it?
Direct Answer: Catalyst deactivation is a common issue and typically results from poisoning, fouling, or sintering. For reactions involving aldehydes, poisoning by impurities and fouling from polymerization are the most frequent culprits.
Scientific Rationale:
-
Poisoning: This occurs when impurities in your reactants or solvent strongly adsorb to the catalyst's active sites, blocking them from the reactants.[9][10] Common poisons for metal catalysts include sulfur, nitrogen, and phosphorus compounds.[11][12] Even trace amounts can have a significant impact.
-
Fouling: This is the physical blockage of active sites by deposits. Aldehydes, especially unsaturated ones, can undergo aldol condensation or polymerization reactions on the catalyst surface, forming heavy "coke" or polymers that cover the active sites.[11]
-
Sintering: At high temperatures, the fine metal particles of a supported catalyst can agglomerate into larger crystals, reducing the active surface area.[12]
Troubleshooting & Prevention Strategies:
| Deactivation Mode | Prevention Strategy | Diagnostic Check |
| Poisoning | Purify Reactants & Solvents: Use high-purity, distilled solvents and ensure your this compound is free from synthesis byproducts (e.g., sulfur-containing reagents). | Feedstock Analysis: Analyze your starting materials for common poisons using techniques like GC-MS or elemental analysis. |
| Use a Guard Bed: Pass reactants through a "sacrificial" bed of adsorbent material to trap poisons before they reach the main catalyst bed.[12] | N/A | |
| Fouling | Optimize Reaction Conditions: Lower the reaction temperature to minimize side reactions. Reduce reactant concentration. | Visual/Spectroscopic Analysis: A deactivated catalyst may appear discolored (e.g., blackened by coke). Techniques like Temperature Programmed Oxidation (TPO) can quantify carbon deposits. |
| Modify the Catalyst: Incorporate acidic or basic sites that can inhibit polymerization, or design catalysts with larger pores to be more resistant to blockage.[13] | N/A | |
| Sintering | Control Temperature: Operate at the lowest effective temperature. Avoid temperature spikes. | Characterization: Techniques like TEM or X-ray diffraction (XRD) can show an increase in catalyst particle size compared to the fresh catalyst. |
Catalyst Regeneration: In some cases, a deactivated catalyst can be regenerated:
-
Fouling: Carbonaceous deposits can often be burned off by a controlled calcination in air (for robust catalysts like Pt/Al₂O₃).[13]
-
Reversible Poisoning: Some poisons can be removed by chemical washing or thermal treatment.[12]
Part 2: Frequently Asked Questions (FAQs)
Question 3: How do I choose between a metal catalyst and an organocatalyst for my reaction?
Direct Answer: The choice depends entirely on your synthetic goal. Use metal catalysts for redox reactions like hydrogenation and certain oxidations. Use organocatalysts for asymmetric C-C bond-forming reactions, such as Michael additions or Diels-Alder reactions, where creating specific stereoisomers is the primary objective.
Scientific Rationale:
-
Metal Catalysts (Heterogeneous & Homogeneous): Transition metals (e.g., Pd, Pt, Ru, Ni, Co) excel at activating small molecules like H₂ or O₂ and coordinating with the π-systems of alkenes and carbonyls.[6] This makes them indispensable for hydrogenation, oxidation, and cycloaddition reactions.[14][15][16]
-
Organocatalysts: These are small, metal-free organic molecules (e.g., proline derivatives, chiral secondary amines) that catalyze reactions through distinct mechanisms, most commonly by forming iminium or enamine intermediates with the aldehyde.[17][18] This activation mode is ideal for asymmetric conjugate additions, allowing for the construction of chiral centers with high enantioselectivity.[19][20][21]
Catalyst Selection Logic
Caption: Decision tree for selecting between metal and organocatalysts.
Question 4: What determines whether a nucleophile will undergo 1,2-addition or 1,4-conjugate addition?
Direct Answer: The regioselectivity is primarily governed by the nature of the nucleophile under the principles of Hard and Soft Acid-Base (HSAB) theory, as well as whether the reaction is under kinetic or thermodynamic control.
Scientific Rationale: this compound has two electrophilic carbons: the "hard" carbonyl carbon (C-1) and the "soft" β-carbon of the alkene (C-3).
-
1,2-Addition (to C=O): This is typically a kinetically controlled process and is favored by "hard" nucleophiles . These are highly reactive, charge-dense nucleophiles like Grignard reagents (R-MgBr) and organolithium reagents (R-Li). The reaction is often fast and irreversible.
-
1,4-Conjugate Addition (to C=C): This is often a thermodynamically controlled process, leading to a more stable enolate intermediate. It is favored by "soft" nucleophiles . These are less reactive, more polarizable nucleophiles such as organocuprates (Gilman reagents, R₂CuLi), amines, thiols, and enolates.[22][23][24]
Reaction Pathway Diagram
Caption: Competing pathways for nucleophilic addition.
Part 3: Protocols & Methodologies
Protocol 1: Selective Oxidation to Glutaraldehyde
This protocol describes the selective oxidation of the cyclopentene ring to form glutaraldehyde, a valuable dialdehyde, using a heterogeneous catalyst.
Background: The direct oxidation of the aldehyde to a carboxylic acid is a common side reaction. However, specific catalytic systems, such as those based on niobium oxide with hydrogen peroxide as the oxidant, can favor the oxidative cleavage of the C=C bond to yield glutaraldehyde.[25]
Materials:
-
This compound
-
12% Nb₂O₅ on Activated Carbon (Nb₂O₅/AC) catalyst[25]
-
30% Hydrogen Peroxide (H₂O₂)
-
tert-Butanol (t-BuOH) as solvent
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
To a 50 mL round-bottom flask, add the Nb₂O₅/AC catalyst (0.1 g).
-
Add this compound (10 mmol, 0.96 g).
-
Add t-BuOH (100 mmol, 9.5 mL) as the solvent.
-
Begin stirring the mixture and heat to 35°C.
-
Slowly add 30% H₂O₂ (21 mmol, 2.14 mL) dropwise over 10 minutes.
-
Allow the reaction to proceed at 35°C for 24 hours. Monitor progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration, washing with a small amount of t-BuOH.
-
The filtrate contains the product, glutaraldehyde, which can be purified by distillation or chromatography. Under optimized conditions, a conversion of 84.3% and selectivity to glutaraldehyde of 75.3% can be achieved.[25]
Protocol 2: Asymmetric Organocatalytic Michael Addition
This protocol details a general procedure for the enantioselective conjugate addition of a Michael donor to this compound using a chiral secondary amine catalyst.
Background: Organocatalysis provides a powerful method for constructing chiral molecules. In this case, a chiral secondary amine reacts with the α,β-unsaturated aldehyde to form a transient chiral iminium ion. This activation lowers the LUMO of the π-system and provides a sterically defined environment for the nucleophile to attack, inducing high enantioselectivity.[18][19]
Materials:
-
This compound
-
Michael donor (e.g., Cyclopentane-1,2-dione)
-
Chiral organocatalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol) (10-20 mol%)
-
Acid co-catalyst (e.g., Benzoic acid) (10-20 mol%)
-
Anhydrous solvent (e.g., Chloroform, Toluene)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the Michael donor (1.0 equiv), the chiral organocatalyst (0.2 equiv), and the acid co-catalyst (0.2 equiv).
-
Add the anhydrous solvent (to make a 0.2 M solution with respect to the Michael donor).
-
Stir the solution at room temperature for 10 minutes.
-
Add this compound (1.2 equiv) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0°C) and monitor its progress by TLC. Reaction times can range from 12 to 48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the purified product by chiral HPLC to determine the enantiomeric excess (ee).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-2-phenylcyclopropane - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. youtube.com [youtube.com]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nickel-catalyzed cycloadditions of unsaturated hydrocarbons, aldehydes, and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Asymmetric Organocatalytic Michael Addition–Cyclization Cascade of Cyclopentane-1,2-dione with Substituted α,β-Unsaturated Aldehydes | Semantic Scholar [semanticscholar.org]
- 22. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 23. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 24. books.rsc.org [books.rsc.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Reactions Containing 1-Cyclopentene-1-carboxaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the work-up of reactions involving 1-Cyclopentene-1-carboxaldehyde. As an α,β-unsaturated aldehyde, this reagent presents unique challenges due to its reactivity, including potential for polymerization, side reactions, and purification difficulties.[1][2] This document is designed to provide not just procedural steps, but the chemical reasoning behind them, ensuring robust and reproducible results.
Part 1: Foundational Principles for Work-up
Before addressing specific problems, it's crucial to understand the inherent reactivity of this compound. Its conjugated system makes both the carbonyl carbon (C1) and the β-carbon (C3) electrophilic.[1][3] This leads to two primary modes of nucleophilic attack: 1,2-addition (at the carbonyl) and 1,4-conjugate (or Michael) addition (at the β-carbon).[1][3] The work-up strategy must account for the desired product, potential side-products, and unreacted starting material.
Initial Quenching Strategy
The first step in any work-up is to safely and effectively neutralize any reactive reagents.[4][5] This process, known as quenching, is critical for stopping the reaction and preventing unwanted side reactions during extraction and purification.[5] The choice of quenching agent depends heavily on the reagents used in the reaction.
| Reaction Class | Reagent to Quench | Recommended Quenching Agent & Procedure | Rationale & Safety Notes |
| Reductions | LiAlH₄, DIBAL-H | Cool to 0 °C. Slowly add saturated aqueous Sodium Sulfate (Na₂SO₄) or Rochelle's salt (KNaC₄H₄O₆) dropwise.[6] | Highly exothermic reaction with water, produces H₂ gas.[6] Slow, controlled addition is critical to manage heat and gas evolution. Rochelle's salt helps chelate aluminum salts, preventing formation of gelatinous precipitates that complicate filtration.[6] |
| Organometallic Additions | Grignard (RMgX), Organolithiums (RLi) | Cool to 0 °C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) or cold water dropwise.[4] | Vigorous reaction with water.[5] Saturated NH₄Cl is a mild acid that effectively neutralizes the basic organometallic species and the resulting alkoxide without causing acid-catalyzed side reactions. |
| Oxidations | PCC, PDC, Dess-Martin Periodinane | Dilute with a non-polar solvent (e.g., diethyl ether) and filter through a plug of Celite® or silica gel. | This removes the chromium salts or periodinane byproducts, which are often insoluble in common organic solvents.[7] |
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the work-up of reactions involving this compound in a question-and-answer format.
FAQ 1: "Help! My aqueous work-up has formed a persistent emulsion that won't separate."
The Problem: Upon adding the aqueous phase to the organic reaction mixture in a separatory funnel, a thick, stable layer forms between the organic and aqueous phases, making separation impossible.[8][9]
The Underlying Chemistry: Emulsions are colloidal suspensions of one immiscible liquid within another.[10] They are often stabilized by fine solid particulates (like inorganic salts from quenching) or amphiphilic molecules (byproducts with both polar and non-polar regions) that accumulate at the liquid-liquid interface, preventing the microscopic droplets from coalescing.[7][10] Reactions involving aluminum salts (e.g., from LiAlH₄ quenches) are particularly prone to forming gelatinous precipitates that stabilize emulsions.[10]
Troubleshooting Protocol:
-
Patience is Key: First, allow the separatory funnel to stand undisturbed for 15-30 minutes.[7][10][11] Gentle swirling or stirring of the interface with a glass rod can sometimes help break up the emulsion.[10][11]
-
"Salting Out": Add a saturated solution of sodium chloride (brine).[7][8][11] This increases the ionic strength and density of the aqueous phase, which decreases the solubility of organic components in the aqueous layer and helps force the layers apart.[10]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth).[7][8] Celite is a filter aid that can physically trap the fine particulates that are often stabilizing the emulsion.[7]
-
Solvent Modification: If the emulsion persists, try adding a small amount of a different solvent. For example, adding ethanol can sometimes help break up emulsions, but be aware this may increase the solubility of your product in the aqueous layer.[11]
Diagram: Emulsion Troubleshooting Workflow
Caption: A workflow for troubleshooting emulsion formation.
FAQ 2: "How can I effectively remove unreacted this compound from my product?"
The Problem: TLC or NMR analysis of the crude product shows a significant amount of the starting aldehyde remaining, which is co-eluting with the desired product during chromatography.
The Underlying Chemistry: Aldehydes can be selectively removed from a mixture by converting them into a water-soluble salt. The most common method involves the reversible formation of a bisulfite adduct by reaction with sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅).[12][13][14] This adduct is an ionic salt, which is highly soluble in water and can be easily removed by liquid-liquid extraction.[12][13]
Experimental Protocol: Bisulfite Extraction
This protocol is adapted from established methods for aldehyde purification.[12][13]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Bisulfite Wash: Add a freshly prepared saturated aqueous solution of sodium bisulfite. The volume should be approximately 20-30% of the organic layer volume.
-
Mixing: Stopper the funnel and shake vigorously for 2-5 minutes. Vent frequently to release any pressure. The aldehyde-bisulfite adduct will form and partition into the aqueous layer.[12]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the adduct.
-
Repeat: Wash the organic layer one or two more times with the bisulfite solution to ensure complete removal of the aldehyde.
-
Final Washes: Wash the organic layer with water, followed by brine, to remove any residual bisulfite and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product, now free of the starting aldehyde.
FAQ 3: "My product is a polar alcohol (e.g., cyclopent-1-en-1-ylmethanol) and I'm losing it to the aqueous layer during extraction. How can I improve my yield?"
The Problem: After a reduction reaction, the desired alcohol product has significant water solubility, leading to poor recovery from standard aqueous work-ups.
The Underlying Chemistry: Small, polar organic molecules, especially those capable of hydrogen bonding like alcohols, can have appreciable solubility in water.[15] During a standard extraction with a solvent like diethyl ether or ethyl acetate, the partition coefficient may favor the aqueous phase, leading to low yields.
Strategies for Extracting Polar Compounds:
-
Increase Aqueous Phase Ionic Strength: Before extraction, saturate the aqueous layer with sodium chloride (NaCl).[15] This "salting out" effect reduces the solubility of the polar organic product in the aqueous phase, driving it into the organic layer.
-
Use a More Polar Extraction Solvent: If ethyl acetate is failing, consider using a more polar solvent that is still immiscible with water, such as dichloromethane (DCM). For very polar products, continuous liquid-liquid extraction or using a mixture of solvents like DCM/butanol may be necessary.[15]
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times (e.g., 4-5 times) with fresh portions of the organic solvent to recover as much product as possible. Combine all organic extracts before drying.
-
Evaporation of Water-Miscible Solvents: If the reaction was run in a water-miscible solvent like THF or ethanol, it is crucial to remove it via rotary evaporation before attempting the aqueous work-up.[11] Failure to do so will result in a single phase and prevent proper extraction.[11]
Diagram: Logic for Polar Product Extraction
Caption: Workflow for maximizing the recovery of polar products.
References
- 1. books.rsc.org [books.rsc.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. rroij.com [rroij.com]
- 7. Workup [chem.rochester.edu]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. How To [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 12. Workup [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Cyclopentene-1-carboxaldehyde and Other α,β-Unsaturated Aldehydes
Introduction: The Versatile Reactivity of α,β-Unsaturated Aldehydes
α,β-Unsaturated aldehydes are a cornerstone of modern organic synthesis and are pivotal intermediates in the development of pharmaceuticals. Their conjugated system, comprising a carbon-carbon double bond and an aldehyde group, imparts a unique electronic character that allows for a rich and diverse range of chemical transformations[1]. This guide provides an in-depth comparison of the reactivity of 1-Cyclopentene-1-carboxaldehyde, a cyclic enal, with its acyclic counterparts, such as acrolein and crotonaldehyde. Understanding the nuanced differences in their reactivity profiles is crucial for researchers in reaction design, enabling the strategic selection of substrates to achieve desired synthetic outcomes.
This document moves beyond a simple cataloging of reactions to provide a mechanistic rationale for the observed reactivity trends. We will delve into the structural and electronic factors that govern these differences, supported by experimental data, and provide detailed protocols for researchers to validate these findings in their own laboratories.
Structural and Electronic Underpinnings of Reactivity
The reactivity of α,β-unsaturated aldehydes is dictated by the electronic interplay between the alkene and the carbonyl group. Resonance delocalization creates two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C4), making them susceptible to both 1,2-direct addition and 1,4-conjugate (Michael) addition by nucleophiles[2].
The choice between these two pathways is influenced by a variety of factors, including the nature of the nucleophile ("hard" nucleophiles like organolithium reagents favor 1,2-addition, while "soft" nucleophiles like amines and thiols favor 1,4-addition), steric hindrance around the electrophilic centers, and the intrinsic electronic properties of the aldehyde itself[2].
This guide will focus on comparing the following representative aldehydes:
-
This compound: A cyclic enal where the conjugated system is part of a five-membered ring.
-
Acrolein: The simplest α,β-unsaturated aldehyde, providing a baseline for reactivity.
-
Crotonaldehyde: An acyclic enal with a methyl group at the β-position.
-
Cinnamaldehyde: An acyclic enal with a phenyl group at the β-position, introducing further electronic and steric effects.
A key structural feature influencing reactivity is the ability of the Cα-Cβ single bond to rotate, leading to s-cis and s-trans conformations. Acyclic aldehydes like acrolein and crotonaldehyde exist in equilibrium between these two forms. However, in this compound, the cyclic structure locks the conjugated system into a fixed s-cis conformation. This has profound implications for its reactivity, particularly in pericyclic reactions like the Diels-Alder reaction.
Comparative Reactivity in Michael Additions
The Michael addition is a hallmark reaction of α,β-unsaturated carbonyl compounds. A study by Davies et al. provides valuable kinetic data on the reaction of various α,β-unsaturated carbonyls with thiol-containing biomolecules, which can serve as a proxy for their intrinsic electrophilicity in conjugate additions. Although this compound was not directly tested, data for the structurally similar cyclopentenone is available and offers a strong basis for comparison.
| Michael Acceptor | Second-Order Rate Constant (k₂) with N-Ac-Cys (M⁻¹s⁻¹) |
| Acrolein | 10.3 ± 0.2 |
| Crotonaldehyde | 0.28 ± 0.01 |
| Cyclopentenone | 0.041 ± 0.001 |
Data adapted from Davies et al., Free Radical Biology and Medicine, 2021.
-
Acrolein is by far the most reactive of the compounds listed, which can be attributed to its lack of steric hindrance at the β-carbon.
-
Crotonaldehyde , with a methyl group at the β-position, is significantly less reactive than acrolein. This is due to both the electron-donating nature of the methyl group, which reduces the electrophilicity of the β-carbon, and increased steric hindrance.
-
Cyclopentenone is the least reactive in this set. This suggests that the cyclic structure, while enforcing a planar conjugated system, may introduce ring strain effects that influence the transition state energy of the Michael addition. It is reasonable to extrapolate that this compound would exhibit a similarly attenuated reactivity in Michael additions compared to acrolein due to the substitution at both the α and β carbons within the ring.
Enhanced Reactivity in Diels-Alder Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. The success of this reaction is highly dependent on the diene adopting an s-cis conformation to allow for the concerted formation of the new sigma bonds.
Here, this compound holds a distinct advantage. Its cyclopentene ring locks the C=C-C=O system into the required s-cis conformation. This pre-organization of the reactive conformation eliminates the entropic penalty associated with acyclic dienophiles needing to adopt the correct geometry for the reaction to proceed.
Acyclic aldehydes like acrolein and crotonaldehyde exist as an equilibrium mixture of s-trans and s-cis conformers, with the s-trans form being generally more stable. Consequently, the concentration of the reactive s-cis conformer is low at any given moment, which can lead to slower reaction rates in Diels-Alder reactions compared to their cyclic counterparts.
Therefore, it is predicted that This compound will be a significantly more reactive dienophile in Diels-Alder reactions than acrolein or crotonaldehyde , particularly in reactions with electron-rich dienes.
Experimental Protocols
To provide a practical framework for validating these reactivity principles, the following is a detailed protocol for a competitive Michael addition reaction monitored by ¹H NMR spectroscopy. This method allows for the direct comparison of the reaction rates of two different aldehydes with a single nucleophile under identical conditions.
Protocol: Competitive Michael Addition of α,β-Unsaturated Aldehydes with Piperidine Monitored by ¹H NMR
Objective: To determine the relative reactivity of this compound and crotonaldehyde in a Michael addition reaction with piperidine.
Materials:
-
This compound (purified by distillation)
-
Crotonaldehyde (purified by distillation)
-
Piperidine (purified by distillation)
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, prepare a stock solution of the internal standard in CDCl₃ (e.g., 10 mg/mL).
-
To a clean NMR tube, add 500 µL of the internal standard solution.
-
Add this compound (e.g., 0.1 mmol) and crotonaldehyde (e.g., 0.1 mmol) to the NMR tube. Ensure accurate measurement of the amounts added.
-
Acquire a t=0 ¹H NMR spectrum of the mixture of aldehydes and the internal standard.
-
-
Reaction Initiation and Monitoring:
-
Inject piperidine (e.g., 0.05 mmol, the limiting reagent) into the NMR tube, cap it, and shake vigorously to ensure mixing.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes). The exact timing will depend on the reaction rate and should be optimized in a preliminary experiment.
-
-
Data Analysis:
-
Process the NMR spectra.
-
For each time point, integrate the signal of the internal standard and the characteristic signals of the reactants (e.g., the aldehydic protons of this compound and crotonaldehyde) and the products (e.g., the newly formed protons in the Michael adducts).
-
Normalize the integrals of the reactant and product signals to the integral of the internal standard to determine their relative concentrations at each time point.
-
Plot the concentration of each aldehyde versus time to obtain the kinetic profiles of their consumption. The aldehyde that is consumed faster is the more reactive one.
-
Causality Behind Experimental Choices:
-
NMR Spectroscopy: Provides real-time, quantitative data on the concentration of multiple species in the reaction mixture without the need for quenching or workup.
-
Piperidine: A common, moderately reactive secondary amine that reliably undergoes Michael addition.
-
Internal Standard: Essential for accurate quantification, as it corrects for any variations in spectrometer performance or sample volume over the course of the experiment.
-
Limiting Reagent: Using the nucleophile as the limiting reagent ensures that the reaction kinetics are primarily dependent on the concentration of the aldehydes.
Visualizing Reaction Pathways and Workflows
Caption: Competing pathways for nucleophilic addition to α,β-unsaturated aldehydes.
References
The Untapped Potential of 1-Cyclopentene-1-carboxaldehyde in Carbocyclic Nucleoside Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has solidified the importance of carbocyclic nucleosides in modern drug discovery.[1][2] Their enhanced metabolic stability, a consequence of replacing the furanose ring's oxygen with a methylene group, makes them resilient to enzymatic cleavage by phosphorylases and hydrolases.[1][3] This intrinsic stability has led to the development of potent antiviral drugs like Abacavir and Entecavir.[1] The synthesis of these complex molecules is a significant challenge, demanding stereocontrolled and efficient methodologies.[3] This guide provides a comparative analysis of established precursors for carbocyclic nucleoside synthesis and explores the theoretical advantages and current validation status of 1-cyclopentene-1-carboxaldehyde as a novel precursor.
Established Precursors: A Landscape of Synthetic Strategies
The synthesis of carbocyclic nucleosides predominantly follows two strategic pathways: linear and convergent approaches.[1][4] The linear approach involves the sequential construction of the heterocyclic base onto a pre-existing chiral cyclopentylamine scaffold.[1] In contrast, the more versatile convergent approach couples an intact heterocyclic base with a functionalized carbocyclic moiety.[3][4] The choice of precursor for the carbocyclic ring is a critical determinant of the overall efficiency and stereochemical outcome of the synthesis.
Several classes of cyclopentane derivatives have been extensively validated as effective precursors. These include:
-
Cyclopentenones: Chiral cyclopentenones are powerful synthons due to the diverse chemical modifications available for the enone structural motif.[5][6] They serve as key intermediates in the asymmetric synthesis of various bioactive molecules.[5]
-
Cyclopentenols: These precursors are widely used in convergent syntheses, often coupled with nucleobases via Mitsunobu or similar coupling reactions.[4] Their synthesis can be achieved from starting materials like D-ribose, allowing for the introduction of chirality early in the synthetic sequence.[1]
-
Aminocyclopentylmethanols: These compounds are utilized in linear approaches where the nucleobase is constructed step-wise from the amine functionality.[7]
The table below summarizes the key characteristics of these established precursors, providing a baseline for comparison.
| Precursor Class | Synthetic Approach | Key Advantages | Key Disadvantages | Representative Reference |
| Cyclopentenones | Convergent | Versatile for functionalization, established asymmetric syntheses. | Can require multi-step syntheses to generate the desired chiral intermediate. | [6] |
| Cyclopentenols | Convergent | Direct coupling with nucleobases, chirality can be sourced from natural products. | Stereocontrol in the coupling reaction can be challenging. | [4] |
| Aminocyclopentylmethanols | Linear | Well-defined stereochemistry from the start. | Less flexible for diversification of the nucleobase. | [7] |
The Case for this compound: A Hypothetical Pathway
While not prominently featured in the existing literature for carbocyclic nucleoside synthesis, this compound presents an intriguing, albeit currently unvalidated, alternative precursor. Its chemical structure suggests a potentially streamlined synthetic route.
A hypothetical synthetic pathway commencing from this compound could proceed as follows:
References
- 1. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Stereoselective synthesis of carbocyclic analogues of the nucleoside Q precursor (PreQ0) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel carbocyclic nucleosides containing a cyclopentyl ring. Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Crossroads: Analyzing the Diels-Alder Transition State of Cyclopentenes
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and elegant method for constructing six-membered rings with remarkable stereochemical control.[1][2] Among the vast array of dienes utilized in this [4+2] cycloaddition, cyclopentadiene stands out for its high reactivity, a consequence of its planar structure which locks the diene in the requisite s-cis conformation.[3] The stereochemical outcome of these reactions—specifically the preference for the endo or exo product—is determined at the transition state.[4][5] Consequently, the computational analysis of this fleeting molecular arrangement is paramount for understanding and predicting reaction selectivity.
This guide offers a comparative analysis of computational methodologies for investigating the transition state in Diels-Alder reactions of cyclopentenes. We move beyond a mere listing of software commands to explore the causality behind methodological choices, providing a framework for designing robust and self-validating computational experiments for researchers, scientists, and professionals in drug development.
The Decisive Moment: Understanding the Endo/Exo Dichotomy
In the reaction of cyclopentadiene with a dienophile like maleic anhydride, two primary stereoisomeric products can be formed: endo and exo.[6] The "Alder Rule" notes that the endo product is typically the major product, formed faster despite often being the thermodynamically less stable isomer.[5][7] This kinetic preference is frequently attributed to "secondary orbital interactions," a favorable overlap between the p-orbitals of the dienophile's activating group and the developing π-bond at the C2 and C3 atoms of the diene in the endo transition state.[5][8]
The energy difference between the endo and exo transition states is often small, typically just a few kcal/mol.[8] This subtlety necessitates the use of accurate and reliable computational methods to correctly predict stereochemical outcomes.
A Comparative Toolkit: Selecting the Right Computational Method
The modern computational chemist has a diverse toolkit for studying reaction mechanisms. The choice of method represents a trade-off between computational cost and accuracy. For the Diels-Alder reaction of cyclopentenes, several levels of theory have proven effective.
| Method | Key Features | Strengths | Weaknesses | Typical Application |
| Density Functional Theory (DFT) | Balances cost and accuracy by approximating the electron correlation energy using a functional of the electron density. | Excellent performance for many organic reactions. Functionals like M06-2X are specifically parameterized for kinetics.[9] | Performance is highly dependent on the chosen functional. "Pure" DFT methods can sometimes overestimate bond lengths.[10] | Workhorse for geometry optimizations, frequency calculations, and energy barrier determination. |
| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock approximation by including electron correlation effects. | Systematically improvable and free from empirical parameterization. Often used as a benchmark for DFT results. | Computationally more demanding than DFT, scaling poorly with system size. | High-accuracy single-point energy calculations on DFT-optimized geometries; benchmarking. |
| Semi-empirical Methods (AM1, PM3) | Utilize parameters derived from experimental data to simplify quantum mechanical calculations. | Very fast, allowing for the study of very large systems or high-throughput screening. | Generally not accurate enough for reliable quantitative analysis of subtle transition state energy differences.[8] | Initial structure generation, qualitative exploration of potential energy surfaces. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid approach where the chemically active region (reactants) is treated with a high-level QM method, and the surrounding environment (solvent) is treated with classical MM. | Provides a way to include the effects of an explicit solvent environment on the reaction, which can be crucial for understanding reaction rates and selectivity.[11] | Requires careful setup of the QM/MM boundary. Results can be sensitive to the choice of both QM and MM methods. | Studying reactions in condensed phases or enzymatic environments to capture solvent effects.[11] |
In-Depth on DFT Functionals
Within the DFT framework, the choice of the exchange-correlation functional is critical.
-
B3LYP : A hybrid functional that has been a long-standing, reliable choice for a wide range of organic reactions.[12] It provides a good balance for both geometries and energies.
-
M06-2X : A high-nonlocality functional from the Minnesota family, which often provides superior accuracy for thermochemical kinetics and non-covalent interactions, making it particularly well-suited for studying transition states where dispersion forces can be important.[9][13] Studies have shown it performs well for Diels-Alder activation energies.
-
Basis Sets : The choice of basis set is also crucial. The Pople-style 6-31G(d) basis set is a common starting point, offering a good compromise. For higher accuracy, especially for anions or systems where diffuse electron density is important, adding diffuse functions (6-31+G(d,p)) is recommended.
Experimental Protocol: A Step-by-Step Computational Workflow
Here, we outline a validated protocol for analyzing the Diels-Alder reaction between cyclopentadiene and maleic anhydride using Density Functional Theory, a widely adopted and effective approach.[14]
Software: Gaussian, Spartan, or similar quantum chemistry package. Level of Theory: B3LYP/6-31G(d) for initial optimizations and M06-2X/6-311+G(d,p) for final, high-accuracy single-point energies.
Step 1: Geometry Optimization of Reactants and Products
-
Action: Build the initial 3D structures of cyclopentadiene, maleic anhydride, and the expected endo and exo products.
-
Procedure: Perform a full geometry optimization on each molecule to find its lowest energy conformation. For cyclopentadiene, ensure the C2v symmetry is maintained.
-
Causality: This step establishes the energetic baseline for the reaction. Accurate reactant and product energies are essential for calculating the activation and reaction enthalpies/free energies.
Step 2: Locating the Transition States (TS)
-
Action: Find the saddle points on the potential energy surface corresponding to the endo and exo reaction pathways.
-
Procedure:
-
Create an initial guess for the transition state geometry. A good starting point places the diene and dienophile in proximity, with the forming C-C bonds estimated to be around 2.1-2.2 Å.[3]
-
Use a transition state search algorithm, such as the Berny algorithm (opt=ts) in Gaussian, often combined with an initial guess from a Synchronous Transit-Guided Quasi-Newton (STQN) method like QST2 or QST3.
-
-
Causality: This is the most challenging step. A good initial guess is critical for the algorithm to converge to the correct transition state rather than a different saddle point or failing to converge at all.[15]
Step 3: Verification of the Transition States
-
Action: Confirm that the optimized structures are true transition states.
-
Procedure: Perform a frequency calculation on the optimized TS geometries.
-
Causality (Self-Validation): A true transition state must have exactly one imaginary frequency in its vibrational spectrum.[16] This negative frequency corresponds to the atomic motion along the reaction coordinate—the stretching of the breaking π bonds and the formation of the new σ bonds. The absence of a single imaginary frequency indicates the search has failed.
Step 4: Confirming the Reaction Pathway
-
Action: Verify that the located transition states connect the reactants with the intended products.
-
Procedure: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from each transition state.[16] The IRC calculation maps the minimum energy path downhill from the TS.
-
Causality (Self-Validation): The forward direction of the IRC path should lead to the corresponding product (endo or exo), and the reverse direction should lead back to the separated reactants (cyclopentadiene and maleic anhydride). This confirms the TS connects the correct minima on the potential energy surface.
Step 5: Calculating Activation and Reaction Energies
-
Action: Determine the kinetic and thermodynamic parameters of the reaction.
-
Procedure:
-
Calculate the Zero-Point Vibrational Energy (ZPVE) and thermal corrections from the frequency calculations for all species (reactants, TSs, products).
-
Calculate the Gibbs Free Energy of Activation (ΔG‡) = G(TS) - G(Reactants). The pathway with the lower ΔG‡ is the kinetically favored one.
-
Calculate the Gibbs Free Energy of Reaction (ΔGr) = G(Product) - G(Reactants) to determine the thermodynamic stability of the products.
-
-
Causality: Gibbs Free Energy (G) is the most relevant thermodynamic potential for predicting reaction spontaneity and rates in solution under constant temperature and pressure, as it includes both enthalpic (ΔH) and entropic (ΔS) contributions.
Visualizing the Computational Journey
Diagrams are essential for conceptualizing complex computational workflows and energy landscapes.
Caption: Computational workflow for analyzing a Diels-Alder reaction.
Caption: Potential energy surface diagram for endo/exo selectivity.
Conclusion
The computational analysis of the Diels-Alder transition state is a powerful tool for deciphering the origins of stereoselectivity. While DFT methods like B3LYP and M06-2X provide a robust and accessible platform for most researchers, the principles of rigorous verification through frequency and IRC calculations are universal. By understanding the causality behind each step in the computational workflow, from choosing a level of theory to validating the results, researchers can generate reliable, predictive models that accelerate discovery in chemical synthesis and drug development.
References
- 1. Diels-Alder Reaction [ch.ic.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 8. longdom.org [longdom.org]
- 9. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DFT study of the Diels–Alder reactions between ethylene with buta-1,3-diene and cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. comporgchem.com [comporgchem.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to the Spectroscopic Characterization of 1-Cyclopentene-1-carboxaldehyde and Its Analogs
Abstract: This guide provides a comprehensive spectroscopic comparison of 1-Cyclopentene-1-carboxaldehyde, a key moiety in organic synthesis and natural products, with its structurally significant derivatives. We delve into the practical application and theoretical underpinnings of Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) techniques. By presenting detailed experimental protocols, comparative data tables, and mechanistic explanations, this document serves as an essential reference for researchers engaged in the synthesis, identification, and functional analysis of this class of α,β-unsaturated aldehydes.
Introduction: The Structural Significance of the this compound Core
This compound (Molecular Formula: C₆H₈O, Molecular Weight: 96.13 g/mol ) is a cyclic α,β-unsaturated aldehyde featuring a conjugated system where a carbonyl group is directly attached to a five-membered alkene ring.[1][2] This arrangement confers unique electronic properties and reactivity, making it a valuable building block in organic chemistry. Accurate characterization of this molecule and its derivatives is paramount for quality control, reaction monitoring, and drug development. This guide explains the causality behind the spectroscopic signatures of these compounds, enabling researchers to confidently elucidate their structures.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is a foundational technique for identifying functional groups by measuring their characteristic vibrational frequencies. For aldehydes, the carbonyl (C=O) and aldehydic (C-H) stretches are particularly diagnostic.
Theoretical & Mechanistic Insights
The most telling feature in the IR spectrum of an aldehyde is the strong C=O stretching absorption.[3] For a typical saturated aldehyde, this peak appears around 1730 cm⁻¹.[4] However, in this compound, the C=O group is conjugated with the C=C double bond of the ring. This conjugation delocalizes the π-electrons across the O=C-C=C system, slightly weakening the C=O bond and strengthening the C-C single bond. This reduction in C=O bond order lowers the vibrational energy required to stretch it, resulting in a shift to a lower frequency (wavenumber).[4][5][6]
Additionally, aldehydes exhibit a distinctive aldehydic C-H stretch. Due to electronic effects, this bond is weakened and its absorption appears at an unusually low wavenumber, typically as two peaks between 2700-2860 cm⁻¹.[3][4][7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The choice of ATR-FTIR is based on its simplicity and minimal sample preparation, making it a rapid and reliable method for liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent.
Comparative IR Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Rationale for Differences |
| This compound | C=O Stretch: ~1705 cm⁻¹C=C Stretch: ~1650 cm⁻¹Aldehydic C-H: ~2720, ~2820 cm⁻¹ | The C=O frequency is lowered due to conjugation with the C=C bond.[4][6] The presence of the aldehydic C-H doublet is a key identifier. |
| Cyclopentanecarboxaldehyde (Saturated) | C=O Stretch: ~1730 cm⁻¹Aldehydic C-H: ~2720, ~2820 cm⁻¹ | The absence of conjugation results in a higher frequency C=O stretch, typical for saturated aldehydes.[4] |
| 1-Cyclohexene-1-carboxaldehyde (Six-membered ring) | C=O Stretch: ~1705 cm⁻¹C=C Stretch: ~1645 cm⁻¹Aldehydic C-H: ~2710, ~2810 cm⁻¹ | Ring size has a minimal effect on the conjugated system's frequencies, but subtle shifts in C-H bending modes (not listed) can be observed. |
| 2-Methyl-1-cyclopentene-1-carboxaldehyde | C=O Stretch: ~1700 cm⁻¹C=C Stretch: ~1640 cm⁻¹ | The electron-donating methyl group on the C=C bond slightly enhances conjugation, potentially lowering the C=O frequency further. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation, providing detailed information about the chemical environment of each ¹H and ¹³C nucleus.
Theoretical & Mechanistic Insights
-
¹H NMR: The aldehydic proton (-CHO) is highly deshielded by the electronegative oxygen and appears far downfield (9-10 ppm).[3] The vinylic proton on the double bond is also deshielded and its chemical shift is influenced by its position relative to the carbonyl group. Protons on carbons adjacent to the carbonyl (α-protons) are typically found in the 2.0-2.5 ppm region.[6]
-
¹³C NMR: The carbonyl carbon of an aldehyde is extremely deshielded, appearing in the 190-200 ppm range.[4] In α,β-unsaturated systems, the conjugation causes a polarization effect. The β-carbon (C=C -CHO) is deshielded (appears at a higher ppm value) while the α-carbon (C =C-CHO) is shielded (appears at a lower ppm value) relative to a simple alkene.[8] This is a direct consequence of resonance, which places a partial positive charge on the β-carbon.
Experimental Protocol: ¹H and ¹³C NMR
This protocol is designed to yield high-resolution spectra suitable for full structural assignment.
Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.
Comparative ¹H NMR Data (Approximate δ, ppm)
| Compound | Aldehydic H (-CHO) | Vinylic H (=CH) | Allylic H (-CH₂-C=) |
| This compound | 9.8 | 6.8 | 2.5, 2.6 |
| Cyclopentanecarboxaldehyde | 9.7 | N/A | N/A |
| 1-Cyclohexene-1-carboxaldehyde | 9.5 | 6.9 | 2.2, 2.3 |
| 2-Methyl-1-cyclopentene-1-carboxaldehyde | 9.9 | N/A | 2.5, 2.6 |
Comparative ¹³C NMR Data (Approximate δ, ppm)
| Compound | Carbonyl C (C=O) | α-Carbon (C =C-CHO) | β-Carbon (C=C -CHO) |
| This compound | 192 | 145 | 155 |
| Cyclopentanecarboxaldehyde | 204 | N/A | N/A |
| 1-Cyclohexene-1-carboxaldehyde | 194 | 140 | 150 |
| 2-Methyl-1-cyclopentene-1-carboxaldehyde | 192 | 142 (quaternary) | 165 |
Rationale: The data clearly illustrates the deshielding of the β-carbon and shielding of the α-carbon in the conjugated systems compared to what would be expected for a simple alkene. The saturated aldehyde has a significantly more deshielded carbonyl carbon.
UV-Visible Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about conjugated π-electron systems by measuring electronic transitions.[9][10]
Theoretical & Mechanistic Insights
α,β-Unsaturated aldehydes exhibit two characteristic electronic transitions in the UV-Vis region:
-
π → π* Transition: An electron is promoted from a π bonding orbital to a π* antibonding orbital. This is a high-energy, high-intensity (large molar absorptivity, ε) transition.
-
n → π* Transition: An electron from a non-bonding orbital (one of the lone pairs on the oxygen) is promoted to a π* antibonding orbital. This is a lower-energy, low-intensity (small ε) transition.[11]
The key principle is that increasing conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[10][11] This results in the absorption of longer wavelength light, an effect known as a bathochromic or "red" shift.
Caption: Key electronic transitions for a carbonyl compound.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent that dissolves the sample (e.g., ethanol, hexane, or acetonitrile). Ethanol is a common choice.
-
Sample Preparation: Prepare a dilute solution of the analyte (typically 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the spectrophotometer (0.1 - 1.0 AU).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (set absorbance to 0).
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
Comparative UV-Vis Data
| Compound | λ_max (π → π) (nm) | λ_max (n → π) (nm) | Rationale for Differences |
| This compound | ~230 | ~320 | The conjugated system allows for both transitions in the accessible UV range. |
| Cyclopentanecarboxaldehyde (Saturated) | < 200 | ~290 | Lacks the extended π system, so the π → π* transition is in the far UV. The n → π* transition remains. |
| 1,3-Cyclopentadiene | ~238 | N/A | Shows the effect of conjugation without the carbonyl group. Lacks the n → π* transition. |
| Derivative with Extended Conjugation | > 230 | > 320 | Adding more conjugated double bonds will cause a bathochromic (red) shift to longer wavelengths for both transitions.[12] |
Mass Spectrometry: Elucidating Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns upon ionization.[13]
Theoretical & Mechanistic Insights
For cyclic α,β-unsaturated aldehydes, several fragmentation pathways are expected under Electron Ionization (EI):
-
Molecular Ion (M⁺•): The peak corresponding to the intact molecule minus one electron. For this compound, this is m/z 96.
-
α-Cleavage: The most common fragmentation for carbonyls.[14][15][16] This involves the cleavage of a bond adjacent to the carbonyl group.
-
Loss of •H (M-1): Cleavage of the aldehydic C-H bond results in a stable acylium ion at m/z 95.
-
Loss of •CHO (M-29): Cleavage of the C-C bond between the ring and the carbonyl group results in a fragment at m/z 67.
-
-
Retro-Diels-Alder Reaction: A characteristic fragmentation for cyclic alkenes, which can lead to the expulsion of a neutral molecule (like ethene), although this may be less favored than α-cleavage in this specific structure.[17]
Caption: Primary α-cleavage fragmentation pathways for this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method as it separates the analyte from impurities before introducing it into the mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether).
-
GC Separation: Inject a small volume (e.g., 1 µL) into the GC. A standard non-polar column (like a DB-1) is often used.[2] The oven temperature is ramped to elute compounds based on their boiling points.
-
Ionization: As the compound elutes from the GC column, it enters the ion source (typically using 70 eV Electron Ionization).
-
Mass Analysis: The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (M⁺•) | Key Fragment Ions (m/z) | Rationale for Differences |
| This compound | 96 | 95 (M-1), 67 (M-29) | Shows characteristic loss of H• and CHO• via α-cleavage. |
| Cyclopentanecarboxaldehyde | 98 | 97 (M-1), 69, 57 | Fragmentation is dominated by α-cleavage and loss of alkyl fragments from the ring. |
| 1-Cyclohexene-1-carboxaldehyde | 110 | 109 (M-1), 81 (M-29) | Similar fragmentation pattern to the 5-membered ring, but fragments are 14 mass units heavier due to the extra CH₂ group. |
| 2-Methyl-5-(1-methylethenyl)-1-cyclopentene-1-carboxaldehyde | 150 | 135 (M-15), 121, 107 | The larger substituents provide new fragmentation pathways, such as the loss of a methyl radical (•CH₃, M-15).[18] |
Conclusion
The structural elucidation of this compound and its derivatives is reliably achieved through a synergistic application of modern spectroscopic techniques. IR spectroscopy confirms the presence and conjugated nature of the aldehyde functional group. NMR spectroscopy provides an unambiguous map of the proton and carbon framework, revealing the subtle electronic effects of substituents. UV-Vis spectroscopy quantifies the impact of conjugation on electronic transitions, while mass spectrometry confirms molecular weight and reveals characteristic fragmentation patterns. By understanding the principles and comparative data presented in this guide, researchers can confidently identify and characterize these important chemical entities.
References
- 1. This compound | C6H8O | CID 138672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. archive.nptel.ac.in [archive.nptel.ac.in]
- 15. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 16. youtube.com [youtube.com]
- 17. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]
- 18. This compound, 2-methyl-5-(1-methylethenyl)- | C10H14O | CID 572089 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Kinetic vs. Thermodynamic Control in Reactions with 1-Cyclopentene-1-carboxaldehyde
In the nuanced field of organic synthesis, achieving selectivity is paramount. For researchers and drug development professionals working with α,β-unsaturated aldehydes like 1-cyclopentene-1-carboxaldehyde, the ability to selectively target either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition) is a critical tool. This choice is governed by the principles of kinetic and thermodynamic control, where reaction conditions dictate the formation of either the fastest-forming product or the most stable product. This guide provides an in-depth comparison of these two control paradigms, supported by mechanistic insights and actionable experimental protocols.
The Duality of Reactivity in α,β-Unsaturated Aldehydes
This compound presents two primary electrophilic sites to an incoming nucleophile: the carbonyl carbon (C1) and the β-carbon of the alkene (C3). This duality gives rise to two competing reaction pathways:
-
Direct (1,2-) Addition: The nucleophile attacks the electrophilic carbonyl carbon. This pathway is typically faster and leads to the formation of an allylic alcohol upon workup. This is often the kinetic product .
-
Conjugate (1,4-) Addition: The nucleophile attacks the β-carbon, leading to the formation of an enolate intermediate, which is then protonated (typically at the α-carbon) during workup to yield a saturated aldehyde. This pathway often leads to the more stable thermodynamic product .[1]
The outcome of the reaction is a delicate balance of reaction conditions. At lower temperatures, reactions are often irreversible, and the product distribution is dictated by the relative rates of formation; the product that forms faster (the kinetic product) will predominate.[2] At higher temperatures, the reactions can become reversible, allowing an equilibrium to be established. Under these conditions, the most stable product (the thermodynamic product) will be the major component of the mixture.[3]
Caption: Competing 1,2- (kinetic) and 1,4- (thermodynamic) addition pathways.
The Reaction Coordinate: A Tale of Two Valleys
The preference for one pathway over the other can be visualized with a reaction coordinate diagram. The kinetic product has a lower activation energy (Ea), making its formation faster.[4][5] The thermodynamic product, while having a higher activation energy, resides at a lower overall energy level, signifying greater stability.[4][5] This stability often arises from the preservation of the strong carbonyl C=O bond in the 1,4-adduct, compared to its replacement by a C=C bond in the 1,2-adduct.[1]
Caption: Reaction coordinate diagram for kinetic vs. thermodynamic control.
Part 1: Achieving Kinetic Control (1,2-Addition)
Kinetic control is favored under conditions that are rapid and irreversible. This typically involves using "hard" nucleophiles and very low temperatures to prevent the reaction from reaching equilibrium.
Key Factors for Kinetic Control:
-
Nucleophile Type: Hard, highly reactive nucleophiles such as Grignard reagents (RMgX) and organolithium reagents (RLi) preferentially attack the harder, more electrophilic carbonyl carbon.[1][6]
-
Temperature: Low temperatures (e.g., -78 °C) are crucial. They provide enough energy to overcome the lower activation barrier for 1,2-addition but not enough to reverse the reaction or to surmount the higher activation barrier for 1,4-addition.[4][7][8]
-
Solvent: Aprotic, non-polar solvents like diethyl ether or tetrahydrofuran (THF) are standard for these reactive organometallic reagents.
A prime example of selective 1,2-addition is the Luche reduction . This method uses sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in methanol.[9][10] The cerium salt coordinates to the carbonyl oxygen, increasing its electrophilicity. Concurrently, it facilitates the formation of sodium methoxyborohydrides, which are "harder" reducing agents that selectively attack the carbonyl carbon.[11][12]
Comparative Data: Reagents for 1,2-Addition
| Reagent System | Typical Conditions | Major Product | Selectivity (1,2:1,4) | Rationale |
| CH₃MgBr | THF, -78 °C to 0 °C | 1-(1-Cyclopentenyl)ethanol | >95:5 | Hard nucleophile, low temperature favors irreversible attack at the carbonyl.[13] |
| CH₃Li | Diethyl Ether, -78 °C | 1-(1-Cyclopentenyl)ethanol | >98:2 | Very hard nucleophile, kinetically controlled.[1] |
| NaBH₄ / CeCl₃ | Methanol, -15 °C to RT | Cyclopent-1-en-1-ylmethanol | >99:1 | Luche reduction conditions enhance the hardness of the hydride for selective 1,2-reduction.[9][10] |
Part 2: Achieving Thermodynamic Control (1,4-Addition)
Thermodynamic control is favored by conditions that allow the reaction to be reversible, enabling the system to settle into its lowest energy state.[14][15] This often involves "softer" nucleophiles and higher reaction temperatures.
Key Factors for Thermodynamic Control:
-
Nucleophile Type: Softer, less reactive nucleophiles, most notably organocuprates (Gilman reagents, R₂CuLi), are the reagents of choice for 1,4-addition.[13][16] The mechanism is thought to involve the formation of a copper(III) intermediate after addition to the β-carbon.[17][18] Other soft nucleophiles like thiols and amines also favor this pathway.[19]
-
Temperature: While some conjugate additions proceed well at low temperatures, allowing the reaction to warm to room temperature or higher can ensure that equilibrium is reached, favoring the more stable 1,4-adduct.[2][4]
-
Reversibility: The key to thermodynamic control is reversibility. For some reactions, like the Michael addition, the process can be inherently reversible, especially under basic conditions or at elevated temperatures.[19][20][21]
Comparative Data: Reagents for 1,4-Addition
| Reagent System | Typical Conditions | Major Product | Selectivity (1,4:1,2) | Rationale |
| (CH₃)₂CuLi | THF, -78 °C to 0 °C | 2-Methylcyclopentanecarbaldehyde | >99:1 | Soft organocuprate nucleophile selectively attacks the soft β-carbon.[13][16] |
| NaCN | EtOH/H₂O, RT | 2-Cyanocyclopentanecarbaldehyde | >95:5 | Cyanide is a classic soft nucleophile for Michael additions.[22] |
| Thiophenol / Et₃N | CH₂Cl₂, RT | 2-(Phenylthio)cyclopentanecarbaldehyde | >98:2 | Thiolates are soft nucleophiles; the reaction is often reversible under basic conditions.[19] |
Experimental Protocols
Protocol 1: Kinetic 1,2-Addition using a Grignard Reagent
Caption: Workflow for kinetically controlled 1,2-addition.
Methodology:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound (1.0 eq) dissolved in anhydrous THF.
-
Cooling: The reaction vessel is cooled to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: The mixture is stirred at -78 °C for 1 hour. Progress can be monitored by TLC.
-
Quenching: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is analyzed by ¹H NMR and/or GC-MS to determine the ratio of the 1,2-adduct (allylic alcohol) to the 1,4-adduct.
Protocol 2: Thermodynamic 1,4-Addition using a Gilman Reagent
Methodology:
-
Reagent Preparation: In a separate flame-dried flask under nitrogen, copper(I) iodide (1.05 eq) is suspended in anhydrous THF and cooled to -78 °C. Methyllithium (2.1 eq, solution in diethyl ether) is added dropwise to form the lithium dimethylcuprate (Gilman) reagent, observed as a Gilman test indicates formation of the cuprate.
-
Substrate Addition: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared Gilman reagent at -78 °C.
-
Reaction: The reaction is stirred at -78 °C for 1 hour and then allowed to slowly warm to 0 °C over another hour.
-
Quenching: The reaction is quenched by pouring it into a stirred, saturated aqueous solution of ammonium chloride.
-
Workup: The mixture is stirred for 30 minutes until the aqueous layer turns deep blue. The layers are separated, and the aqueous phase is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Analysis: The crude product is analyzed by ¹H NMR and/or GC-MS to confirm the selective formation of the 1,4-adduct (saturated aldehyde).
Conclusion
The selective functionalization of this compound is a classic illustration of the principles of kinetic and thermodynamic control. By carefully selecting the nucleophile and controlling the reaction temperature, researchers can predictably favor either the rapid formation of the 1,2-addition product or the formation of the more stable 1,4-addition product. Hard nucleophiles like Grignard reagents at very low temperatures provide a reliable route to allylic alcohols via kinetic control. Conversely, soft nucleophiles, particularly organocuprates, offer unparalleled selectivity for the conjugate 1,4-addition product under conditions that permit thermodynamic equilibrium. A thorough understanding of these competing pathways and the factors that govern them is essential for the strategic design of complex synthetic routes in research and drug development.
References
- 1. Video: Conjugate Addition (1,4-Addition) vs Direct Addition (1,2-Addition) [jove.com]
- 2. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. Luche reduction - Wikipedia [en.wikipedia.org]
- 11. Luche Reduction [organic-chemistry.org]
- 12. Luche Reduction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 13. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. reddit.com [reddit.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Decoding the ‘black box’ reactivity that is organocuprate conjugate addition chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. scribd.com [scribd.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. researchgate.net [researchgate.net]
- 22. Michael addition reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Catalytic Synthesis of Substituted Cyclopentenes
Authored for Researchers, Scientists, and Drug Development Professionals
The cyclopentene ring is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Its stereochemically rich five-membered carbocyclic structure presents a unique synthetic challenge and a canvas for molecular innovation. The development of efficient, selective, and sustainable methods to construct highly substituted cyclopentenes is therefore a critical endeavor in modern organic chemistry.
This guide provides an in-depth comparison of the leading catalytic strategies for synthesizing substituted cyclopentenes. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings and causal factors that govern the efficacy of each catalytic system. Our objective is to equip you, the practicing researcher, with the expert insights needed to select and optimize the ideal catalytic approach for your specific synthetic target.
Chapter 1: Transition Metal-Catalyzed Cyclopentene Synthesis: A Symphony of Reactivity
Transition metals, with their versatile electronic properties and coordination chemistry, offer powerful and diverse pathways for cyclopentene synthesis.[1][2] We will focus on the most prominent and well-established players: Palladium, Rhodium, and Ruthenium.
Palladium Catalysis: Mastering Annulation and Cycloaddition
Palladium catalysis is a cornerstone of cyclopentene synthesis, primarily through annulation and formal [3+2] cycloaddition reactions. These methods are prized for their ability to construct multiple C-C bonds in a single, highly controlled operation.
A seminal example is the palladium-catalyzed annulation of conjugate acceptors with allenyl boronic esters, developed by Jarvo and co-workers.[3][4] This method provides rapid access to densely functionalized cyclopentenes with excellent diastereoselectivity.[3][4]
Causality Behind the Method: The choice of an allenyl boronic ester and a conjugate acceptor is key. The reaction is hypothesized to initiate via the conjugate addition of a nucleophilic propargylpalladium complex, an example of umpolung (polarity reversal) reactivity.[3][4] The subsequent cascade of carbopalladation and protodepalladation is orchestrated by the palladium catalyst, leading to the cyclopentene product.[3] The ligand plays a crucial role; phosphoramidite ligands were found to be optimal in controlling the reactivity and preventing undesired side reactions.[3]
Catalytic Cycle: Pd-Catalyzed Diastereoselective Annulation
Caption: Proposed mechanism for Pd-catalyzed cyclopentene synthesis.
Another powerful strategy involves the formal [3+2] cycloaddition of vinylcyclopropanes with various Michael acceptors.[5] This reaction leverages palladium's ability to open strained rings, generating a 1,3-dipole equivalent that is trapped by an olefin. The use of chiral ligands enables highly enantioselective variants, simultaneously creating up to three stereocenters with excellent control.[5]
Comparative Performance of Palladium Catalysts:
| Catalyst System | Reaction Type | Key Substrates | Yield (%) | d.r. | ee (%) | Reference |
| Pd(OAc)₂ / Phosphoramidite | Annulation | Allenyl boronic ester, Benzylidene cyanoacetate | 70-95 | >20:1 | N/A | [3],[4] |
| Pd₂(dba)₃ / Chiral Ligand | [3+2] Cycloaddition | Vinyl cyclopropane, Alkylidene azlactone | 75-98 | >20:1 | 90-99 | [5] |
| Pd(PPh₃)₄ | Intramolecular α-Alkenylation | 5-Bromo-5-hexen-2-one | 65-92 | N/A | N/A | [6] |
Rhodium Catalysis: The Power of C-H Activation
Rhodium catalysts have carved a niche in cyclopentene synthesis through intramolecular hydroacylation, a process involving the activation of an aldehyde C-H bond.[7][8] The Fu group demonstrated a versatile method for synthesizing cyclopentenones from 4-alkynals using a cationic rhodium(I) catalyst.[7]
Causality Behind the Method: This reaction is a testament to atom economy. The rhodium(I) catalyst undergoes oxidative addition into the aldehyde C-H bond to form a rhodium(III) acyl hydride intermediate.[8] This is followed by the insertion of the tethered alkyne and subsequent reductive elimination to forge the cyclopentenone ring.[8] The choice of a cationic rhodium complex, often with a BINAP ligand, is critical for promoting the hydroacylation pathway over competing decarbonylation.[7]
Experimental Workflow: Rh-Catalyzed Intramolecular Hydroacylation
Caption: General workflow for Rh-catalyzed cyclopentenone synthesis.
Chapter 2: Organocatalysis: Metal-Free Pathways to Complexity
Organocatalysis has emerged as a powerful, complementary approach to transition metal catalysis, offering metal-free conditions and unique reactivity modes. For cyclopentene synthesis, aminocatalysis and phosphine catalysis are particularly prominent.
Asymmetric Domino Reactions via Aminocatalysis
Secondary amine catalysts, such as diphenylprolinol silyl ethers, can activate α,β-unsaturated aldehydes (enals) to participate in cascade or domino reactions.[2] A notable example is the triple Michael domino reaction developed by the Enders group to synthesize fully substituted cyclopentanes bearing an oxindole moiety.[2]
Causality Behind the Method: The magic of this reaction lies in sequential activation modes. The diarylprolinol silyl ether catalyst first acts as a Brønsted base to facilitate the initial Michael addition. It then activates the aldehyde substrate via iminium ion formation for the second Michael addition, and finally, it proceeds through enamine activation for the third and final ring-closing Michael addition. This elegant cascade builds three C-C bonds and up to six stereocenters in a single pot with high stereocontrol.[2]
Phosphine-Catalyzed [3+2] Annulations
Nucleophilic phosphines are excellent catalysts for [3+2] annulation reactions between allenes and electron-deficient olefins.[9] This strategy provides a direct route to highly functionalized cyclopentenes. The development of chiral phosphine catalysts has enabled highly enantioselective versions of this transformation.
Comparative Performance of Organocatalysts:
| Catalyst System | Reaction Type | Key Substrates | Yield (%) | d.r. | ee (%) | Reference |
| Diphenylprolinol Silyl Ether | Triple Michael Domino | Oxindole, Dienal, Cinnamaldehyde | 63-72 | 7:1-15:1 | 97-99 | [2] |
| Chiral Phosphepine | [3+2] Cycloaddition | Allenes, Olefins | Good | ≥8:1 | Good | [10] |
| Chiral N-Heterocyclic Carbene | Annulation | α,β-Unsaturated Aldehyde, Ketone | High | N/A | High | [11] |
Chapter 3: Enzymatic Resolutions: The Chiral Advantage
While not a de novo ring synthesis, enzymatic catalysis offers a powerful method for accessing enantiopure cyclopentenone building blocks through the kinetic resolution of racemates.[12] Lipases are commonly employed for this purpose, selectively acylating one enantiomer of a racemic 4-hydroxycyclopentenone derivative, allowing for the easy separation of the two enantiomers.[12]
Causality Behind the Method: The high enantioselectivity stems from the finely tuned three-dimensional active site of the enzyme. The enzyme recognizes one enantiomer as a significantly better substrate than the other, leading to a large difference in acylation rates. This bio-catalytic approach is valued for its mild reaction conditions, environmental friendliness, and ability to generate products with exceptionally high enantiomeric excess.[12]
Chapter 4: Comparative Analysis and Future Outlook
Choosing the right catalyst is a function of the desired target structure, required stereochemistry, and available starting materials.
| Catalytic Strategy | Key Advantages | Key Limitations | Best Suited For |
| Palladium Catalysis | High efficiency, excellent stereocontrol, broad substrate scope, tolerance of diverse functional groups. | Cost of catalyst and ligands, potential for metal contamination in the final product. | Complex, multi-functionalized cyclopentenes and cyclopentanes, especially in asymmetric synthesis. |
| Rhodium Catalysis | High atom economy (C-H activation), access to cyclopentenones. | Substrate must contain an aldehyde and an alkyne/alkene, potential for competing decarbonylation. | Atom-economical synthesis of functionalized cyclopentenones from linear precursors. |
| Organocatalysis | Metal-free, environmentally benign, unique activation modes, excellent for domino reactions. | Can require higher catalyst loadings, sometimes narrower substrate scope compared to metals. | Asymmetric synthesis of complex polycyclic systems via cascade reactions under mild conditions. |
| Enzymatic Resolution | Exceptional enantioselectivity (>99% ee), mild aqueous conditions, environmentally friendly. | Not a de novo synthesis (requires racemic precursor), limited to specific substrate classes. | Production of highly enantiopure cyclopentenone building blocks for further elaboration. |
The future of cyclopentene synthesis will likely involve the synergistic use of these catalytic systems. Relay catalysis, where two distinct catalytic cycles (e.g., one metal-based, one organocatalytic) operate in the same pot to achieve a complex transformation from simple starting materials, is a particularly exciting frontier. Furthermore, the development of catalysts based on earth-abundant metals and the application of photocatalysis are poised to provide even more sustainable and innovative routes to this vital carbocyclic core.
Chapter 5: Detailed Experimental Protocols
Protocol 1: Palladium-Catalyzed Annulation for Diastereoselective Cyclopentene Synthesis
(Adapted from Kohn, B. L. & Jarvo, E. R. Org. Lett. 2011, 13, 4858-4861)[3][4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂, 2.5 mol%)
-
Phosphoramidite Ligand (e.g., (R,R)-SIPHOS-PE, 5.0 mol%)
-
Potassium Carbonate (K₂CO₃, 1.5 equiv)
-
Allenylboronic acid pinacol ester (1.0 equiv)
-
Alkylidene cyanoacetic ester (1.2 equiv)
-
Anhydrous Toluene (solvent)
Procedure:
-
Catalyst Pre-formation: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ and the phosphoramidite ligand. Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Reagent Addition: To the flask containing the pre-formed catalyst, add K₂CO₃, the allenylboronic acid pinacol ester, and the alkylidene cyanoacetic ester.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure substituted cyclopentene product.
-
Characterization: Confirm the structure and stereochemistry of the product using ¹H NMR, ¹³C NMR, and X-ray crystallography if suitable crystals are obtained.
Protocol 2: Asymmetric Organocatalytic Triple Michael Domino Reaction
(Adapted from Zou, L. et al. Chem. Eur. J. 2014, 20, 16913-16917)[2]
Materials:
-
Diphenylprolinol trimethylsilyl ether catalyst (20 mol%)
-
Oxindole derivative (1.0 equiv)
-
(E,E)-5-nitro-2,4-pentadienoic acid ethyl ester (1.0 equiv)
-
(E)-Cinnamaldehyde (1.0 equiv)
-
Wittig reagent (e.g., Ph₃P=CHCO₂Et, 1.5 equiv)
-
Anhydrous Chloroform (CHCl₃, solvent)
Procedure:
-
Reaction Setup: To an oven-dried flask under an argon atmosphere, add the oxindole derivative, the dienal, the cinnamaldehyde, and the organocatalyst.
-
Solvent Addition: Add anhydrous chloroform and stir the mixture at room temperature. For optimal results, the starting materials can be added in portions over several hours.
-
Monitoring: Stir the reaction for 24-48 hours, monitoring progress by TLC.
-
One-Pot Wittig Reaction: Once the initial domino reaction is complete (as indicated by TLC), add the Wittig reagent directly to the reaction mixture.
-
Final Stirring: Continue stirring at room temperature for an additional 12-24 hours until the olefination is complete.
-
Purification: Concentrate the reaction mixture in vacuo. Purify the residue directly by flash column chromatography on silica gel to yield the highly substituted cyclopentane product.
-
Characterization: Determine the yield, diastereomeric ratio (by ¹H NMR of the crude mixture), and enantiomeric excess (by chiral HPLC analysis). Confirm the absolute configuration via X-ray crystallography.
References
- 1. Recent Advances in the Catalytic Synthesis of the Cyclopentene Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Annulation Reactions for Diastereoselective Cyclopentene Synthesis [organic-chemistry.org]
- 4. Palladium-catalyzed annulation reactions for diastereoselective cyclopentene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Cyclopentenone Derivatives via Palladium-Catalyzed Intramolecular Carbonyl α-Alkenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodium-catalyzed intramolecular hydroacylation of 5- and 6-alkynals: convenient synthesis of alpha-alkylidenecycloalkanones and cycloalkenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Cyclopentene synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Greener Routes to Cyclopentane Derivatives: A Comparative Guide for the Modern Chemist
The cyclopentane ring is a cornerstone of modern medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. However, traditional synthetic routes to these valuable derivatives often rely on stoichiometric, hazardous reagents and energy-intensive conditions, presenting significant challenges to sustainable chemical manufacturing. This guide provides a comparative analysis of established and emerging greener synthetic strategies for cyclopentane derivatives, offering researchers and process chemists the data-driven insights needed to select more environmentally benign and efficient methodologies. We will delve into the mechanistic underpinnings, quantitative green metrics, and detailed experimental protocols for key transformations, moving beyond mere procedural descriptions to explain the "why" behind the "how."
The Traditional Benchmark: The Pauson-Khand Reaction
For decades, the Pauson-Khand reaction (PKR) has been a workhorse for the synthesis of cyclopentenones, a critical subclass of cyclopentane derivatives. This formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, is a powerful tool for ring construction.[1]
Mechanistic Workflow of the Pauson-Khand Reaction
The generally accepted mechanism involves the formation of a cobalt-alkyne complex, followed by coordination of the alkene, migratory insertion, and reductive elimination to furnish the cyclopentenone.[1]
References
A Comparative Guide to Umpolung Reactivity of α,β-Unsaturated Aldehydes for Homoenolate Formation
For researchers, scientists, and professionals in drug development, mastering carbon-carbon bond formation is fundamental. Traditional reactivity patterns often limit synthetic possibilities. However, the concept of "umpolung," or polarity inversion, unlocks novel synthetic disconnections. This guide provides an in-depth comparison of the primary catalytic systems used to generate homoenolate equivalents from α,β-unsaturated aldehydes (enals), a powerful umpolung strategy. We will delve into the mechanistic underpinnings, compare catalyst performance with experimental data, and provide actionable protocols.
The Concept: Inverting the Reactivity of Enals
Normally, the β-carbon of an α,β-unsaturated aldehyde is electrophilic, readily attacked by nucleophiles in Michael additions. The umpolung strategy seeks to reverse this innate reactivity, making the β-carbon nucleophilic. This transient species is known as a homoenolate equivalent .[1] This polarity inversion is a powerful tool for constructing complex molecular architectures, particularly for synthesizing valuable γ-butyrolactones and other heterocyclic systems.[2][3]
The catalytic generation of homoenolates from enals has emerged as a robust and atom-economical method, primarily dominated by N-Heterocyclic Carbene (NHC) organocatalysis.[1][4][5]
The Key Player: N-Heterocyclic Carbene (NHC) Catalysis
NHCs are the undisputed workhorses for generating homoenolates from enals.[5] Their effectiveness stems from their ability to form a key intermediate that facilitates the umpolung.
The Mechanism of Action: The Breslow Intermediate and Beyond
The catalytic cycle begins with the nucleophilic attack of the NHC on the aldehyde carbon of the enal.[6] This forms a zwitterionic adduct which, through a proton transfer, generates the crucial Breslow intermediate .[6][7][8] This intermediate is a diamino enol, and its extended conjugation is the source of the umpolung. The β-carbon of the original enal is now nucleophilic.[9]
This catalytically generated homoenolate can then react with a suitable electrophile.[10] Following the C-C bond formation, the intermediate rearranges to form an acyl azolium species, which is an activated carboxylate.[2][3] Subsequent reaction, often an intramolecular cyclization with an alkoxide, releases the product and regenerates the NHC catalyst, thus closing the catalytic loop.[11]
It is important to note that the Breslow intermediate can tautomerize to an azolium enolate, which shifts the nucleophilic site to the α-carbon.[10] Controlling the reaction pathway to favor the desired homoenolate reactivity is a key aspect of method development and is influenced by catalyst structure and reaction conditions.[10]
Diagram: NHC-Catalyzed Homoenolate Formation and Reaction
Caption: Catalytic cycle showing NHC-mediated umpolung of an enal to a homoenolate.
Catalyst Comparison: Triazolium vs. Imidazolium Precursors
The choice of NHC precursor is critical. The two most common classes are derived from imidazolium and triazolium salts.
-
Imidazolium-derived NHCs: Often featuring bulky N-aryl substituents (like IMes or IPr), these are highly effective for promoting homoenolate reactivity.[2] They are sterically demanding, which can help prevent undesired side reactions at the acyl position.[2]
-
Triazolium-derived NHCs: These are generally more electron-withdrawing and can exhibit different reactivity profiles. In some cases, they are highly efficient for specific transformations like redox esterifications, where the fate of the homoenolate is controlled by the base.[4][12][13]
The base used to deprotonate the azolium salt to generate the free carbene also plays a product-determining role. Strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are common. However, studies have shown that strong bases like tBuOK tend to favor C-C bond formation, while weaker bases can allow for protonation of the homoenolate, leading to different product classes like saturated esters.[4][12][13]
An Alternative Approach: Phosphine Catalysis
While NHCs dominate the field, phosphines represent an alternative class of nucleophilic catalysts capable of inducing umpolung reactivity, though their application to enal homoenolate generation is less common than for allenes. Phosphine catalysis is well-established for the umpolung of activated allenes.[14][15]
Mechanistic Differences
Similar to NHCs, the cycle starts with the nucleophilic attack of the phosphine on the substrate. For allenes, this generates a zwitterionic intermediate that places nucleophilic character at the γ-carbon.[14] For enals, the reactivity is less explored but would proceed through a similar phosphonium intermediate.
A key difference lies in the electronic properties. NHCs are generally stronger σ-donors than phosphines, leading to more stable metal-ligand complexes in organometallic chemistry, a trait that translates to robust intermediates in organocatalysis.[16][17][18] This inherent stability and strong nucleophilicity often make NHCs more efficient for the challenging umpolung of enals.
Performance Comparison: NHCs vs. Phosphines
For the specific task of generating homoenolates from α,β-unsaturated aldehydes, NHCs are overwhelmingly the catalysts of choice, with a vast body of literature supporting their efficacy. Phosphine catalysis is more prevalent in the umpolung of other systems like allenoates.[19][20]
| Catalyst System | Primary Substrate | Key Intermediate | Typical Products from Enals | Performance & Scope |
| N-Heterocyclic Carbenes (NHCs) | α,β-Unsaturated Aldehydes | Breslow Intermediate | γ-Butyrolactones, Saturated Esters, Cyclopentenes | High yields, broad substrate scope, high stereoselectivity achievable.[1][2][3] |
| Phosphines | Activated Allenes, Alkynes | Phosphonium Ylide/Enolate | Less established for enals | Highly effective for allene functionalization, γ-additions.[14][15] |
Experimental Protocols: A Practical Guide
The following are representative, detailed protocols for the NHC-catalyzed synthesis of a γ-butyrolactone.
Protocol 1: NHC-Catalyzed Annulation of an Enal and an Aldehyde
This procedure is adapted from the work of Bode and coworkers for the synthesis of γ-butyrolactones.[11]
Diagram: Experimental Workflow
Caption: Step-by-step workflow for a typical NHC-catalyzed annulation reaction.
Materials & Reagents:
-
NHC Precatalyst: 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)
-
Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Enol Substrate: Cinnamaldehyde
-
Electrophile: 4-Bromobenzaldehyde
-
Solvent: Anhydrous Tetrahydrofuran (THF) and tert-Butanol
-
Equipment: Oven-dried glassware, magnetic stirrer, nitrogen or argon line.
Step-by-Step Methodology:
-
Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the imidazolium salt (e.g., IMes·HCl, 0.08 mmol, 8 mol%).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., 10:1 THF/t-BuOH, 2.0 mL to achieve 0.5 M concentration). Add the electrophilic aldehyde (2.0 mmol, 2.0 equiv).
-
Catalyst Generation: Add the base (e.g., DBU, 0.07 mmol, 7 mol%) to the stirring solution.
-
Substrate Addition: Add the α,β-unsaturated aldehyde (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent. Purify the crude product by flash column chromatography on silica gel to afford the desired γ-butyrolactone.
Causality and Best Practices:
-
Anhydrous Conditions: The intermediates in the cycle are sensitive to water, which can lead to undesired protonation and side reactions. The use of oven-dried glassware and anhydrous solvents is critical for reproducibility.
-
Base Stoichiometry: The base is catalytic and should be sub-stoichiometric relative to the NHC precursor to ensure the presence of the acidic azolium salt, which can play a role in the catalytic cycle.
-
Choice of NHC: Bulky N-aryl groups on the imidazolium catalyst, like mesityl (in IMes), are crucial to sterically shield the acyl azolium intermediate, preventing it from acting as an electrophile and favoring the desired homoenolate pathway.[2]
Conclusion and Future Outlook
The umpolung of α,β-unsaturated aldehydes via homoenolate generation is a cornerstone of modern organocatalysis. N-Heterocyclic carbenes have proven to be exceptionally versatile and efficient catalysts for these transformations, offering a reliable platform for the stereoselective synthesis of complex molecules from simple precursors.[2][21] While phosphine catalysis offers complementary reactivity for other unsaturated systems, NHCs remain the superior choice for enal-based homoenolate chemistry due to their unique electronic properties and the stability of the key Breslow intermediate.
Future research will likely focus on the development of novel, highly enantioselective NHC catalysts, expanding the scope of compatible electrophiles to include challenging C(sp³)-electrophiles,[9] and applying these methods to the efficient total synthesis of natural products and pharmaceuticals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. N-heterocyclic carbene-catalyzed generation of homoenolates: gamma-butyrolactones by direct annulations of enals and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Radical Breslow Intermediates: Finding New Purpose from Carbenes – GRAPHITE [graphite.ucsd.edu]
- 7. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. NHC-catalysed benzoin condensation – is it all down to the Breslow intermediate? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective SN2 Alkylation of Homoenolates by N‐Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbene catalyzed umpolung of α,β-enals: a reactivity study of diamino dienols vs. azolium enolates, and the characterization of advanced reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalytic generation of activated carboxylates from enals: a product-determining role for the base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalytic Generation of Activated Carboxylates from Enals: A Product-Determining Role for the Base [organic-chemistry.org]
- 14. Phosphine-Catalyzed β′-Umpolung Addition of Nucleophiles to Activated α-Alkyl Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphine-catalyzed asymmetric additions of malonate esters to γ-substituted allenoates and allenamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. Are N-heterocyclic carbenes "better" ligands than phosphines in main group chemistry? A theoretical case study of ligand-stabilized E2 molecules, L-E-E-L (L = NHC, phosphine; E = C, Si, Ge, Sn, Pb, N, P, As, Sb, Bi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enantioselective phosphine-catalyzed [6 + 1] annulations of α-allyl allenoates with 1,1-bisnucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enantioselective phosphine-catalyzed [6 + 1] annulations of α-allyl allenoates with 1,1-bisnucleophiles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 21. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to Retrosynthetic Analysis of Cyclopentane-Containing Molecules
The cyclopentane ring is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals. Its prevalence underscores the critical need for robust and efficient synthetic strategies to access this carbocycle with high levels of stereochemical control. This guide provides a comparative analysis of key retrosynthetic strategies for the construction of cyclopentane-containing target molecules, offering field-proven insights and experimental data to aid researchers in designing and executing their synthetic campaigns.
The Logic of Cyclopentane Disconnections: Foundational Principles
Before delving into specific bond-forming reactions, it is crucial to grasp the underlying principles of retrosynthetic analysis as applied to five-membered rings. Unlike the often-predictable outcomes of six-membered ring formations guided by the Diels-Alder or Robinson annulation reactions, the synthesis of cyclopentanes presents a unique set of challenges. The inherent "umpoled" nature of the cyclopentane framework necessitates a more nuanced approach to identifying strategic bond disconnections.
A primary consideration in the retrosynthesis of any cyclic system is the identification of bonds that, when cleaved, lead to simplified, readily available starting materials. For cyclopentanes, these strategic disconnections often reveal acyclic precursors amenable to intramolecular cyclization. The choice of which bond to disconnect is intrinsically linked to the forward-reaction strategy one intends to employ. Key considerations include:
-
Stereocontrol: How will the desired relative and absolute stereochemistry of multiple stereocenters on the cyclopentane ring be established? The chosen disconnection should lead to a precursor and a cyclization reaction that offer a high degree of stereochemical predictability.
-
Functional Group Compatibility: The planned bond-forming reaction must be tolerant of the functional groups present in the precursor and the target molecule.
-
Convergence and Efficiency: An ideal retrosynthetic plan will be convergent, meaning that complex fragments are synthesized separately and then joined late in the synthesis, maximizing overall efficiency.
This guide will explore and compare four powerful strategies for cyclopentane ring construction, each with its own set of advantages and limitations:
-
The Pauson-Khand Reaction: A [2+2+1] cycloaddition for the synthesis of cyclopentenones.
-
Radical Cyclizations: A versatile method for forming C-C bonds under mild conditions.
-
Intramolecular Aldol and Michael Reactions: Classic carbonyl chemistry approaches for ring formation.
-
Ring-Closing Metathesis (RCM): A powerful tool for the formation of unsaturated rings.
Each strategy will be illustrated with a case study from the total synthesis of a complex natural product, complete with a detailed retrosynthetic analysis, experimental protocols, and quantitative data.
Comparative Analysis of Key Retrosynthetic Strategies
The Pauson-Khand Reaction: A Convergent Approach to Cyclopentenones
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to furnish an α,β-cyclopentenone.[1][2] This reaction is particularly powerful in total synthesis due to its ability to construct a five-membered ring with the concomitant formation of three new carbon-carbon bonds in a single step.[1][2] The intramolecular version of the PKR is especially valuable for the synthesis of bicyclic and polycyclic systems with high regio- and stereoselectivity.[3]
Mechanism and Stereochemistry
The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction begins with the formation of a stable hexacarbonyl dicobalt alkyne complex.[3][4] Subsequent loss of a carbonyl ligand allows for coordination of the alkene. This is followed by a series of migratory insertions of the alkene and a carbonyl group, ultimately leading to the cyclopentenone product after reductive elimination.[1][3] The stereochemical outcome of the intramolecular PKR is often highly predictable, with the stereocenters present in the tether connecting the alkyne and alkene dictating the facial selectivity of the cyclization.
Case Study: Total Synthesis of (±)-α- and β-Cedrene
The tricyclic sesquiterpene cedrene, a component of cedarwood oil, presents an excellent case study for the application of the intramolecular Pauson-Khand reaction. The retrosynthetic analysis of cedrone, a key intermediate in the synthesis of cedrenes, reveals the power of this strategy.[5][6][7]
Retrosynthetic Analysis of Cedrone
Figure 1: Retrosynthetic analysis of Cedrone via a Pauson-Khand disconnection.
The key disconnection in the retrosynthesis of cedrone is the Pauson-Khand reaction, which simplifies the tricyclic core to a monocyclic enyne precursor. This precursor can be readily assembled from simpler starting materials.
Experimental Protocol: Intramolecular Pauson-Khand Cyclization for Cedrone Precursor [8][9]
To a solution of the enyne precursor in anhydrous isooctane under an inert atmosphere, dicobalt octacarbonyl (1.1 equivalents) is added.[8] The mixture is stirred at room temperature for 2-4 hours to ensure the complete formation of the cobalt-alkyne complex. The reaction is then heated to 60°C for 48 hours.[8] Progress is monitored by thin-layer chromatography. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the tricyclic cyclopentenone intermediate. For certain substrates, microwave-assisted heating can dramatically reduce the reaction time to as little as 10 minutes with catalytic amounts of the cobalt complex.[9]
Quantitative Data
| Reaction Step | Yield | Diastereoselectivity | Reference |
| Intramolecular Pauson-Khand Cyclization | >90% | N/A (single diastereomer formed) | [8] |
Radical Cyclizations: Versatility in C-C Bond Formation
Radical cyclizations have emerged as a powerful and versatile tool in organic synthesis, particularly for the construction of five-membered rings.[10] These reactions typically proceed under mild conditions and exhibit high functional group tolerance. The most common strategy for cyclopentane formation via radical cyclization is the 5-exo-trig cyclization of a 5-hexenyl radical.[10]
Mechanism and Stereochemistry
The process begins with the generation of a radical, often from a halide or xanthate precursor, using a radical initiator such as AIBN (azobisisobutyronitrile) and a mediator like tributyltin hydride (Bu₃SnH).[10] The initially formed radical then undergoes an intramolecular addition to a tethered alkene. For 5-hexenyl radicals, the cyclization proceeds preferentially through a chair-like transition state to give the five-membered ring (5-exo-trig) rather than the six-membered ring (6-endo-trig).[10] The stereochemical outcome of the cyclization is influenced by the stereochemistry of the acyclic precursor and the conformational preferences of the transition state.
Case Study: Total Synthesis of (±)-Hirsutene
The total synthesis of the linear triquinane natural product (±)-hirsutene by Curran and Rakiewicz is a landmark example of the power of radical cyclization in complex molecule synthesis.[6][11][12]
Retrosynthetic Analysis of (±)-Hirsutene
Figure 2: Retrosynthetic analysis of (±)-Hirsutene highlighting the key radical cyclization disconnection.
The retrosynthetic strategy hinges on a tandem radical cyclization of an iodoenyne precursor. This key disconnection dramatically simplifies the tricyclic core of hirsutene.
Experimental Protocol: Tandem Radical Cyclization for (±)-Hirsutene [13][14]
A solution of the iodoenyne precursor in refluxing benzene is treated with tributyltin hydride (Bu₃SnH) and a catalytic amount of AIBN. The reaction is typically complete within an hour. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield (±)-hirsutene.
Quantitative Data
| Reaction Step | Yield | Diastereoselectivity | Reference |
| Tandem Radical Cyclization | 64% | N/A | [13] |
Intramolecular Aldol and Michael Reactions: Classic Carbonyl Chemistry for Ring Closure
Intramolecular aldol and Michael reactions are venerable yet highly effective methods for the construction of cyclopentane rings, particularly those bearing carbonyl functionality.[7][15] These reactions rely on the inherent reactivity of enolates and enols as nucleophiles and α,β-unsaturated carbonyl compounds as electrophiles.
Mechanism and Stereochemistry
The intramolecular aldol reaction involves the enolization of one carbonyl group within a dicarbonyl compound, followed by nucleophilic attack of the resulting enolate onto the other carbonyl group to form a β-hydroxy carbonyl compound.[15] Subsequent dehydration often occurs to yield a cyclopentenone. The stereochemical outcome is governed by the formation of the most stable chair-like transition state, as described by the Zimmerman-Traxler model.[16]
The intramolecular Michael addition involves the conjugate addition of a nucleophile (often a stabilized enolate) to a tethered α,β-unsaturated carbonyl compound.[7] The development of asymmetric organocatalysis has enabled highly enantioselective versions of this reaction.[17][18][19]
Case Study: Synthesis of Prostaglandins
The prostaglandins are a family of biologically important lipids that feature a substituted cyclopentane core. The seminal total synthesis of prostaglandins by E.J. Corey provides a classic example of the strategic use of intramolecular reactions, including an iodolactonization which can be viewed as an umpolung equivalent of an intramolecular Michael addition, and an aldol-type condensation to construct the cyclopentane ring.[2][12][20]
Retrosynthetic Analysis of Prostaglandin F₂α (Corey's Approach)
Figure 3: Retrosynthetic analysis of Prostaglandin F₂α based on Corey's synthesis.
Corey's elegant retrosynthesis of PGF₂α utilizes a bicyclic lactone, known as the Corey lactone, as a key intermediate.[2][12] This intermediate is constructed via an iodolactonization of a functionalized cyclopentadiene derivative, which effectively sets the stereochemistry of the cyclopentane core.
Experimental Protocol: Intramolecular Aldol Condensation in Prostaglandin Synthesis (Miyano's Synthesis) [21]
In a variation of prostaglandin synthesis developed by Miyano, an intramolecular aldol condensation is a key step. A β-ketoacid is condensed with a ketoaldehyde. The decarboxylative condensation regioselectively forms the enolate at the desired position. Subsequent base-catalyzed intramolecular aldol condensation generates the cyclopentenone ring.[21]
Quantitative Data
The yields and stereoselectivity in prostaglandin synthesis are highly dependent on the specific route and reagents employed. Corey's synthesis and its subsequent modifications have achieved high overall yields and excellent stereocontrol.[12][22]
Ring-Closing Metathesis (RCM): A Modern Approach to Unsaturated Cyclopentanes
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including cyclopentenes.[23] This reaction, catalyzed by well-defined ruthenium or molybdenum complexes (e.g., Grubbs' catalysts), involves the intramolecular rearrangement of a diene to form a cycloalkene and a small volatile alkene, such as ethylene, which drives the reaction to completion.[5][23]
Mechanism and Stereochemistry
The catalytic cycle of RCM involves the formation of a metallacyclobutane intermediate from the reaction of the catalyst with one of the terminal alkenes of the diene substrate.[5][24] This intermediate then undergoes a retro-[2+2] cycloaddition to release an alkylidene and form a new metal-carbene species. This new carbene then reacts with the second alkene intramolecularly, again via a metallacyclobutane, to form the cyclic alkene product and regenerate the active catalyst. The E/Z selectivity of the resulting double bond is influenced by the ring strain of the product and the nature of the catalyst.[5]
Case Study: Synthesis of Jasmonates
Jasmonates are a group of plant hormones characterized by a cyclopentanone ring. Their synthesis provides a good example of the application of RCM for the construction of the five-membered ring.
Retrosynthetic Analysis of a Jasmonate Precursor
Figure 4: Retrosynthetic analysis of a cyclopentene precursor for jasmonate synthesis via RCM.
The retrosynthesis of a cyclopentene precursor for jasmonates involves a straightforward RCM disconnection of the five-membered ring to reveal an acyclic diene.
Experimental Protocol: Ring-Closing Metathesis for a Cyclopentene [25]
To a solution of the diene substrate in a suitable solvent, such as dichloromethane or toluene, is added a catalytic amount (typically 1-5 mol%) of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst). The reaction is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC. The reaction is then quenched, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to afford the cyclopentene product.
Quantitative Data
| Reaction Step | Catalyst | Yield | E/Z Selectivity | Reference |
| Ring-Closing Metathesis | Grubbs-II | High | Dependent on substrate | [25] |
Conclusion: A Strategic Toolbox for Cyclopentane Synthesis
The four strategies discussed in this guide represent a powerful and versatile toolbox for the retrosynthetic analysis and synthesis of cyclopentane-containing molecules. The choice of the most appropriate strategy depends on the specific target molecule, the desired stereochemistry, and the available starting materials.
Summary of Strategies
| Strategy | Key Features | Advantages | Limitations |
| Pauson-Khand Reaction | [2+2+1] cycloaddition | High convergency, forms cyclopentenones directly, good stereocontrol in intramolecular versions. | Often requires stoichiometric cobalt, can have limited regioselectivity in intermolecular versions. |
| Radical Cyclization | 5-exo-trig cyclization | Mild reaction conditions, high functional group tolerance, good for forming C-C bonds to quaternary centers. | Use of toxic tin reagents (though alternatives exist), potential for side reactions. |
| Intramolecular Aldol/Michael | Enolate-based ring closure | Utilizes readily available dicarbonyl or enone precursors, well-established and predictable. | Can be sensitive to reaction conditions, potential for competing reactions (e.g., polymerization). |
| Ring-Closing Metathesis | Diene cyclization | Excellent functional group tolerance, mild conditions, access to a wide range of ring sizes. | Requires synthesis of diene precursors, cost of catalysts can be a factor for large-scale synthesis. |
By understanding the mechanistic underpinnings, scope, and limitations of each of these powerful bond-forming reactions, researchers and drug development professionals can more effectively design and execute efficient and stereoselective syntheses of complex cyclopentane-containing target molecules.
References
- 1. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. Formal total synthesis of (+/-)-alpha- and beta-cedrene by preparation of cedrone. Construction of the tricyclic carbon skeleton by the use of a highly efficient intramolecular Khand annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scribd.com [scribd.com]
- 13. synarchive.com [synarchive.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. organicchemistrydata.org [organicchemistrydata.org]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. m.youtube.com [m.youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 24. nobelprize.org [nobelprize.org]
- 25. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Cyclopentene-1-carboxaldehyde
This document provides essential safety and logistical information for the proper handling and disposal of 1-Cyclopentene-1-carboxaldehyde (CAS No: 6140-65-4). As a reactive aldehyde compound, its management requires a thorough understanding of its chemical properties and the regulatory landscape governing hazardous waste. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical, offering procedural guidance grounded in established safety protocols to ensure both personal and environmental protection.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is fundamental to its safe management. Its hazard profile dictates every aspect of its handling, from personal protective equipment (PPE) to the ultimate disposal method.
The Globally Harmonized System (GHS) provides a clear classification of its primary dangers.[1] It is a flammable liquid and vapor, necessitating strict control of ignition sources.[1] Furthermore, it is classified as a skin and eye irritant and may cause respiratory irritation, highlighting the need for robust engineering controls and appropriate PPE.[1][2] In some reports, it is also listed as harmful if swallowed.[1]
From a chemical reactivity standpoint, aldehydes as a class are incompatible with strong oxidizing agents.[3] Mixing this compound with such materials could lead to a violent, exothermic reaction. Therefore, proper waste segregation is not merely a suggestion but a critical safety mandate to prevent unforeseen chemical incidents within the laboratory.[4]
Improper disposal, such as drain disposal, is strictly prohibited.[3][5] This compound's organic nature and potential toxicity can disrupt biological processes in wastewater treatment facilities and harm aquatic ecosystems.[6] Adherence to regulated disposal pathways is the only acceptable course of action.
Table 1: Key Safety and Physical Data for this compound
| Property | Value | Source |
| CAS Number | 6140-65-4 | [1] |
| Molecular Formula | C₆H₈O | [1] |
| Molecular Weight | 96.13 g/mol | [1] |
| GHS Hazard Codes | H226, H315, H319, H335, H302 | [1] |
| GHS Hazard Statements | Flammable liquid and vapor; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation; Harmful if swallowed. | [1] |
| Primary Incompatibilities | Strong oxidizing agents | [3] |
| Recommended PPE | Nitrile gloves, chemical splash goggles, face shield, flame-retardant lab coat | [2][3] |
Pre-Disposal Handling and Waste Segregation
Safe disposal begins long before the waste container is full. It starts with correct handling and meticulous segregation at the point of generation.
Core Principles:
-
Engineering Controls: All handling of this compound, including transfers to waste containers, should be performed within a certified chemical fume hood to mitigate inhalation exposure.[7]
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat. If there is a significant risk of splashing, a face shield should also be worn.[2][3]
-
Waste Container Selection: Waste must be collected in a sturdy, chemically compatible container with a tight-fitting screw cap.[4][8] High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be free of contamination from incompatible chemicals.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Flammable, Irritant).[4][8] All constituents of a mixture must be listed.[8]
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA), away from strong oxidizing agents, acids, and sources of ignition like heat or sparks.[4][8] Use secondary containment to prevent the spread of material in case of a leak.[4]
Disposal Protocols: A Step-by-Step Guide
The required disposal method depends on the form of the waste. The following protocols outline the correct procedures for bulk liquids and contaminated laboratory materials.
Protocol 3.1: Disposal of Bulk and Concentrated Liquid Waste
This is the most common waste stream for this chemical. The only acceptable disposal method is through a licensed hazardous waste management company. In-laboratory treatment is not recommended due to the chemical's flammability and irritant properties.
Methodology:
-
Accumulation: Carefully transfer waste this compound into the designated, properly labeled hazardous waste container located in your Satellite Accumulation Area.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[4][5] Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[8]
-
Arrange for Pickup: Once the container is full, or if it has been in storage for an extended period (typically not to exceed one year in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.[8]
-
Final Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for flammable organic liquids like this is high-temperature incineration.[6]
Protocol 3.2: Disposal of Contaminated Labware and Debris
Solid materials contaminated with this compound are also considered hazardous waste.
Methodology:
-
Solid Debris (Gloves, Wipes, etc.):
-
Collect all contaminated solid debris (e.g., absorbent pads, gloves, weighing papers) in a separate, clearly labeled, sealed plastic bag or container.
-
Label the container as "Hazardous Waste" and list "Solid Debris contaminated with this compound."
-
Dispose of this container through your EHS-approved hazardous waste stream.
-
-
Contaminated Glassware (Empty Containers, Beakers, etc.):
-
An empty container that held this chemical must be triple-rinsed to be considered non-hazardous.[9]
-
Step 1: Perform the first rinse with a small amount of a suitable solvent (e.g., acetone or ethanol). This first rinseate is considered acutely hazardous and must be collected and added to your liquid hazardous waste container for this compound.[9]
-
Step 2 & 3: Perform a second and third rinse. These subsequent rinsates can typically be collected and disposed of as hazardous waste, though local regulations should be consulted.
-
Step 4: After triple-rinsing, deface or remove the original label from the container.[9] The clean, defaced glassware can then be disposed of in a designated broken glass box.
-
Spill Management Protocol
In the event of a spill, a swift and correct response is critical to minimize exposure and safety risks.
-
Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact your institution's emergency response team.
-
Control Ignition Sources: Immediately remove or turn off all potential ignition sources.[10][11]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb (for small, manageable spills):
-
Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[3][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled container.[3]
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: The container with the absorbed spill material must be sealed, labeled as hazardous waste, and disposed of through your institution's EHS office.[2]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal route of this compound waste.
References
- 1. This compound | C6H8O | CID 138672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. nswai.org [nswai.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
- 10. web.stanford.edu [web.stanford.edu]
- 11. echemi.com [echemi.com]
Mastering the Safe Handling of 1-Cyclopentene-1-carboxaldehyde: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides an in-depth, procedural framework for the safe management of 1-Cyclopentene-1-carboxaldehyde (CAS No: 6140-65-4), a flammable and irritant liquid. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory operations.
Understanding the Hazard Profile
This compound is classified as a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] A comprehensive understanding of its hazard profile is the first step toward mitigating risk.
| Hazard Classification | GHS Category | Description |
| Flammable liquids | Category 3 | Flammable liquid and vapor.[1] |
| Skin corrosion/irritation | Category 2 | Causes skin irritation.[1] |
| Serious eye damage/eye irritation | Category 2 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation.[1] |
| Acute toxicity, oral (Harmful if swallowed) | Noted Hazard | Harmful if swallowed.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical, task-dependent process. The following recommendations are based on a thorough risk assessment of handling this compound in a laboratory setting.
Eye and Face Protection:
-
Standard Laboratory Use: At a minimum, chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.
-
High-Risk Operations: For procedures with a higher risk of splashing or aerosol generation, a face shield worn over chemical splash goggles is required.
Hand Protection:
The choice of glove material is crucial for preventing skin contact. Aldehydes can be particularly aggressive towards certain materials.
-
Recommended: Butyl or neoprene gloves are recommended for their resistance to aldehydes.
-
Not Recommended: Latex gloves should be avoided as they offer poor protection against many organic chemicals.
-
Inspection is Key: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
Body Protection:
-
A flame-resistant lab coat should be worn and kept fastened to protect against accidental splashes and fire hazards.
-
For larger scale operations or where significant splashing is anticipated, a chemical-resistant apron over the lab coat is advised.
-
Ensure that legs and feet are fully covered. Closed-toe shoes made of a non-porous material are mandatory.
Respiratory Protection:
-
Standard Handling: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Situations: In the event of a large spill or if engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use requires a formal respiratory protection program, including fit testing and medical clearance.
Visualizing PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
Operational Protocols: From Benchtop to Disposal
Adherence to standardized protocols is essential for ensuring safety and experimental reproducibility.
Safe Handling and Storage Protocol:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Ventilation: All manipulations of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: As a flammable liquid, all potential ignition sources (e.g., open flames, hot plates, static electricity) must be eliminated from the work area. Use only non-sparking tools.
-
Grounding: For transfers between metal containers, ensure proper grounding and bonding to prevent static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. The storage area should be away from incompatible materials such as strong oxidizing agents.
Spill Response Protocol:
-
Evacuation and Notification: In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary. Notify your laboratory supervisor and institutional safety officer.
-
Control Ignition Sources: If it is safe to do so, extinguish all nearby flames and turn off any equipment that could create a spark.
-
Ventilation: Ensure the area is well-ventilated, utilizing fume hoods to draw vapors away from the spill.
-
Containment and Cleanup (for small spills):
-
Don appropriate PPE, including respiratory protection if required.
-
Contain the spill using a chemical spill absorbent material. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.
-
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
Disposal Plan: A Responsible Conclusion to Your Research
Proper chemical waste disposal is not only a regulatory requirement but also an ethical responsibility.
Waste Collection and Segregation:
-
All waste contaminated with this compound, including unused chemical, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), must be collected as hazardous waste.
-
Segregate this waste stream from other incompatible waste types.
Disposal Procedure:
-
Containerization: Collect liquid waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Arrange for Pickup: Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed contractor.
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be managed as non-hazardous waste, following institutional guidelines.
By integrating these safety protocols into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
